molecular formula C20H19F3N2O4 B8790963 Trifloxystrobin

Trifloxystrobin

Cat. No.: B8790963
M. Wt: 408.4 g/mol
InChI Key: ONCZDRURRATYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifloxystrobin is a useful research compound. Its molecular formula is C20H19F3N2O4 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ...
Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3

InChI Key

ONCZDRURRATYFI-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

boiling_point

approximately 312 °C

Color/Form

White powder

density

1.36 g/mL at 21 °C

flash_point

>70.00 °C (>158.00 °F)

melting_point

72.9 °C

physical_description

White odorless solid;  [Merck Index]

solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

vapor_pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 25 °C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Fungicidal Mechanism of Trifloxystrobin on Fungal Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin (B1683241) is a broad-spectrum, preventative fungicide belonging to the strobilurin class, which are synthetic analogues of naturally occurring antifungal compounds.[1][2] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain, a vital process for cellular energy (ATP) production in fungi.[1] Specifically, this compound targets the cytochrome bc1 complex (Complex III) at the Quinone outside (Qo) binding site. This highly specific, single-site action effectively halts spore germination and mycelial growth, but also makes it prone to resistance development through target site mutations.[2][3] This guide provides a detailed examination of the biochemical mechanism, quantitative inhibitory data, relevant experimental protocols, and the molecular basis of resistance.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary target of this compound is the mitochondrial electron transport chain (ETC), the central pathway for cellular respiration and ATP synthesis.[1] this compound exerts its fungicidal effect by specifically inhibiting the cytochrome bc1 complex , also known as Complex III.[4]

This multisubunit transmembrane protein complex plays a critical role in the ETC by catalyzing the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c.[5] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating the proton-motive force that drives ATP synthesis.[5]

This compound is classified as a Quinone outside Inhibitor (QoI) .[6] It binds to the Qo (quinol oxidation) site located on the cytochrome b subunit of the bc1 complex.[3] This binding action physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the entire downstream flow of electrons to cytochrome c1 and subsequently to Complex IV.[3][4] The interruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP production, and ultimately, fungal cell death.[1] The fungicidal properties are derived from the parent ester form of this compound; its main acid metabolite is largely inactive.[1][7]

Trifloxystrobin_MOA Figure 1. Mechanism of this compound Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition C1 Complex I (NADH Dehydrogenase) Q UQ/UQH2 (Coenzyme Q Pool) C1->Q e- C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- (UQH2) CytC Cytochrome c C3->CytC e- C4 Complex IV (Cytochrome c Oxidase) CytC->C4 ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ATP This compound This compound This compound->InhibitionPoint Binds to Qo site on Cytochrome b InhibitionPoint->C3 BLOCKS ELECTRON TRANSFER

Caption: this compound inhibits the fungal mitochondrial electron transport chain at Complex III.

Quantitative Inhibitory Data

The efficacy of this compound is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic process by 50%. These values vary depending on the fungal species and the specific assay conditions.

Fungal PathogenCommon NameIC50 / EC50 (µg/mL)Assay Type
Sclerotinia sclerotiorumWhite Mold0.01 - 0.80 (Mean: 0.06)Mycelial Growth Inhibition
Fusarium graminearumFusarium Head Blight1.33Conidial Germination
Myrothecium verrucaria-3.0Not Specified

Note: Data compiled from various studies.[8] EC50 values for S. sclerotiorum showed a unimodal distribution with a right-hand tail.[9]

Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of action and evaluating the efficacy of respiratory inhibitors like this compound.

Protocol 1: In Vitro Assay for Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This protocol measures the specific activity of Complex III by monitoring the reduction of cytochrome c.

Principle: Isolated mitochondria are supplied with a substrate for Complex III (decylubiquinol, a soluble analogue of ubiquinol). The activity of the complex is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The assay is performed in the presence and absence of this compound to quantify its inhibitory effect.

Materials:

  • Isolated fungal mitochondria

  • Complex III Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[10]

  • Substrate: Oxidized Cytochrome c[11]

  • Electron Donor: Decylubiquinol

  • Complex I inhibitor (e.g., Rotenone) to prevent electron input from Complex I[12]

  • Complex III inhibitor (e.g., Antimycin A) as a positive control[12]

  • This compound stock solution (in DMSO or ethanol)

  • UV/Vis spectrophotometer or microplate reader capable of kinetic measurements at 550 nm[12][13]

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fungal cultures using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford assay).[11]

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep mitochondria on ice.

  • Assay Setup: In a 96-well plate or cuvette, prepare the reaction mixtures. A typical setup includes:

    • Sample Well: Assay buffer, rotenone, mitochondrial sample, and various concentrations of this compound.

    • Positive Control Well: Assay buffer, rotenone, mitochondrial sample, and a saturating concentration of Antimycin A.

    • No Inhibitor Control: Assay buffer, rotenone, mitochondrial sample, and solvent control (e.g., DMSO).

  • Initiate Reaction: Add oxidized cytochrome c to all wells. Start the reaction by adding the electron donor, decylubiquinol.

  • Kinetic Measurement: Immediately begin reading the absorbance at 550 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[12][13]

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (ΔAbs/min) from the linear portion of the kinetic curve.

    • The specific Complex III activity is the rate observed in the "No Inhibitor Control" minus the rate in the "Positive Control" (Antimycin A).

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol_Workflow Figure 2. Experimental Workflow for IC50 Determination A Isolate Fungal Mitochondria C Set up Assay Plate: - this compound dilutions - Controls (No inhibitor, Antimycin A) A->C B Prepare Reagents (Buffer, Substrates, Inhibitors) B->C D Add Mitochondria & Pre-incubate C->D E Initiate Reaction (Add Cytochrome c & Decylubiquinol) D->E F Measure Absorbance (550 nm) Kinetically E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Determine % Inhibition vs. [this compound] G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound on Complex III activity.

Protocol 2: Whole-Cell Fungal Respiration Measurement

This protocol assesses the impact of this compound on the overall respiratory activity of intact fungal cells by measuring oxygen consumption.

Principle: A suspension of fungal cells or mycelia is placed in a sealed chamber equipped with an oxygen sensor (e.g., a Clark-type oxygen electrode).[14] The rate of oxygen depletion in the buffer, due to cellular respiration, is monitored over time. The addition of this compound will inhibit respiration, leading to a decrease in the oxygen uptake rate (OUR).[15][16]

Materials:

  • Log-phase fungal culture

  • Respiration Buffer (e.g., sterile phosphate buffer with a carbon source like glucose)

  • Oxygen electrode system (e.g., Clark-type electrode) with a sealed, stirred reaction chamber[14]

  • This compound stock solution

  • Data acquisition system

Procedure:

  • System Calibration: Calibrate the oxygen electrode to 100% saturation using air-saturated respiration buffer and to 0% saturation using a reducing agent like sodium dithionite.[14]

  • Cell Preparation: Harvest fungal cells from a liquid culture, wash, and resuspend them in fresh respiration buffer to a known cell density.

  • Baseline Respiration: Add the fungal suspension to the reaction chamber. Seal the chamber, begin stirring, and record the steady decrease in oxygen concentration. This initial slope represents the basal oxygen uptake rate (OUR).

  • Inhibitor Addition: Inject a known concentration of this compound into the chamber through an injection port.

  • Inhibited Respiration: Continue to record the oxygen concentration. The new, shallower slope represents the inhibited OUR.

  • Data Analysis:

    • Calculate the OUR (e.g., in nmol O2/min/mg dry weight) from the slope of the oxygen concentration curve before and after adding the inhibitor.

    • The percentage of inhibition is calculated as: [(Basal OUR - Inhibited OUR) / Basal OUR] * 100.

    • Repeat the experiment with a range of this compound concentrations to determine the EC50 for respiration inhibition.

Mechanism of Fungal Resistance

The high specificity of QoI fungicides for a single target site makes them vulnerable to the development of resistance.[3] The primary mechanism of resistance to this compound and other QoI fungicides is a target site modification resulting from a point mutation in the mitochondrial cytochrome b (CYTb) gene .[3][17]

The most common and significant mutation is a single nucleotide polymorphism that leads to an amino acid substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A) .[3][17] This alteration in the protein structure of the Qo binding pocket reduces the binding affinity of the fungicide, rendering it less effective or completely ineffective at inhibiting electron transport.[3][6] This G143A mutation has been identified in numerous fungal pathogens and confers a high level of resistance.[3][17]

Resistance_Mechanism Figure 3. Logical Pathway to Fungicide Resistance A Repeated Application of this compound B High Selection Pressure A->B D G143A Amino Acid Substitution B->D C Spontaneous Mutation in Cytochrome b Gene C->D E Altered Qo Binding Site (Reduced Fungicide Affinity) D->E F Failure to Inhibit Electron Transport E->F G Survival and Proliferation of Resistant Strain F->G

Caption: The development of fungicide resistance via target site modification.

Conclusion

This compound is a potent fungicide that acts through a precise and well-understood mechanism: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. By binding to the Qo site on cytochrome b, it effectively shuts down the primary energy-producing pathway in susceptible fungi. While highly effective, its single-site mode of action necessitates careful stewardship and resistance management strategies, primarily focused on mitigating the selection and spread of target-site mutations like G143A in the cytochrome b gene. The experimental protocols detailed herein provide a framework for further research into the efficacy, resistance, and development of novel respiratory inhibitors.

References

An In-depth Technical Guide to the Biochemical Pathway Targeted by Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin is a broad-spectrum synthetic fungicide belonging to the strobilurin class. Its potent antifungal activity stems from its highly specific mode of action: the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the biochemical pathway targeted by this compound, presenting quantitative efficacy data, detailed experimental protocols for studying its mechanism, and visual diagrams of the targeted pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in fungicide research, development, and application.

The Core Target: The Cytochrome bc1 Complex (Complex III)

This compound's primary molecular target is the cytochrome bc1 complex , also known as Complex III , a critical component of the mitochondrial electron transport chain in fungi.[1][2][3] This enzyme complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) (Coenzyme Q10, reduced form) to cytochrome c. This electron transfer is coupled with the pumping of protons across the inner mitochondrial membrane, generating the proton-motive force that drives the synthesis of ATP, the cell's primary energy currency.

This compound is classified as a Quinone outside Inhibitor (QoI) .[4][5] It specifically binds to the Qo site of cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[1][4] This binding event physically obstructs the ubiquinol-binding site, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[1] The interruption of this electron flow leads to a cascade of detrimental effects for the fungal cell:

  • Inhibition of ATP Synthesis: The disruption of the proton gradient directly halts the production of ATP by ATP synthase (Complex V).[6]

  • Cessation of Respiration: The entire electron transport chain is effectively stalled, leading to an inability to reoxidize NADH and FADH2, crucial coenzymes in cellular metabolism.

  • Inhibition of Fungal Growth and Development: The lack of cellular energy prevents essential processes such as spore germination, mycelial growth, and infection.[5]

Quantitative Efficacy of this compound

The efficacy of this compound varies depending on the fungal species, the specific isolate, and the experimental conditions. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature for mycelial growth inhibition and spore germination.

Fungal SpeciesEC50 (µg/mL) for Mycelial Growth InhibitionReference
Sclerotinia sclerotiorum0.01 - 0.80 (mean: 0.06)[4]
Cladobotryum mycophilum0.173[7]
Alternaria alternata>500 (for many isolates)[8]
Drechslera siccans30.72[9]
Fungal SpeciesIC50 (mg/L) for Spore GerminationReference
Fusarium graminearum2.60 - 2.71[10]

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol details the procedure for determining the EC50 value of this compound against a target fungus.

Materials:

  • Pure culture of the target fungal species

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Amending Media: Create a series of this compound concentrations in the molten PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the stock solution to the agar. Ensure the final solvent concentration is consistent across all plates and does not exceed a non-inhibitory level (typically <1% v/v). Prepare a control plate containing only the solvent.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared petri dish.[11]

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelium in the control plate has reached approximately 80% of the plate diameter.[11]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use probit or log-logistic regression analysis to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[12]

Measurement of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol outlines a general procedure for assessing the effect of this compound on mitochondrial oxygen consumption rate (OCR) in fungal cells or isolated mitochondria using a Seahorse XF Analyzer.

Materials:

  • Fungal cell culture or isolated mitochondria

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Appropriate assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Seahorse XFe96 or similar extracellular flux analyzer.

Procedure:

  • Cell Seeding: Seed fungal cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere or acclimate.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]

  • Assay Preparation:

    • Prepare the assay medium and warm it to 37°C. Adjust the pH to 7.4.

    • Prepare stock solutions of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.

    • Wash the cells in the microplate with the assay medium and replace the final volume as per the manufacturer's instructions.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.[6]

  • Assay Execution:

    • Load the hydrated sensor cartridge with the this compound and inhibitor solutions into the appropriate injection ports. A typical injection sequence would be:

      • Port A: this compound (or vehicle control)

      • Port B: Oligomycin (to inhibit ATP synthase)

      • Port C: FCCP (an uncoupling agent to induce maximal respiration)

      • Port D: Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration)

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • Run the pre-programmed assay protocol, which will measure the OCR at baseline and after each injection.[13]

  • Data Analysis:

    • The Seahorse software will calculate the OCR in real-time.

    • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters following this compound injection indicates inhibition of mitochondrial respiration.

Visualizing the Pathway and Workflows

Biochemical Pathway of this compound's Action

Trifloxystrobin_Pathway cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_InnerMembrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- H_IMS H+ ComplexI->H_IMS H+ ComplexII Complex II ComplexII->CoQ e- ComplexIII Cytochrome bc1 Complex (Complex III) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_IMS H+ ComplexIV Complex IV ComplexIV->H_IMS H+ O2 O₂ ComplexIV->O2 e- -> O2 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP ADP + Pi ADP->ATP_Synthase CoQ->ComplexIII e- CytC->ComplexIV e- H_IMS->ATP_Synthase H+ This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.

Experimental Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Assay_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Data Analysis prep1 Prepare this compound Stock Solution prep3 Create Serial Dilutions of this compound in Molten PDA prep1->prep3 prep2 Prepare and Autoclave PDA Medium prep2->prep3 prep4 Pour Amended and Control PDA Plates prep3->prep4 exec1 Inoculate Plates with Fungal Mycelial Plugs prep4->exec1 exec2 Incubate Plates under Optimal Conditions exec1->exec2 ana1 Measure Colony Diameters exec2->ana1 ana2 Calculate Percentage of Growth Inhibition ana1->ana2 ana3 Perform Regression Analysis to Determine EC50 ana2->ana3

Caption: Workflow for determining the EC50 of this compound.

Conclusion

This compound's targeted inhibition of the cytochrome bc1 complex in the fungal mitochondrial electron transport chain is a well-established and potent mechanism of action. This specificity makes it a highly effective fungicide against a broad spectrum of plant pathogens. Understanding the intricacies of this biochemical pathway, coupled with robust experimental methodologies for its evaluation, is crucial for the continued development of effective disease management strategies and for mitigating the emergence of resistance. This technical guide provides a foundational resource for researchers and professionals working to advance the field of fungal disease control.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum synthetic fungicide belonging to the strobilurin class.[1] Developed from naturally occurring strobilurins found in wood-decaying fungi like Strobilurus tenacellus, it is a potent inhibitor of mitochondrial respiration in fungi.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, analytical methods, mode of action, and environmental fate of this compound, tailored for a scientific audience.

Chemical Structure and Identifiers

This compound, with the chemical formula C₂₀H₁₉F₃N₂O₄, is structurally characterized by a toxophore derived from β-methoxyacrylic acid.[1]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
CAS Number 141517-21-7
Molecular Formula C₂₀H₁₉F₃N₂O₄
Molecular Weight 408.37 g/mol
InChI Key ONCZDRURRATYFI-TVJDWZFNSA-N
Canonical SMILES CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental behavior and formulating effective delivery systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 72.9 °C
Boiling Point ~312 °C
Water Solubility 0.61 mg/L (at 25 °C)
Vapor Pressure 3.4 x 10⁻⁶ Pa (at 25 °C)
Log P (Octanol-Water Partition Coefficient) 4.5
pKa No dissociation between pH 2-12

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and quantification of this compound.

4.1 UV-Vis Spectroscopy this compound exhibits a maximum UV-Vis absorption at approximately 250.7 nm.

4.2 Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy While detailed IR and NMR spectra are not readily available in public literature, these techniques are essential for the structural confirmation of this compound. IR spectroscopy would reveal characteristic peaks for its functional groups, such as C=O (ester), C=N (oxime), and C-F bonds. ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its complex structure.

Experimental Protocols

5.1 Synthesis of this compound

A common synthetic route to this compound involves the reaction of (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime with m-trifluoromethyl acetophenone (B1666503) oxime.

  • Reaction Scheme:

    synthesis A m-trifluoromethyl acetophenone oxime C This compound A->C Etherification (Phase Transfer Catalyst, Inorganic Alkaline Solution) B (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime B->C

  • Detailed Methodology:

    • Reactant Preparation: m-trifluoromethyl acetophenone oxime and (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime are prepared as the key starting materials.

    • Etherification Reaction: The two starting materials are reacted in a heterogeneous system containing an inorganic alkaline solution (e.g., sodium hydroxide) and an organic solvent (e.g., toluene). A phase transfer catalyst is employed to facilitate the etherification reaction.

    • Work-up and Purification: Following the reaction, the organic phase is separated. The product is then isolated through pressure reduction, recrystallization from a suitable solvent, filtration, and drying to yield this compound.

5.2 Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of this compound residues.

  • HPLC Method for this compound Analysis:

    • Workflow:

      hplc_workflow A Sample Extraction (e.g., QuEChERS) B Sample Cleanup (Solid Phase Extraction) A->B C HPLC Separation (C18 column) B->C D Detection (UV or MS/MS) C->D

      Caption: HPLC Analysis Workflow.

    • Detailed Methodology:

      • Sample Preparation (QuEChERS Method): A homogenized sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

      • Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

      • Chromatographic Separation: The cleaned extract is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase gradient of acetonitrile (B52724) and water is typically used for separation.

      • Detection: this compound is detected using a UV detector at its maximum absorbance or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungi. [2]

  • Signaling Pathway:

    mode_of_action A This compound B Cytochrome bc1 complex (Complex III) in fungal mitochondria A->B Binds to Qo site C Inhibition of electron transfer B->C D Disruption of ATP synthesis C->D E Fungal cell death D->E

    Caption: Mode of Action of this compound.

  • Mechanism of Action: this compound specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [2]This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting cellular respiration and the production of ATP. The disruption of this vital energy-producing pathway ultimately leads to the cessation of fungal growth and spore germination. [2]

Environmental Fate and Degradation

Understanding the environmental fate of this compound is critical for assessing its ecological impact.

  • Degradation Pathways:

    degradation_pathway A This compound B Hydrolysis A->B C Photolysis A->C D Microbial Degradation A->D E This compound Acid (CGA 321113) (Major Metabolite) B->E D->E

    Caption: Environmental Degradation of this compound.

  • Key Degradation Processes:

    • Hydrolysis: this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions, leading to the cleavage of the methyl ester group to form its primary metabolite, this compound acid (CGA 321113).

    • Photolysis: In the presence of sunlight, this compound can undergo photolytic degradation in aqueous environments.

    • Microbial Degradation: Soil microorganisms play a significant role in the degradation of this compound, primarily through the hydrolysis of the ester linkage to form this compound acid.

Conclusion

This compound is a highly effective strobilurin fungicide with a well-defined mode of action. Its chemical and physical properties dictate its environmental behavior and inform the development of analytical methods for its detection. A thorough understanding of its synthesis, mode of action, and environmental fate is essential for its responsible use in agriculture and for the development of new fungicidal agents.

References

An In-depth Technical Guide to the Metabolites of Trifloxystrobin and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin (B1683241), a broad-spectrum strobilurin fungicide, is widely used in agriculture to control a range of fungal diseases. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[1] Following application, this compound undergoes transformation in the environment and in biological systems, leading to the formation of various metabolites. This technical guide provides a comprehensive overview of the major metabolites of this compound, their biological activities, and the experimental methodologies used for their evaluation. The primary metabolite, this compound acid (CGA 321113), is extensively discussed, along with other identified metabolites. Quantitative data on their toxicological profiles and environmental fate are presented, and key signaling pathways and experimental workflows are visualized.

Introduction

This compound is a synthetic fungicide derived from the naturally occurring strobilurins.[2] Its fungicidal efficacy is attributed to its ability to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, thereby disrupting ATP synthesis in fungal cells.[1] The commercial formulation of this compound is primarily the (E,E)-isomer, which is the most biologically active form.[3][4] However, environmental factors such as sunlight can lead to isomerization to less active forms.[4] Understanding the metabolic fate of this compound and the biological activities of its metabolites is crucial for assessing its overall environmental impact and toxicological profile.

Metabolic Pathways of this compound

This compound is metabolized through several pathways, including hydrolysis, photolysis, and microbial degradation in the environment, as well as enzymatic processes in living organisms.[2]

Environmental Degradation

In soil and aquatic environments, the primary degradation pathway for this compound is the hydrolysis of the methyl ester group to form its main metabolite, this compound acid (CGA 321113).[2][5] This process is influenced by pH and microbial activity.[2][5] Photolysis also contributes to the degradation of this compound, leading to isomerization and the formation of this compound acid.[5]

Metabolism in Animals

In animal systems, the metabolism of this compound is more complex. While hydrolysis to this compound acid still occurs, other significant pathways include O-demethylation of the methoxyimino group and oxidation of the methyl side chain.[6]

A simplified representation of the primary degradation pathway of this compound to its acid metabolite is presented below.

Trifloxystrobin_Degradation This compound This compound (Parent Ester) CGA321113 This compound Acid (CGA 321113) This compound->CGA321113 Hydrolysis, Photolysis, Microbial Degradation

Figure 1: Primary degradation pathway of this compound.

Biological Activity of this compound and its Metabolites

The fungicidal activity of this compound is primarily attributed to the parent molecule. The major metabolite, this compound acid (CGA 321113), is generally considered to be inactive as a fungicide.[2] However, some commercial sources of the analytical standard for CGA 321113 state that its mode of action is also through the inhibition of mitochondrial respiration, which contradicts regulatory findings. Further independent studies are needed to resolve this discrepancy.

Other metabolites, including isomers of this compound and further degradation products, are also generally considered to have significantly lower or no fungicidal activity.[6]

The mechanism of action of this compound involves the inhibition of the mitochondrial electron transport chain, as depicted in the following diagram.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits at Qo site

Figure 2: Mechanism of action of this compound.

Quantitative Data on Biological Activity

Table 1: Acute Toxicity of this compound and its Metabolites
CompoundSpeciesEndpointValue (mg/kg bw)Reference
This compoundRat, MouseOral LD50>2000[2]
This compoundRat, RabbitDermal LD50>2000[2]
CGA 321113RatOral LD50>2000[7]
CGA 373466RatOral LD50>2000[7]
CGA 357261RatOral LD50>2000[7]
NOA 413163RatOral LD50>2000[7]
NOA 413161RatOral LD50>2000[7]
Table 2: Environmental Fate of this compound and this compound Acid (CGA 321113)
CompoundEnvironmentHalf-lifeReference
This compoundSoil (laboratory)< 3 days[2]
This compoundSoil (field)< 5 days[2]
This compoundWater (photolysis)< 2 days[2]
This compound Acid (CGA 321113)Soil (laboratory)~100 days[2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its metabolites are often proprietary and not fully disclosed in public literature. However, based on standard methodologies for fungicide testing, a general workflow can be outlined.

General Protocol for In Vitro Fungicidal Activity Assay (Agar Plate Test)

This protocol provides a general method for assessing the inhibitory effect of a compound on the mycelial growth of a fungus.

  • Preparation of Fungal Cultures: The target fungal species is cultured on a suitable nutrient agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is achieved.

  • Preparation of Test Compound Solutions: Stock solutions of this compound and its metabolites are prepared in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide). A dilution series is then made to achieve the desired test concentrations.

  • Incorporation into Agar Medium: The test compound solutions are added to the molten agar medium at a controlled temperature (e.g., 45-50°C) to achieve the final test concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A small plug of the actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated under optimal conditions of temperature and humidity for the specific fungal species.

  • Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control group (containing only the solvent). The IC50 value (the concentration that inhibits 50% of fungal growth) can then be determined.[8]

The following diagram illustrates a general workflow for such an experiment.

Fungicidal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Cultures E Inoculate Plates with Fungus A->E B Prepare Test Compound Stock Solutions C Create Dilution Series B->C D Incorporate Compounds into Agar Medium C->D D->E F Incubate Plates E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I

Figure 3: General workflow for an in vitro fungicidal activity assay.
Analytical Methods for Metabolite Identification

The identification and quantification of this compound and its metabolites in various matrices (soil, water, plant and animal tissues) are typically performed using advanced analytical techniques.

  • Sample Preparation: Accelerated Solvent Extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are commonly used for the extraction of the analytes from the sample matrix.[4][7]

  • Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective determination of this compound and its metabolites.[7][9] Gas Chromatography with Electron Capture Detection (GC-ECD) can also be used.[7]

Conclusion

The metabolism of this compound leads primarily to the formation of this compound acid (CGA 321113), a more persistent but fungicidally inactive metabolite. Other metabolites are formed in smaller quantities and generally exhibit low acute toxicity. The parent compound, this compound, is responsible for the fungicidal activity through the inhibition of mitochondrial respiration. While comprehensive comparative data on the biological activities of all metabolites are not publicly available, the existing toxicological data from regulatory studies provide a solid foundation for risk assessment. Further research to clarify the conflicting reports on the activity of this compound acid and to explore the potential for other biological effects of the metabolites would be beneficial.

References

The Ecotoxicological Profile of Trifloxystrobin in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trifloxystrobin (B1683241) is a broad-spectrum foliar fungicide belonging to the strobilurin class, synthetic analogues of naturally occurring antifungal compounds.[1][2] Its primary mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the cytochrome-bc1 complex, effectively halting fungal energy production.[1][2] While highly effective in controlling a range of fungal diseases in agriculture, its widespread use raises concerns about its potential impact on non-target aquatic organisms.[3][4] This technical guide provides an in-depth overview of the ecotoxicology of this compound in aquatic ecosystems, summarizing its environmental fate, toxicity to aquatic life, and the experimental protocols used for its assessment.

Physicochemical Properties and Environmental Fate

This compound is characterized by low aqueous solubility and low vapor pressure.[2][5] The commercial formulation primarily consists of the biologically active EE-isomer; however, exposure to sunlight can lead to photoisomerization into less active forms.[5] In the aquatic environment, this compound is relatively non-persistent, with a short half-life in water.[1][6] It undergoes rapid degradation through processes like photolysis, with environmental half-lives reported to be as short as 0.7 to 1.3 days.[6]

Despite its rapid degradation, this compound has a tendency to partition from the water column to sediment.[1] The primary and most significant metabolite is this compound acid (CGA 321113), which is formed through the hydrolysis of the parent compound.[1][6][7] This acid metabolite is more water-soluble and persistent than this compound, making it a potential concern for leaching and long-term aquatic exposure.[1][8]

Ecotoxicity to Aquatic Organisms

This compound is classified as highly toxic to a range of non-target aquatic organisms, including fish, invertebrates, and algae.[4][5]

Toxicity to Fish

Studies have demonstrated that this compound is highly toxic to fish, with acute toxicity values (96-hour LC50) for species like rainbow trout (Oncorhynchus mykiss) ranging from 15 to 78 µg/L.[4] Chronic exposure to environmentally relevant concentrations has been shown to have sub-lethal effects, including an increased susceptibility to viral pathogens.[3][9] This has been linked to the induction of autophagy through the mTOR signaling pathway, impairing the fish's immune response.[3][9]

Table 1: Acute and Chronic Toxicity of this compound to Fish

SpeciesEndpointValue (µg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC5015 - 7896 hours[4]
Cyprinodon variegatus (Sheepshead Minnow)LC50Very Highly Toxic-[2]
Danio rerio (Zebrafish)-25 (Increased viral replication)Chronic[3][9]
Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are also highly sensitive to this compound.[5] The presence of sediment can mitigate some of the toxicity in water-only exposures.[10]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValue (µg/L)Exposure DurationReference
Daphnia magnaEC50Highly Toxic48 hours[5]
Hyalella aztecaLC5020 - 25-[10]
Chironomus ripariusEC5045028 days[11]
Chironomus ripariusNOEC20028 days[11]
Mysidopsis bahiaEC509 - 3496 hours[4]
Toxicity to Algae and Aquatic Plants

This compound demonstrates significant toxicity to algae, affecting photosynthesis and cell structure.[2] The growth of green algae can be inhibited at low concentrations.[12][13]

Table 3: Toxicity of this compound to Algae and Aquatic Plants

SpeciesEndpointValue (mg/L)Exposure DurationReference
Scenedesmus subspicatusEbC500.005372 hours[11]
Lemna gibbaEC501.937 days[5]
Toxicity to Amphibians

Amphibians are also susceptible to the toxic effects of this compound. Sublethal concentrations have been shown to alter the behavior of tadpoles, potentially affecting predator-prey dynamics.[14]

Table 4: Toxicity of this compound to Amphibians

SpeciesEndpointValue (µg/L)Exposure DurationReference
Xenopus laevisLC509096 hours[4]
Bufo cognatus-40 (Behavioral effects)-[4]

Experimental Protocols

The assessment of this compound's ecotoxicity relies on standardized testing protocols, primarily following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing
  • Fish (e.g., OECD 203): Fish are exposed to a range of this compound concentrations for a 96-hour period.[15] Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours to determine the LC50 value.[15]

  • Aquatic Invertebrates (e.g., OECD 202, Daphnia sp. Acute Immobilisation Test): Invertebrates are exposed for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[15]

  • Algae (e.g., OECD 201, Alga, Growth Inhibition Test): Algal cultures are exposed to various concentrations for 72 hours, and the inhibition of growth is measured to calculate the EC50.

Chronic Toxicity Testing

Chronic studies involve longer exposure periods to assess effects on reproduction, growth, and development. Examples include fish early-life stage tests and Daphnia magna reproduction tests.

Analytical Methods

The determination of this compound and its metabolites in environmental samples is typically performed using advanced analytical techniques.

  • Sample Preparation: Water samples may undergo solid-phase extraction (SPE) to concentrate the analytes.[16][17] Soil and sediment samples are often extracted using methods like accelerated solvent extraction (ASE) or ultrasonication.[17][18]

  • Analysis: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantification of this compound and its acid metabolite.[16][18][19]

Bioaccumulation

As a lipophilic compound (log Kow = 4.5), this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms.[2][20] Studies have shown that it can be enriched and distributed in various tissues of fish, with the highest concentrations often found in fat and liver.[20]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis range_finding Range-Finding Test test_solutions Preparation of Test Solutions (Serial Dilutions & Control) range_finding->test_solutions exposure Introduction of Organisms to Test Chambers test_solutions->exposure test_organisms Acclimation of Test Organisms test_organisms->exposure monitoring Monitoring of Test Conditions (pH, Temp, DO) exposure->monitoring observation Observation of Endpoints (e.g., Mortality, Immobilization) monitoring->observation data_analysis Statistical Analysis (e.g., Probit Analysis) observation->data_analysis lc50_ec50 Determination of LC50 / EC50 Values data_analysis->lc50_ec50 environmental_fate This compound This compound in Water sediment Adsorption to Sediment This compound->sediment Partitioning photolysis Photolysis This compound->photolysis hydrolysis Hydrolysis This compound->hydrolysis biota Uptake by Aquatic Biota This compound->biota Bioaccumulation sediment->biota metabolite This compound Acid (CGA 321113) (More persistent & mobile) hydrolysis->metabolite mtor_pathway This compound This compound Exposure mTOR mTOR Signaling Pathway This compound->mTOR Inhibits Phosphorylation autophagy Induction of Autophagy mTOR->autophagy Negative Regulation immune_response Impaired Antiviral Immune Response autophagy->immune_response viral_replication Increased Viral Replication (e.g., SVCV) immune_response->viral_replication

References

The Journey of Trifloxystrobin in Soil: A Technical Guide to its Persistence and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate of Trifloxystrobin, a broad-spectrum strobilurin fungicide, with a specific focus on its persistence and mobility in the soil ecosystem. Understanding these parameters is crucial for assessing its potential environmental impact and ensuring its safe and effective use in agriculture. This document provides a comprehensive overview of its degradation kinetics, adsorption-desorption characteristics, and leaching potential, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

This compound exhibits relatively low persistence in soil, with a rapid degradation rate. Its primary degradation product is this compound acid (CGA-321113), which is more persistent and mobile than the parent compound. The mobility of this compound itself is low due to its strong adsorption to soil particles, a process influenced by soil organic matter and clay content. However, the higher mobility of its main metabolite, this compound acid, warrants consideration for potential groundwater contamination. The degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and significant microbial activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the soil persistence and mobility of this compound and its primary metabolite, this compound acid. These values are compiled from various laboratory and field studies and provide a comparative overview of their environmental behavior.

ParameterThis compoundThis compound acid (CGA-321113)Reference(s)
Soil Half-Life (DT50) 1.8 - 5 days (laboratory); < 5 days (field)~100 - 493 days (laboratory)[1][2][3]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 2709 - 6300 L/kg49 - 127 L/kg[4][5]
Classification of Mobility Low to ImmobileSlightly to Moderately Mobile[1][4][6]

Note: The wide range of reported values reflects the influence of varying soil types, environmental conditions (e.g., temperature, moisture), and microbial populations on the persistence and mobility of the compounds.

Degradation Pathway of this compound in Soil

The degradation of this compound in the soil environment is a complex process driven by abiotic and biotic factors. The primary transformation product is this compound acid (CGA-321113), formed through the hydrolysis of the methyl ester group. Microbial metabolism plays a crucial role in this rapid conversion.[1][7] Photolysis can also contribute to degradation, particularly at the soil surface, leading to the formation of various isomers.[7]

Trifloxystrobin_Degradation This compound This compound (Parent Compound) TFS_Acid This compound Acid (CGA-321113) This compound->TFS_Acid Hydrolysis & Microbial Degradation Isomers Isomers ((E,Z), (Z,E), (Z,Z)) This compound->Isomers Photolysis Mineralization Mineralization (CO2, Bound Residues) TFS_Acid->Mineralization Further Microbial Degradation (slow)

Degradation pathway of this compound in soil.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the soil persistence and mobility of this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Aerobic Soil Metabolism (Degradation) Study (based on OECD Guideline 307)

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

Experimental Workflow:

Aerobic_Degradation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Soil_Collection Soil Collection (Representative Soil Types) Sieving Sieving (<2mm) Soil_Collection->Sieving Pre_incubation Pre-incubation (Acclimatization) Sieving->Pre_incubation Application Application of ¹⁴C-Trifloxystrobin Pre_incubation->Application Incubation Incubation in the Dark (Controlled Temperature & Moisture) Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Volatiles Trapping of Volatiles (¹⁴CO₂) Incubation->Volatiles Extraction Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Analysis Analysis (HPLC-MS/MS or GC-MS) Extraction->Analysis Degradation_Curve Plot Concentration vs. Time Analysis->Degradation_Curve Metabolite_ID Identify Metabolites Analysis->Metabolite_ID DT50_Calculation Calculate DT50 (Half-life) Degradation_Curve->DT50_Calculation

Workflow for an aerobic soil metabolism study.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2 mm), and characterized (pH, organic carbon content, texture, etc.). The soil is brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity) and pre-incubated to stabilize microbial activity.[8]

  • Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to agricultural practices.

  • Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.[8][9] A continuous stream of carbon dioxide-free, humidified air is passed through the samples to maintain aerobic conditions.[2]

  • Sampling and Analysis: Soil samples are collected at various time intervals. The parent compound and its transformation products are extracted using an appropriate solvent system, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][10] The extracts are analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

  • Data Analysis: The concentration of this compound is plotted against time to determine the degradation kinetics. The time required for 50% of the initial concentration to dissipate (DT50 or half-life) is calculated using first-order kinetics.[13][14] Transformation products are identified and quantified.

Adsorption-Desorption Study (based on OECD Guideline 106)

This study determines the extent to which this compound and its metabolites are adsorbed to soil particles, which is a key indicator of their mobility.

Experimental Workflow:

Adsorption_Desorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_data Data Analysis Soil_Prep Prepare Soil Samples (Multiple Soil Types) Mixing Mix Soil and Solution Soil_Prep->Mixing Solution_Prep Prepare this compound Solutions (in 0.01 M CaCl₂) Solution_Prep->Mixing Equilibration Equilibrate (Shake for a defined period) Mixing->Equilibration Separation Separate Soil and Solution (Centrifugation) Equilibration->Separation Analysis_Aq Analyze Aqueous Phase Separation->Analysis_Aq Add_Solvent Add Fresh Solvent to Soil Separation->Add_Solvent Kd_Calc Calculate Adsorption Coefficient (Kd) Analysis_Aq->Kd_Calc Equilibration_Des Equilibrate Again Add_Solvent->Equilibration_Des Separation_Des Separate Soil and Solution Equilibration_Des->Separation_Des Analysis_Aq_Des Analyze Aqueous Phase Separation_Des->Analysis_Aq_Des Koc_Calc Calculate Organic Carbon-Normalized Adsorption Coefficient (Koc) Kd_Calc->Koc_Calc

Workflow for an adsorption-desorption batch equilibrium study.

Methodology:

  • Preparation: Several soil types with varying characteristics are used. A stock solution of this compound is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil water.[5][15]

  • Adsorption Phase: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The mixture is agitated (e.g., on a shaker) for a predetermined time to reach equilibrium.[4][15]

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant (aqueous phase) is determined by HPLC-MS/MS or a similar analytical technique.[5]

  • Desorption Phase: The supernatant from the adsorption phase is removed, and a fresh solution of 0.01 M calcium chloride is added to the soil pellet. The mixture is re-equilibrated, and the concentration of this compound in the aqueous phase is measured to determine the amount desorbed.[12]

  • Data Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.[16]

Soil Column Leaching Study (based on OECD Guideline 312 and OPPTS 835.1240)

This study simulates the leaching of this compound and its metabolites through the soil profile under controlled laboratory conditions.

Methodology:

  • Column Preparation: Glass or stainless steel columns are packed with sieved soil to a specific bulk density, typically to a depth of 30 cm.[16][17] The columns are saturated with a solution of 0.01 M calcium chloride ("artificial rain") and allowed to drain.[16]

  • Application: A known amount of this compound (often ¹⁴C-labeled) is applied to the surface of the soil column. For studies on metabolite mobility, aged residues from a degradation study can be used.[18][19]

  • Leaching: A specified volume of artificial rain is applied to the top of the column over a set period (e.g., 48 hours) to simulate rainfall.[17]

  • Leachate Collection and Analysis: The leachate (water that passes through the column) is collected in fractions and analyzed for the parent compound and its metabolites.[17]

  • Soil Analysis: After the leaching period, the soil column is frozen and sectioned into segments (e.g., every 5-6 cm). Each segment is extracted and analyzed to determine the distribution of this compound and its metabolites within the soil profile.[17][18]

  • Data Interpretation: The results provide a profile of the mobility of the compounds, indicating their potential to reach lower soil layers and potentially groundwater.

Conclusion

The soil persistence and mobility of this compound are characterized by its rapid degradation into the more persistent and mobile this compound acid. While the parent compound poses a low risk of leaching due to strong soil adsorption, the mobility of its primary metabolite necessitates careful consideration in environmental risk assessments. The experimental protocols outlined in this guide, based on standardized international guidelines, provide a robust framework for generating the necessary data to evaluate the environmental fate of this compound and similar agrochemicals. This information is indispensable for ensuring that their use is both effective for crop protection and safe for the environment.

References

The Discovery and Synthesis of Trifloxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin is a broad-spectrum, synthetic strobilurin fungicide renowned for its "mesostemic" action, combining surface-level protection with translaminar movement within plant tissues.[1][2] Discovered and developed by Novartis (now Syngenta), it represents a significant advancement in the chemical class of fungicides derived from naturally occurring strobilurins.[3] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP synthesis.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative efficacy data.

Discovery and Development

This compound emerged from research programs aimed at developing synthetic analogues of natural strobilurins, which are secondary metabolites produced by various wood-decaying fungi.[3] These natural compounds, while effective fungicides, often lack the photostability required for agricultural applications. The development of this compound focused on creating a molecule with enhanced stability and a broader spectrum of activity. The commercial formulation of this compound is primarily the (E,E)-isomer, which is the most biologically active form.[5]

Physicochemical Properties

This compound is a white, odorless powder with the following chemical and physical properties:

PropertyValue
Chemical Formula C20H19F3N2O4
Molar Mass 408.38 g/mol
Melting Point 72.9 °C
Water Solubility 0.61 mg/L (at 25°C)
Vapor Pressure 3.4 x 10^-4 mPa (at 25°C)
Log P (octanol-water) 4.5

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a representative synthetic route based on publicly available patent literature.

Synthesis of Intermediate 1: (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

A crucial intermediate in the synthesis of this compound is (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate. One synthetic approach involves the photobromination of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.[6] This process can be optimized using continuous-flow photochemistry to improve yield and selectivity for the monobrominated product over the dibrominated byproduct.[6]

Synthesis of Intermediate 2: m-trifluoromethyl acetophenone (B1666503) oxime

This intermediate is prepared from m-trifluoromethyl acetophenone through oximation with hydroxylamine.

Final Condensation Step

The final step in the synthesis of this compound involves the condensation of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate with m-trifluoromethyl acetophenone oxime.

Logical Relationship of this compound Synthesis

Trifloxystrobin_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis o-tolyl_derivative o-tolyl derivative photobromination Photobromination o-tolyl_derivative->photobromination N-Bromosuccinimide, Light intermediate1 (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate photobromination->intermediate1 condensation Condensation intermediate1->condensation m-trifluoromethyl_acetophenone m-trifluoromethyl acetophenone oximation Oximation m-trifluoromethyl_acetophenone->oximation Hydroxylamine intermediate2 m-trifluoromethyl acetophenone oxime oximation->intermediate2 intermediate2->condensation This compound This compound condensation->this compound

Caption: Logical workflow for the synthesis of this compound.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain in fungi.[1] Specifically, it binds to the Qo (Quinone-outside) site of the cytochrome bc1 complex (Complex III).[4] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the generation of ATP through oxidative phosphorylation.[7] The inhibition of ATP synthesis leads to a rapid cessation of cellular energy production, ultimately resulting in fungal cell death.[1]

Signaling Pathway of Mitochondrial Electron Transport Chain Inhibition

Mitochondrial_ETC_Inhibition cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits at Qo site

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against a wide range of fungal pathogens from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[8] It is effective against diseases such as powdery mildews, leaf spots, rusts, and downy mildews on a variety of crops.[9]

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
Fungal PathogenDiseaseCropEC50 (µg/mL)Reference
Sclerotinia sclerotiorumWhite MoldOilseed Rape0.01 - 0.80[10]
Rhizoctonia solaniSheath BlightSugar Beet0.14 - 823.54[11]
Podosphaera leucotrichaPowdery MildewAppleHighly Effective[12]
Venturia inaequalisApple ScabAppleHighly Effective[13]
Magnaporthe oryzaeRice BlastRiceHighly Effective[14]

Experimental Protocols

Example Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common principles found in patent literature. Researchers should consult specific patents for detailed reaction conditions and optimize as necessary.

Materials:

  • (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

  • m-trifluoromethyl acetophenone oxime

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (DMF) or other suitable solvent

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve m-trifluoromethyl acetophenone oxime in DMF.

  • Add potassium carbonate to the solution and stir.

  • Add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate in DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol for In Vitro Fungicide Bioassay

This protocol is adapted from a method for determining the EC50 of fungicides against mycelial growth.[10][15]

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like acetone)

  • Pure culture of the target fungus

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the this compound stock solution.

  • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended PDA into Petri dishes and allow to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

Experimental Workflow for Fungicide Efficacy Testing

Fungicide_Efficacy_Workflow start Start prepare_fungicide Prepare Fungicide Dilutions start->prepare_fungicide prepare_media Prepare Fungal Growth Media (e.g., PDA) start->prepare_media amend_media Amend Media with Fungicide prepare_fungicide->amend_media prepare_media->amend_media inoculate_plates Inoculate Plates with Fungal Plugs amend_media->inoculate_plates incubate Incubate Plates inoculate_plates->incubate measure_growth Measure Mycelial Growth incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 end End determine_ec50->end

Caption: A typical experimental workflow for in vitro fungicide efficacy testing.

Conclusion

This compound remains a vital tool in modern agriculture for the management of a wide array of fungal diseases. Its discovery as a synthetic strobilurin with enhanced stability and a unique mesostemic mode of action has provided farmers with a powerful and reliable fungicide. The continued study of its synthesis, mode of action, and efficacy is crucial for its responsible and effective use in integrated pest management programs and for the development of new and improved fungicidal agents.

References

Trifloxystrobin's Fungicidal Spectrum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide delineates the spectrum of activity of the fungicide Trifloxystrobin against a wide array of plant pathogens. This document provides a comprehensive overview of its efficacy, mode of action, and the experimental methodologies used to evaluate its performance.

Introduction

This compound is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class, specifically a Quinone outside Inhibitor (QoI).[1][2] Its unique properties, including high affinity to the plant surface, translaminar activity, and redistribution in the vapor phase, provide comprehensive and long-lasting protection against fungal pathogens.[3][4][5] this compound is effective against fungi from the Ascomycetes, Deuteromycetes, Basidiomycetes, and Oomycetes classes, making it a critical tool in integrated pest management programs for a variety of agricultural and horticultural crops.[3][6][7]

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[3][4] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2][6][8] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular processes.[4][6][8][9] The resulting energy deficiency effectively halts fungal spore germination and mycelial growth.[3][4] Resistance to this compound and other QoI fungicides has been linked to a single nucleotide polymorphism in the cytochrome b gene, leading to an amino acid substitution (G143A), which prevents the fungicide from binding effectively.[2][10]

Diagram 1: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.

Spectrum of Activity and Efficacy Data

This compound exhibits a broad spectrum of activity against numerous plant pathogens. The following tables summarize quantitative efficacy data from various in vitro and in vivo studies.

In Vitro Efficacy Data

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's in vitro potency, representing the concentration required to inhibit 50% of fungal growth.

PathogenHostMean EC50 (µg/mL)EC50 Range (µg/mL)
Sclerotinia sclerotiorumOilseed Rape0.06[6]0.01 - 0.80[6]
Cercospora zeae-maydisCorn0.0023[11]0.0004 - 0.0034[11]
Corynespora cassiicolaCucumber105.11 - 462.02 (resistant isolates)[12]-
In Vivo and Field Efficacy Data

Field trials provide crucial data on the performance of a fungicide under real-world conditions, often measured as percent disease control or yield increase.

CropDisease(s)Application RateEfficacy
Apples & PearsBlack Spot (Venturia inaequalis), Powdery Mildew (Podosphaera leucotricha)10-15g product/100L[13]Equivalent or better than standard treatments[13]
GrapesPowdery Mildew (Uncinula necator), Downy Mildew (Plasmopara viticola)10-15g product/100L[13]Significant disease suppression[3]
WheatSeptoria tritici blotch (Zymoseptoria tritici)Flag leaf application>70% disease incidence reduction, 8-12% yield increase[6]
Oilseed RapeSclerotinia Stem Rot (Sclerotinia sclerotiorum)45 µg/mL100.0% preventive efficacy, 73.4% curative efficacy[6]
RiceFalse Smut (Ustilaginoidea virens)Two sprays of Tebuconazole 50% + this compound 25% WP2.80% disease severity (lowest among treatments)[14]
PomegranateAnthracnose (Colletotrichum gloeosporioides)Tebuconazole + this compound4.50% disease index, 10.92 t/ha yield (highest among treatments)[15]
BetelvineAnthracnose (Colletotrichum gloeosporioides)Tebuconazole 50% + this compound 25% WG87.50% inhibition[5]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol details the agar (B569324) dilution method for determining the EC50 value of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).

  • Medium Preparation: Prepare potato dextrose agar (PDA) and sterilize. Allow it to cool to approximately 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with the solvent alone should also be prepared.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen in the dark.

  • Data Collection: After a predetermined incubation period (when the control colony has reached a suitable size), measure two perpendicular diameters of the mycelial growth on each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the percent inhibition against the log-transformed fungicide concentrations.[14]

In Vivo Foliar Disease Control Efficacy Trial

This protocol outlines a typical field trial to assess the efficacy of this compound in controlling a foliar disease.

  • Trial Site Selection and Design: Choose a site with a history of the target disease and a susceptible crop variety.[3][16] The trial should be laid out in a randomized complete block design with a minimum of three replications.[3]

  • Treatments: Include an untreated control, a standard commercial fungicide (reference product), and this compound at various application rates.

  • Application: Apply the fungicide treatments using calibrated spray equipment to ensure uniform coverage.[3] The timing of applications should be based on the disease epidemiology and crop growth stage.

  • Inoculation (if necessary): If natural disease pressure is low, artificial inoculation with the pathogen may be required to ensure a valid test.

  • Disease Assessment: At appropriate intervals after application, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).[8]

  • Yield Data Collection: At crop maturity, harvest the plots and measure the yield.[8]

  • Data Analysis: Subject the disease severity and yield data to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[16]

cluster_workflow Fungicide Efficacy Testing Workflow start Start: Identification of Target Pathogen and Crop in_vitro In Vitro Screening (EC50 Determination) start->in_vitro Initial Potency greenhouse Greenhouse Trials (Dose-ranging & Phytotoxicity) in_vitro->greenhouse Promising Candidates field_trials Field Efficacy Trials (Multiple Locations & Seasons) greenhouse->field_trials Optimized Formulations & Rates data_analysis Data Analysis (Statistical Evaluation) field_trials->data_analysis Efficacy & Yield Data registration Regulatory Submission & Product Registration data_analysis->registration Comprehensive Data Package end End: Commercial Product registration->end Market Approval

Diagram 2: General workflow for fungicide development and efficacy testing.

Conclusion

This compound is a highly effective, broad-spectrum fungicide with a well-defined mode of action. Its mesostemic properties contribute to its robust performance in controlling a wide range of economically important plant diseases across numerous crops. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals involved in the study and development of fungicidal compounds. Continued research and adherence to resistance management strategies are crucial to preserving the long-term efficacy of this important agricultural tool.

References

An In-depth Technical Guide on the Uptake and Translocation of Trifloxystrobin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin (B1683241), a broad-spectrum fungicide from the strobilurin class, is widely utilized in agriculture to control a range of fungal diseases. Its efficacy is intrinsically linked to its uptake into plant tissues and subsequent translocation, which dictates its distribution and persistence. This technical guide provides a comprehensive overview of the current understanding of this compound's uptake and translocation processes in plants. It synthesizes quantitative data from various studies, details the experimental protocols used to generate this data, and visually represents the key pathways and workflows involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of fungicide behavior in plants and the development of novel crop protection strategies.

Introduction

This compound's mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[1] For effective disease control, the fungicide must reach the sites of fungal infection or be present in plant tissues at concentrations sufficient to inhibit fungal growth. This is achieved through its uptake by the plant and subsequent movement within the plant's vascular system. Understanding the dynamics of these processes is crucial for optimizing application strategies, predicting environmental fate, and ensuring food safety.

This compound exhibits translaminar activity, meaning it can penetrate the leaf tissue and move from the upper to the lower leaf surface. However, its systemic movement throughout the entire plant via the vascular system is considered limited. This guide delves into the quantitative aspects of its absorption, the pathways of its movement, and the experimental methodologies employed to study these phenomena.

Quantitative Data on Uptake and Translocation

The uptake and translocation of this compound can vary significantly depending on the plant species, application method, and environmental conditions. The following tables summarize quantitative data from studies on several key crops.

Table 1: Residue Levels of this compound and its Metabolite (CGA321113) in Soybeans and Peas [2]

CropAnalyteResidue Level (mg/kg)
Soybean This compound<0.01 - 0.058
CGA321113Not specified
Total (as this compound) <0.01 - 0.058
Dry Peas This compound<0.01
CGA321113Not specified
Total (as this compound) <0.01 - 0.033
Dry Beans This compound<0.01
CGA321113Not specified
Total (as this compound) <0.01 - 0.023

Table 2: Dissipation of this compound in Wheat Leaves

Days After ApplicationThis compound Residue (mg/kg) at 75 g a.i./haThis compound Residue (mg/kg) at 150 g a.i./ha
05.548.30
13.125.68
31.893.45
50.981.79
70.510.93
100.230.42
150.100.18

Table 3: Dissipation of this compound in Tomato Fruit [3][4]

Days After Last ApplicationThis compound Residue (mg/kg) at 87.5 g a.i./haThis compound Residue (mg/kg) at 175 g a.i./ha
00.400.76
10.220.45
30.100.21
5<0.050.10
7<0.05<0.05
10<0.05<0.05
15<0.05<0.05

Table 4: Terminal Residues of this compound in Cucumber [5]

Days After Last ApplicationResidue of this compound (mg/kg)
3<0.010 - 0.040
5<0.010 - 0.022
7<0.010

Experimental Protocols

The study of this compound uptake and translocation in plants involves a multi-step process from controlled application to sensitive analytical detection. Below are detailed methodologies for key experiments.

Hydroponic Uptake Study

This method allows for the precise control of the plant's root exposure to the fungicide.

  • Plant Cultivation:

    • Germinate seeds of the target plant species (e.g., cucumber, wheat) on a suitable sterile medium.

    • Transfer seedlings to a hydroponic system containing a complete nutrient solution (e.g., Hoagland solution).

    • Acclimatize the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a set period until they are well-established.[6]

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and dilute it to the desired final concentration in the hydroponic nutrient solution.

    • Replace the nutrient solution in the hydroponic system with the this compound-containing solution. Include a control group with no fungicide.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, 96 hours), harvest whole plants from both the treatment and control groups.

    • Separate the plants into roots, stems, and leaves.

    • Gently wash the roots with distilled water to remove any surface-adhered fungicide.

  • Sample Processing and Analysis:

    • Record the fresh weight of each plant part.

    • Homogenize the plant tissues.

    • Proceed with the extraction and analytical procedures described in section 3.3.

Foliar Application and Translocation Study

This protocol is designed to assess the movement of this compound after being applied to the leaves.

  • Plant Cultivation:

    • Grow plants in pots containing a suitable soil mix under controlled environmental conditions.

  • This compound Application:

    • Prepare a spray solution of a commercial formulation of this compound according to the desired application rate.

    • Apply the solution to the adaxial (upper) surface of a specific leaf or set of leaves using a microsyringe or a precision sprayer. The rest of the plant should be protected from the spray.

  • Sample Collection:

    • At various time points after application, harvest the treated leaf, as well as untreated parts of the plant (e.g., adjacent leaves, stem, roots).

  • Sample Processing and Analysis:

    • Wash the surface of the treated leaf with an appropriate solvent (e.g., acetonitrile) to determine the amount of unabsorbed this compound.

    • Process the different plant parts separately for extraction and analysis as detailed in section 3.3.

Sample Preparation and HPLC-MS/MS Analysis

This section outlines the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7][8]

  • Extraction (QuEChERS):

    • Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better extraction of the acidic metabolite CGA321113).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • HPLC-MS/MS Analysis:

    • Take the final supernatant for analysis.

    • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.[9]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective and sensitive quantification of this compound and its metabolite CGA321113. Specific precursor-to-product ion transitions are monitored.[10]

Signaling Pathways and Experimental Workflows

This compound, beyond its direct fungicidal activity, can also influence plant physiology and defense signaling. Strobilurin fungicides have been shown to prime plants for a more rapid and robust defense response upon pathogen attack. This can involve the activation of defense-related genes and the production of pathogenesis-related (PR) proteins.[11][12] The interaction with plant hormonal signaling pathways, such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, is a key area of research.[6][13] Furthermore, this compound has been demonstrated to enhance plant tolerance to abiotic stresses by modulating the antioxidant defense system.[14]

Visualizations

Trifloxystrobin_Mode_of_Action This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters Qo_site Qo Site This compound->Qo_site Binds to ComplexIII Cytochrome bc1 Complex (Complex III) ComplexIII->Qo_site Electron_Transport Electron Transport Chain Qo_site->Electron_Transport Blocks ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Disrupts Proton Gradient for ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Leads to

Mode of action of this compound in fungi.

Experimental_Workflow cluster_0 Plant Treatment cluster_1 Sample Processing cluster_2 Analysis Plant_Cultivation 1. Plant Cultivation (Hydroponic or Soil) Fungicide_Application 2. This compound Application (Root or Foliar) Plant_Cultivation->Fungicide_Application Sample_Collection 3. Sample Collection (Time-course) Fungicide_Application->Sample_Collection Tissue_Separation 4. Tissue Separation (Roots, Stems, Leaves) Sample_Collection->Tissue_Separation Homogenization 5. Homogenization Tissue_Separation->Homogenization Extraction 6. QuEChERS Extraction Homogenization->Extraction Cleanup 7. d-SPE Cleanup Extraction->Cleanup HPLC_MSMS 8. HPLC-MS/MS Analysis Cleanup->HPLC_MSMS Data_Analysis 9. Data Analysis & Quantification HPLC_MSMS->Data_Analysis

General experimental workflow for uptake and translocation studies.

Plant_Defense_Signaling cluster_0 Plant Cell This compound This compound Mitochondrial_Respiration Mitochondrial Respiration Inhibition This compound->Mitochondrial_Respiration SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway May act downstream or independently of Antioxidant_System Antioxidant Defense System (e.g., SOD, POD) This compound->Antioxidant_System Modulates ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Respiration->ROS_Production Alters ROS_Production->SA_Pathway Influences JA_Pathway Jasmonic Acid (JA) Pathway ROS_Production->JA_Pathway Influences PR_Proteins Pathogenesis-Related (PR) Protein Expression SA_Pathway->PR_Proteins Induces JA_Pathway->PR_Proteins Induces Abiotic_Stress_Tolerance Abiotic Stress Tolerance Antioxidant_System->Abiotic_Stress_Tolerance Enhances Disease_Resistance Enhanced Disease Resistance (Priming) PR_Proteins->Disease_Resistance Contributes to

Putative signaling pathways affected by this compound in plants.

Conclusion

The uptake and translocation of this compound in plants are complex processes influenced by a multitude of factors. While it exhibits effective translaminar movement, its long-distance systemic transport is limited. Quantitative data reveals that this compound residues are often highest in the treated tissues, with dissipation occurring over time. The primary metabolite, this compound acid (CGA321113), is also a key component to consider in residue analysis.

Detailed experimental protocols, particularly those employing hydroponic systems and foliar applications coupled with QuEChERS extraction and HPLC-MS/MS analysis, are essential for accurately quantifying the movement of this fungicide in plants. Beyond its direct fungicidal action, this compound can modulate plant defense signaling pathways, leading to enhanced resistance to both biotic and abiotic stresses. Further research is warranted to fully elucidate the molecular mechanisms underlying these plant responses and to continue optimizing the use of this compound for sustainable crop protection.

References

The Fate of Trifloxystrobin on Leaf Surfaces: An In-depth Technical Guide to its Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of the strobilurin fungicide, trifloxystrobin (B1683241), on plant leaf surfaces. Understanding the environmental fate of this widely used agricultural chemical is crucial for assessing its efficacy, potential residues, and ecological impact. This document details the chemical transformations this compound undergoes when exposed to sunlight, presents quantitative data on its degradation rates, and outlines the experimental protocols used to study these processes.

Introduction: The Photochemical Journey of this compound

This compound is a broad-spectrum fungicide valued for its preventative and curative action against a range of plant pathogens.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2] When applied to crops, this compound residues on leaf surfaces are exposed to sunlight, initiating a series of photochemical reactions that lead to its degradation. This process, known as photodegradation or photolysis, is a primary dissipation pathway for this compound in the terrestrial environment.[3]

The core mechanisms of this compound photodegradation on leaf surfaces involve two key transformations: photoisomerization and hydrolysis . The commercially available form of this compound is predominantly the (E,E)-isomer, which is the most biologically active configuration.[1][4] Upon exposure to UV radiation from sunlight, this isomer can be converted into a mixture of four geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z).[4][5] This isomerization is a significant step as the other isomers exhibit reduced fungicidal activity.[1]

Following or concurrent with photoisomerization, the primary degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid metabolite, this compound acid (CGA321113).[4] This acid metabolite is more persistent in the environment than the parent compound.

Quantitative Analysis of this compound Photodegradation

The rate of this compound photodegradation on leaf surfaces is typically quantified by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. This rate is influenced by several factors, including the plant species, intensity and spectrum of light, temperature, and formulation of the product. The following table summarizes a selection of reported half-lives from field and laboratory studies.

Plant SpeciesHalf-Life (DT₅₀) in DaysApplication RateAnalytical MethodReference
Tomato (field, Beijing)2.9Not SpecifiedHPLC-MS/MS[6]
Tomato (field, Shandong)5.4Not SpecifiedHPLC-MS/MS[6]
Apple (field)4.8 - 9.5127 g a.i./haLC-MS/MS[3]
Wheat (leaves, field)2.51 - 2.8075.0 and 150.0 g a.i./haNot Specified[7]
Cucumber (field)2.4150 g a.i./haLC-MS/MS
Strawberry (field)6.2150 g a.i./haLC-MS/MS

Experimental Protocols for Studying Photodegradation on Leaf Surfaces

Investigating the photodegradation of this compound on leaf surfaces requires controlled laboratory experiments that simulate environmental conditions. Below is a detailed methodology that synthesizes common practices in the field.

Plant Material and this compound Application
  • Plant Cultivation and Sample Preparation: Grow healthy, pesticide-free plants (e.g., apple, grape, wheat) under controlled greenhouse conditions. For laboratory studies, excise leaf discs of a uniform size (e.g., 2 cm diameter) from mature leaves.

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in an appropriate solvent such as acetonitrile (B52724) or acetone. Dilute the stock solution to the desired concentration, typically reflecting field application rates.

  • Application to Leaf Surface: Using a microsyringe, apply a precise volume (e.g., 10-50 µL) of the this compound solution evenly onto the adaxial surface of each leaf or leaf disc. Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the pesticide.

Irradiation Conditions
  • Light Source: Utilize a solar simulator, such as a xenon arc lamp, equipped with filters to mimic the spectral distribution of natural sunlight (wavelengths > 290 nm).

  • Irradiation Chamber: Place the treated leaves or leaf discs in a temperature-controlled irradiation chamber. Maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Light/Dark Cycles: To simulate diurnal cycles, subject the samples to alternating periods of light and dark (e.g., 12 hours light / 12 hours dark).[8]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove a subset of the treated leaves or discs for residue analysis. Include dark controls (samples kept in the absence of light) to differentiate between photodegradation and other dissipation processes.

Residue Extraction and Analysis

A widely adopted and efficient method for extracting this compound and its metabolites from leaf matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Sample Homogenization: Weigh a known amount of the leaf sample (e.g., 10 g) and homogenize it with water.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars), C18 sorbent (to remove nonpolar interferences), and anhydrous MgSO₄ (to remove residual water).

    • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis by LC-MS/MS:

    • Take an aliquot of the final extract, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent for analysis.

    • Quantify the concentrations of this compound and its metabolite, this compound acid (CGA321113), using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode.

Visualizing the Photodegradation Process

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the photodegradation of this compound on leaf surfaces.

Trifloxystrobin_Photodegradation_Pathway Figure 1: Primary Photodegradation Pathway of this compound cluster_photoisomerization Photoisomerization cluster_hydrolysis Hydrolysis Trifloxystrobin_EE (E,E)-Trifloxystrobin (Active Isomer) Isomer_EZ (E,Z)-Isomer Trifloxystrobin_EE->Isomer_EZ Isomer_ZE (Z,E)-Isomer Trifloxystrobin_EE->Isomer_ZE Trifloxystrobin_Acid_EE (E,E)-Trifloxystrobin Acid (CGA321113) Trifloxystrobin_EE->Trifloxystrobin_Acid_EE Hydrolysis of methyl ester Isomer_ZZ (Z,Z)-Isomer Isomer_EZ->Isomer_ZZ Trifloxystrobin_Acid_EZ (E,Z)-Trifloxystrobin Acid Isomer_EZ->Trifloxystrobin_Acid_EZ Isomer_ZE->Isomer_ZZ Trifloxystrobin_Acid_ZE (Z,E)-Trifloxystrobin Acid Isomer_ZE->Trifloxystrobin_Acid_ZE Trifloxystrobin_Acid_ZZ (Z,Z)-Trifloxystrobin Acid Isomer_ZZ->Trifloxystrobin_Acid_ZZ

Primary photodegradation pathway of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for a Leaf Surface Photodegradation Study cluster_preparation Sample Preparation cluster_exposure Exposure cluster_analysis Residue Analysis A1 Plant Cultivation / Leaf Disc Excision A2 This compound Application A1->A2 B1 Irradiation with Solar Simulator A2->B1 B2 Time-course Sampling B1->B2 C1 QuEChERS Extraction B2->C1 C2 d-SPE Cleanup C1->C2 C3 LC-MS/MS Quantification C2->C3 D1 Results C3->D1 Data Analysis (Half-life Calculation)

Experimental workflow for a leaf surface photodegradation study.

Conclusion

The photodegradation of this compound on leaf surfaces is a multifaceted process governed by photoisomerization and hydrolysis. The conversion of the biologically active (E,E)-isomer to less active forms and its subsequent degradation to the more persistent this compound acid are critical transformations that influence its efficacy and environmental fate. The rate of this degradation is variable and dependent on environmental conditions and the specific plant species. Standardized laboratory protocols, particularly those employing solar simulators and robust analytical techniques like QuEChERS and LC-MS/MS, are essential for accurately characterizing the photochemical behavior of this compound and other agrochemicals on plant surfaces. This knowledge is indispensable for the development of more stable and effective formulations and for conducting comprehensive environmental risk assessments.

References

The Unseen Impact: Trifloxystrobin's Effects on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Trifloxystrobin (B1683241), a synthetic strobilurin fungicide, is widely employed in modern agriculture to combat a broad spectrum of fungal plant pathogens.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi, effectively disrupting energy production and leading to cell death.[2] While highly effective against target pathogens, the application of this compound introduces a bioactive compound into the soil environment, raising critical questions about its unintended consequences for the vast and diverse communities of non-target soil microorganisms. These microorganisms are fundamental to soil health, driving essential ecosystem processes such as nutrient cycling, organic matter decomposition, and the maintenance of soil structure.

This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on non-target soil microorganisms. It synthesizes quantitative data, details experimental methodologies, and visualizes key processes to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental science.

Impact on Soil Microbial Community Structure and Function

This compound can induce significant shifts in the structure and function of soil microbial communities. Studies have shown that its application can alter the abundance of key microbial groups and impact crucial biogeochemical cycles.

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health, as they mediate the rates of key steps in nutrient cycling. This compound has been shown to have variable effects on these enzymes, often depending on the concentration and duration of exposure.

One of the most consistently reported effects is the inhibition of urease activity .[1][2] Urease is critical for the hydrolysis of urea (B33335), a common nitrogen fertilizer, into plant-available ammonia (B1221849). Inhibition of this enzyme can disrupt nitrogen availability in agricultural soils. For instance, one study observed that all tested concentrations of this compound significantly inhibited urease activity at 35 days of incubation, with the 1 mg/kg treatment showing the strongest inhibition.[2]

The effect on dehydrogenase activity , a general indicator of microbial metabolic activity, appears to be more complex. Some research indicates a promotion of dehydrogenase activity, while other studies on similar strobilurin fungicides like azoxystrobin (B1666510) report inhibition.[1][2][4][5] This suggests that the impact on overall microbial activity may be context-dependent, potentially influenced by soil type and the specific microbial communities present.

The fungicide's influence extends to other enzymes as well. A meta-analysis of fungicide effects revealed significant reductions in the activities of alkaline phosphatase, neutral phosphatase, acid phosphatase, and urease .[6]

Table 1: Quantitative Effects of this compound and Other Strobilurins on Soil Enzyme Activities

FungicideConcentrationSoil TypeIncubation PeriodEnzymeEffectReference
This compound1 mg/kgNot Specified35 daysUreaseStrongest inhibition (approx. 50% of control)[2]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedUreaseInhibited[1][3]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedDehydrogenasePromoted[1][3]
Azoxystrobin10 mg/kgBlack SoilNot SpecifiedDehydrogenaseInhibited[7]
Azoxystrobin10 mg/kgBlack SoilNot SpecifiedUreaseInhibited[7]
Azoxystrobin32.92 mg/kgSandy ClayNot SpecifiedDehydrogenase, Phosphatase, UreaseInhibited[8]
Azoxystrobin32.92 mg/kgSandy ClayNot SpecifiedCatalaseStimulated[8]
Tebuconazole5, 50, 500 mg/kgClay-sandy90 daysMicrobial ActivityDose-dependent decrease[9]
Biogeochemical Cycling

This compound can significantly disrupt key biogeochemical cycles, particularly the nitrogen and carbon cycles, by affecting the abundance of specific functional genes.

Nitrogen Cycle: Comprehensive analyses have shown that this compound inhibits both nitrification and denitrification processes in soil.[1][2][3] This is evidenced by the downregulated expression of crucial genes:

  • Nitrification: amoA (ammonia monooxygenase)

  • Denitrification: nirK and nirS (nitrite reductase)

  • Nitrogen Fixation: nifH (nitrogenase reductase)

The inhibition of these pathways can lead to imbalances in the soil nitrogen pool, potentially affecting plant nutrient availability and increasing the risk of nitrogen loss from the ecosystem.[3]

Carbon Cycle: The fungicide has also been found to diminish the carbon-sequestration ability of soil microorganisms.[1][2][3] This is linked to the downregulation of the carbon fixation gene cbbL (ribulose-1,5-bisphosphate carboxylase/oxygenase).[1][2]

Table 2: Effects of this compound on Microbial Populations and Functional Genes

ParameterGeneEffectReference
NitrificationamoADownregulated/Inhibited[1][2][3]
DenitrificationnirK, nirSDownregulated/Inhibited[1][2][3]
Nitrogen FixationnifHInhibited[2]
Carbon FixationcbbLDownregulated/Inhibited[1][2][3]
Soil Bacterial Community-Changed abundance of genera related to N and C cycles[1][2][3]
Mycorrhizal Fungi

Arbuscular mycorrhizal (AM) fungi form symbiotic relationships with the roots of most terrestrial plants, playing a vital role in nutrient uptake, particularly phosphorus. Soil application of systemic fungicides, including this compound, can negatively impact these beneficial fungi by restricting mycorrhizal colonization and reducing their activity.[10]

Experimental Protocols

To assess the ecotoxicological impact of this compound on soil microorganisms, standardized laboratory and field protocols are essential. Below are detailed methodologies for key experiments.

Soil Incubation Study

This laboratory-based method is used to evaluate the effects of this compound on microbial activity and community structure under controlled conditions.

Methodology:

  • Soil Collection and Preparation: Collect topsoil (e.g., 0-15 cm depth) from a field with no recent history of fungicide application. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and plant debris and homogenize it.

  • Fungicide Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone). Apply the solution to soil subsamples to achieve desired concentrations (e.g., recommended field rate, 10x, and 100x). A control group with only the solvent should be included. Allow the solvent to evaporate completely.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). Adjust the soil moisture to a specific percentage of water-holding capacity (e.g., 50-60%) and maintain it throughout the experiment.[11] Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 30, 60, 90 days).[11] The vessels should be covered with a perforated film to allow for gas exchange.[11]

  • Sampling: Collect soil subsamples at different time points (e.g., day 0, 7, 14, 30, 60, 90) for various analyses.

Soil Enzyme Activity Assays

Dehydrogenase Activity:

  • Principle: Measures the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF) by soil microorganisms.

  • Protocol: Incubate a known weight of soil with a TTC solution. After incubation, extract the TPF produced with a solvent like methanol. Measure the absorbance of the extract spectrophotometrically and calculate the amount of TPF formed.

Urease Activity:

  • Principle: Measures the rate of ammonia release from a urea substrate.

  • Protocol: Incubate a soil sample with a buffered urea solution. After incubation, extract the ammonium (B1175870) produced and quantify it colorimetrically using the indophenol (B113434) blue method.

Microbial Community and Functional Gene Analysis

High-Throughput Sequencing:

  • Principle: DNA is extracted from soil samples and specific marker genes (16S rRNA for bacteria, ITS for fungi) are amplified via PCR. The amplicons are then sequenced to determine the taxonomic composition and diversity of the microbial community.

  • Protocol: Use a commercial soil DNA isolation kit to extract total genomic DNA. Amplify the V3-V4 region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi. Sequence the PCR products on a high-throughput platform (e.g., Illumina MiSeq). Analyze the sequencing data using bioinformatics pipelines like QIIME2 or Mothur.

Quantitative PCR (qPCR):

  • Principle: Quantifies the abundance of specific functional genes (amoA, nifH, nirK, etc.) by measuring the amplification of target DNA in real-time.

  • Protocol: Use the extracted soil DNA as a template. Design or use validated primers for the target functional genes. Perform qPCR using a SYBR Green or probe-based assay. Calculate the gene copy numbers based on a standard curve.

This compound Residue Analysis

QuEChERS Extraction and HPLC-MS/MS Analysis:

  • Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used to extract pesticide residues from soil, followed by sensitive detection and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13]

  • Protocol:

    • Extraction: Homogenize a soil sample with water and an extraction solvent (e.g., acetonitrile).[12][13]

    • Salting Out: Add a salt mixture (e.g., MgSO₄ and NaCl) to partition the pesticides into the organic layer.[14]

    • Dispersive SPE Cleanup: Clean up the extract using a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.

    • Analysis: Analyze the final extract using HPLC-MS/MS to identify and quantify this compound and its main metabolite, this compound acid (CGA321113).[12][13]

Visualizations: Workflows and Pathways

To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Soil Preparation cluster_1 Experimental Setup cluster_2 Analytical Procedures cluster_3 Data Interpretation SoilCollection Soil Collection (0-15 cm) Sieving Sieving (2mm) & Homogenization SoilCollection->Sieving Treatment This compound Application (Control, 1x, 10x, 100x) Sieving->Treatment Incubation Controlled Incubation (25°C, 60% WHC) Treatment->Incubation Sampling Time-Series Sampling (0, 7, 30, 60, 90 days) Incubation->Sampling Biochemical Biochemical Assays (Enzyme Activities) Sampling->Biochemical Molecular Molecular Analysis (Sequencing, qPCR) Sampling->Molecular Chemical Chemical Analysis (HPLC-MS/MS) Sampling->Chemical Interpretation Assess Impact on: - Community Structure - Soil Function - Fungicide Dissipation Biochemical->Interpretation Molecular->Interpretation Chemical->Interpretation

Caption: Experimental workflow for assessing this compound's impact.

NitrogenCycleImpact cluster_N_Cycle Soil Nitrogen Cycle This compound This compound Inhibition1 Inhibition This compound->Inhibition1 Inhibition2 Inhibition This compound->Inhibition2 Inhibition3 Inhibition This compound->Inhibition3 N_Fixation N₂ Fixation (nifH gene) Nitrification Nitrification (amoA gene) Denitrification Denitrification (nirK, nirS genes) Inhibition1->N_Fixation Inhibition2->Nitrification Inhibition3->Denitrification

Caption: this compound's inhibitory effects on the soil nitrogen cycle.

LogicalRelationships cluster_direct Direct Microbial Effects cluster_functional Functional Consequences cluster_ecosystem Ecosystem-Level Impact TFS This compound Application Community Altered Microbial Community Structure TFS->Community Enzymes Inhibited Enzyme Activity (e.g., Urease) TFS->Enzymes N_Cycle Disrupted Nitrogen Cycling Community->N_Cycle C_Cycle Reduced Carbon Sequestration Potential Community->C_Cycle Enzymes->N_Cycle SoilHealth Potential Decline in Soil Health N_Cycle->SoilHealth C_Cycle->SoilHealth

Caption: Logical relationships of this compound's environmental impact.

Conclusion

The widespread use of this compound presents a complex challenge for sustainable agriculture. While essential for disease control, this fungicide is not without ecological consequence. The evidence clearly indicates that this compound can exert significant, often detrimental, effects on non-target soil microbial communities. These impacts range from altering the community structure and inhibiting key enzymatic activities to disrupting fundamental biogeochemical processes like nitrogen and carbon cycling.[1][2] The dissipation half-life of this compound in soil is relatively short, ranging from 1.9 to 3.0 days in some studies, but its major metabolite, this compound acid, can be more persistent and mobile.[12][15]

It is imperative for researchers and environmental stewards to recognize that the effects can be dose-dependent and vary with soil type and environmental conditions.[9] Future research should focus on long-term field studies to understand the resilience and recovery of microbial communities following this compound application. Developing and implementing integrated pest management strategies that minimize reliance on chemical fungicides will be crucial in mitigating the unseen impacts on the soil microbiome and preserving the long-term health and functionality of our agricultural ecosystems.

References

The Impact of pH on the Hydrolytic Stability of Trifloxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis and pH sensitivity of Trifloxystrobin (B1683241), a broad-spectrum strobilurin fungicide. Understanding the stability of this compound in aqueous environments is critical for predicting its environmental fate, establishing appropriate storage and handling protocols, and developing effective formulations. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the degradation process.

Core Concepts: Hydrolysis of this compound

This compound's chemical stability is significantly influenced by the pH of the surrounding aqueous medium. The primary mechanism of abiotic degradation in water is the hydrolysis of the methyl ester group. This reaction leads to the formation of its main metabolite, this compound acid (CGA 321113), which is biologically inactive.[1][2][3] The rate of this hydrolysis is highly dependent on pH, with accelerated degradation observed under alkaline conditions.[1][4]

Quantitative Analysis of Hydrolytic Degradation

The rate of hydrolysis is typically expressed as the half-life (DT₅₀), which is the time required for 50% of the active substance to degrade. The following tables summarize the hydrolysis half-lives of this compound at various pH levels and temperatures as reported in scientific literature.

Table 1: Hydrolysis Half-Life (DT₅₀) of this compound at 20°C

pHHalf-Life (DT₅₀)Equivalent TimeReference
53139 days8.6 years[4]
780.1 days11.4 weeks[4]
91.1 days27.1 hours[4]

Table 2: Hydrolysis Half-Life (DT₅₀) of this compound at 25°C

pHHalf-Life (DT₅₀)Major MetaboliteReference
5480 days-[5]
739-41 daysCGA321113 (32-60% AR)[5]
91.2-2.3 daysCGA321113 (93.4-102% AR)[5]
AR: Applied Radioactivity

Studies have also shown that an increase in temperature accelerates the rate of hydrolysis. For each 10°C rise in temperature, the rate constant for hydrolysis can increase by a factor of 2 to 4.[6][7]

Experimental Protocol for Hydrolysis Assessment

The determination of this compound's hydrolysis rate is conducted following established scientific guidelines, such as those from the OECD (e.g., OECD 111). While specific parameters may vary between studies, the general workflow is consistent.

Methodology Overview:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels, typically pH 4 or 5 (acidic), pH 7 (neutral), and pH 9 (alkaline), to simulate different environmental conditions.[4][6][7]

  • Application of Test Substance: A solution of this compound, often radiolabeled (e.g., with ¹⁴C), is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 20°C, 25°C, or 50°C) in the dark to prevent photolytic degradation.[4][6][7]

  • Sampling: Aliquots of the solutions are collected at predetermined time intervals.

  • Sample Analysis: The concentration of the parent this compound and its degradation products are quantified at each time point.

  • Data Analysis: The degradation rate and half-life (DT₅₀) are calculated, typically assuming first-order kinetics.[6][7]

Analytical Techniques:

The quantification of this compound and its primary metabolite, this compound acid, is predominantly achieved through chromatographic methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A common method for separation and quantification. A C18 reversed-phase column is typically used with a gradient elution of an acidified water and acetonitrile (B52724) mobile phase. Detection is performed at a wavelength of 210 nm.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, making it suitable for detecting low concentrations of the analyte and its metabolites.[1][8] It is often used with a C18 or C8 reversed-phase column and a mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile.[1][9] Electrospray ionization (ESI) in positive mode is commonly employed.[1]

  • Internal Standards: To ensure accuracy and precision in quantification, an internal standard such as Deuterated (E, E)-trifloxystrobin is often utilized.[1][10]

Visualizing the Process

To better illustrate the experimental workflow and the chemical transformation involved, the following diagrams are provided.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Sterile Buffer Solutions (pH 5, 7, 9) Incubation Incubate Samples (Constant Temp, Dark) Buffer_Prep->Incubation Add this compound Triflox_Sol Prepare this compound Stock Solution Triflox_Sol->Incubation Sampling Collect Aliquots at Intervals Incubation->Sampling Quantification Quantify this compound & Metabolites (HPLC/LC-MS) Sampling->Quantification Data_Analysis Calculate DT50 (First-Order Kinetics) Quantification->Data_Analysis

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

Degradation_Pathway This compound This compound (Active Fungicide) Trifloxystrobin_Acid This compound Acid (CGA 321113) (Inactive Metabolite) This compound->Trifloxystrobin_Acid Hydrolysis (Cleavage of Methyl Ester) pH5 Acidic (pH 5) Very Slow pH7 Neutral (pH 7) Slow pH9 Alkaline (pH 9) Rapid

Caption: pH-dependent hydrolysis pathway of this compound.

Conclusion

The hydrolysis of this compound is a critical degradation pathway that is profoundly influenced by pH. The compound is relatively stable under acidic conditions but degrades with increasing rapidity as the pH becomes neutral and then alkaline. The primary degradation product is the inactive this compound acid (CGA 321113). A thorough understanding of these pH-dependent kinetics, determined through robust experimental protocols, is essential for the effective and safe use of this compound in various applications.

References

An In-depth Technical Guide on the Binding Site of Trifloxystrobin on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin (B1683241) is a broad-spectrum foliar fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the cytochrome bc1 complex (also known as complex III) in the electron transport chain. This binding event occurs at a specific site known as the Quinone 'outer' (Qo) site, located on the cytochrome b subunit. By occupying this site, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which halts the production of ATP and leads to fungal cell death. The emergence of resistance, primarily through specific point mutations in the cytochrome b gene, poses a significant challenge and underscores the importance of understanding the precise molecular interactions at the binding site.

The Cytochrome bc1 Complex: A Vital Hub of Cellular Respiration

The cytochrome bc1 complex is a multi-subunit transmembrane protein complex found in the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of most prokaryotes.[1] It plays a central role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol (coenzyme Q) to cytochrome c.[2][3] This electron transfer is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force that is essential for ATP synthesis.[1][4]

The complex functions as a dimer, with each monomer containing three core catalytic subunits:

  • Cytochrome b: A large, hydrophobic protein containing two heme groups, bL and bH. It forms the core of the complex and contains the two distinct quinone-binding sites: the Qo site and the Qi (Quinone 'inner') site.

  • Cytochrome c1: Contains one c-type heme and is responsible for transferring electrons to soluble cytochrome c.[3]

  • Rieske Iron-Sulfur Protein (ISP): Contains a high-potential 2Fe-2S cluster and is a mobile component that shuttles electrons from ubiquinol at the Qo site to cytochrome c1.[1][3]

This compound's Mechanism of Action: Targeting the Qo Site

This compound and other QoI fungicides act by competitively inhibiting the ubiquinol oxidation at the Qo site on the cytochrome b subunit.[5][6][7] This site is located near the outer, or positive ('P'), side of the inner mitochondrial membrane.[8] By binding to this pocket, this compound physically obstructs the entry and oxidation of the natural substrate, ubiquinol.[9][10]

The binding of this compound effectively severs the electron transport chain at complex III. This leads to:

  • Inhibition of Electron Flow: The transfer of electrons to cytochrome c1 and subsequently to complex IV is halted.[9]

  • Collapse of the Proton Gradient: The proton-pumping function of the complex ceases.[2]

  • Cessation of ATP Synthesis: Without the proton-motive force, ATP synthase cannot produce ATP, depriving the fungal cell of its primary energy source.[11]

  • Generation of Reactive Oxygen Species (ROS): The blockage can lead to an increase in the production of superoxide (B77818) at the Qo site, contributing to cellular damage.[2]

Signaling Pathway of this compound Action

This compound This compound Qo_site Qo Binding Site (on Cytochrome b) This compound->Qo_site Binds to bc1 Cytochrome bc1 Complex ETC Electron Transport Chain bc1->ETC Blocks e- transfer Ubiquinol Ubiquinol (Substrate) Ubiquinol->Qo_site Competes for ATP ATP Synthesis ETC->ATP Inhibits CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Mechanism of action of this compound.

Quantitative Data on this compound Efficacy

The effectiveness of this compound is often quantified by its 50% effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth in vitro. Resistance is measured by the Resistance Factor (RF), calculated as the EC50 of a resistant isolate divided by the EC50 of a sensitive (wild-type) isolate.

Fungal SpeciesGenotype (Cytochrome b)EC50 (µg/mL)Resistance Factor (RF)Reference
Erysiphe necatorWild-Type (G143)< 1-[12]
Erysiphe necatorResistant (G143A)> 100> 100[12][13]
Parastagonospora nodorumWild-Type (G143)< 1-[14]
Parastagonospora nodorumResistant (G143A)> 100> 100[14]
Podosphaera leucotrichaWild-Type0.001 - 0.105-[12]
Zymoseptoria triticiWild-TypeBaseline-[15]
Zymoseptoria triticiResistant (G143A)Shifted increaseHigh[15]

Molecular Basis of Resistance

The widespread use of QoI fungicides has led to the selection of resistant fungal populations. The primary mechanism of resistance is a modification of the fungicide's target site.[16]

Target-Site Mutations: The most common and significant cause of high-level resistance to this compound is a single nucleotide polymorphism (SNP) in the mitochondrial cytochrome b (CYTB) gene.[16]

  • G143A Mutation: The substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 is the most prevalent mutation.[13][14][16] This single amino acid change dramatically reduces the binding affinity of this compound to the Qo site, rendering the fungicide ineffective.[16] The presence of a type I intron immediately following codon 143 in some fungal species (like rusts) is thought to prevent the viability of the G143A mutation, as the nucleotide substitution would disrupt the intron splicing process, leading to a lethal phenotype.[17]

  • F129L Mutation: A change from phenylalanine (F) to leucine (B10760876) (L) at codon 129 can also confer resistance, although often to a lesser degree than G143A.[16]

Non-Target-Site Resistance: While less common for QoI fungicides, other resistance mechanisms have been reported:

  • Alternative Oxidase (AOX) Pathway: Some fungi can activate an alternative respiratory pathway that bypasses the cytochrome bc1 complex, allowing for continued respiration and ATP production even when complex III is inhibited.[16]

  • Increased Efflux Pump Activity: Fungal cells may actively transport the fungicide out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[16]

Experimental Protocols

Understanding the interaction between this compound and the cytochrome bc1 complex involves a range of experimental techniques.

X-ray Crystallography of the Cytochrome bc1-Inhibitor Complex

This technique provides an atomic-resolution three-dimensional structure of the protein, revealing the precise binding pocket and orientation of the inhibitor.

General Protocol:

  • Protein Expression and Purification: The cytochrome bc1 complex is overexpressed in a suitable host system (e.g., yeast or bacteria) and extracted from the membrane using detergents (e.g., dodecyl maltoside).[2][18] It is then purified to homogeneity using chromatography techniques.

  • Crystallization: The purified protein-detergent complex is mixed with the inhibitor (this compound) and subjected to crystallization screening using methods like vapor diffusion. Lipidic cubic phase (LCP) crystallization is often employed for membrane proteins.[18]

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[9]

  • Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined.[5]

Cytochrome bc1 Activity Assay (Inhibitor IC50 Determination)

This assay measures the enzymatic activity of the complex and its inhibition by this compound to determine the IC50 value.

General Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from fungal cells or bovine heart tissue via differential centrifugation.

  • Membrane Solubilization: The inner mitochondrial membrane is solubilized with a mild nonionic detergent (e.g., dodecyl maltoside) to release the complex while maintaining its activity.[19]

  • Assay Reaction: The assay is typically performed in a spectrophotometer cuvette containing buffer, reduced cytochrome c, and various concentrations of the inhibitor (this compound).[16][20]

  • Initiation and Measurement: The reaction is initiated by adding a ubiquinol analog substrate (e.g., DBH2). The activity is measured by monitoring the reduction of cytochrome c, indicated by an increase in absorbance at 550 nm over time.[16][21]

  • Data Analysis: The initial rates of reaction are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations (e.g., G143A) into the cytochrome b gene to study their effect on fungicide sensitivity.

General Protocol:

  • Primer Design: Two complementary oligonucleotide primers are designed, each containing the desired mutation in the center.[7][22]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and a plasmid containing the wild-type cytochrome b gene as a template. The primers bind to the template and are extended, creating copies of the plasmid that incorporate the mutation.[23]

  • Template Digestion: The parental (wild-type) plasmid, which is methylated, is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, unmethylated mutant plasmid remains intact.[7][23]

  • Transformation: The resulting mutant plasmid is transformed into competent E. coli cells for amplification.

  • Verification: The plasmid is isolated from the transformed bacteria, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant gene can then be expressed to study the properties of the altered protein.

Experimental Workflow for Resistance Analysis

cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis cluster_2 Mechanism Confirmation Isolate Fungal Isolate from Field Assay Fungicide Sensitivity Assay (EC50 Determination) Isolate->Assay DNA DNA Extraction Assay->DNA Select Resistant Isolates PCR PCR Amplification of CYTB Gene DNA->PCR Seq DNA Sequencing PCR->Seq Mutagenesis Site-Directed Mutagenesis (e.g., introduce G143A) Seq->Mutagenesis Identified mutation informs experiment Expression Expression of Mutant Protein Mutagenesis->Expression Activity Enzyme Activity Assay (IC50 of mutant vs. WT) Expression->Activity

Caption: Workflow for identifying and confirming resistance mechanisms.

Conclusion

The Qo binding site of the cytochrome bc1 complex is the well-defined molecular target for the fungicide this compound. The efficacy of this fungicide is directly linked to its ability to competitively inhibit this site, leading to a fatal disruption of the fungal respiratory chain. The evolution of resistance, predominantly through the G143A mutation in the cytochrome b gene, highlights the specific and critical nature of this binding interaction. A thorough understanding of the structural biology of the Qo site, inhibitor binding modes, and resistance mechanisms is paramount for the development of new, more resilient fungicides and for implementing effective resistance management strategies in agriculture.

References

Methodological & Application

Application Note: Quantification of Trifloxystrobin using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases. Its persistence in the environment and potential presence in food products necessitate sensitive and reliable analytical methods for its quantification to ensure consumer safety and regulatory compliance.[1][2] This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in various matrices. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, which is known for its efficiency in extracting pesticides from complex food samples.[3][4]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity >97%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 5.00 g of the homogenized sample (e.g., wheat grain, tomato) into a 50 mL centrifuge tube.[3]

  • Extraction: Add 5 mL of water and 10 mL of acetonitrile containing 1-2% (v/v) acetic acid or 0.1-0.2% (v/v) formic acid.[3]

  • Shaking: Vortex the mixture vigorously for 10 minutes.[3]

  • Salting Out: Add 3 g of anhydrous MgSO₄ and 2 g of NaCl, and shake vigorously for another 10 minutes.[3]

  • Centrifugation: Centrifuge the sample at 8000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent (PSA can also be used to remove organic acids and sugars).[3]

  • Final Centrifugation: Vortex the d-SPE tube and centrifuge at 8000 rpm for 3 minutes.[3]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[3]

HPLC-MS/MS Instrumentation and Conditions

A triple-quadrupole tandem mass spectrometer coupled with a high-performance liquid chromatography system is used for the analysis.[3]

Table 1: HPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent[3]
Mobile Phase A 0.2% (v/v) Formic acid in water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.30 mL/min[3]
Injection Volume 2 µL[3]
Column Temperature 40 °C[3]
Gradient Elution A 6-minute gradient program can be applied as follows: 0–1.5 min, 90% A; 1.5–3.5 min, 50% A; 3.5–4.0 min, 10% A; 4.0–5.0 min, 10% A; 5.0–5.5 min, 90% A; 5.5–6.0 min, 90% A.[3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Scan Mode Multiple Reaction Monitoring (MRM)[3][5]
Capillary Voltage 2.5 kV[3]
Source Temperature 400 °C[3]
Desolvation Gas Flow 800 L/h[3]
Precursor Ion (m/z) 409.1[6]
Product Ions (m/z) 186.0, 206.0[6]
Collision Energy Optimization is required, typically in the range of 15-30 eV.[7]

Data Presentation

The quantitative data for this compound should be summarized for clear comparison.

Table 3: Quantitative and Validation Data Summary

ParameterResultReference
Retention Time (min) ~2.5 - 3.2[2][8]
Linearity (r²) > 0.99[9]
Limit of Detection (LOD) 0.0005 - 2 µg/kg[2][4]
Limit of Quantification (LOQ) 0.001 - 7 µg/kg[2][4]
Average Recovery (%) 71.7 - 116.4[2]
Relative Standard Deviation (RSD) (%) < 20[2][4]

Experimental Workflow Diagram

Trifloxystrobin_Quantification_Workflow Figure 1. HPLC-MS/MS Workflow for this compound Quantification sample Homogenized Sample extraction Extraction with Acetonitrile & Acid sample->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 cleanup d-SPE Cleanup (C18/PSA) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 filtration Filtration centrifugation2->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Figure 1. HPLC-MS/MS Workflow for this compound Quantification.

References

Application Notes and Protocols for Trifloxystrobin Residue Analysis in Produce using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from fungal diseases.[1] Its extensive use necessitates reliable and efficient analytical methods to monitor its residues in produce, ensuring food safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the analysis of pesticide residues in various food matrices.[2][3][4] This document provides detailed application notes and protocols for the determination of this compound residues in produce using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Principle

The QuEChERS method involves a two-step process: an extraction step using an organic solvent (typically acetonitrile) and a partitioning step facilitated by the addition of salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[2][3][5] The final extract is then analyzed by LC-MS/MS for the sensitive and selective quantification of this compound.

Data Presentation

The following tables summarize the quantitative data from various studies on the analysis of this compound in different produce matrices using the QuEChERS method.

Table 1: Recovery and Precision Data for this compound in Various Produce

Produce MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Tomato0.01, 0.1, 0.573-99<15[6]
Cucumber0.01, 0.1, 0.3, 185-103≤ 4.8[7][8]
Apple0.01, 0.05, 0.273-111<20[9]
Wheat GrainNot SpecifiedExcellentExcellent[10]
Milk0.01, 0.1, 0.581-1003-10[1]
Pork0.01, 0.1, 0.576-962-13[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Produce MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Tomato0.0005Not Specified[6]
MilkNot Specified0.001[1]
PorkNot Specified0.001[1]
Wheat GrainNot Specified<0.001[10]
CucumberNot Specified0.01[7]
AppleNot Specified0.005[9]

Experimental Protocols

This section details a general experimental protocol for the analysis of this compound in produce using the QuEChERS method. Both the Association of Official Analytical Chemists (AOAC) and European Committee for Standardization (CEN) versions of the method are widely used.[11][12][13] The following protocol is based on the AOAC Official Method 2007.01.[4][14]

1. Sample Preparation and Homogenization

  • Weigh a representative portion of the produce sample (e.g., 10-15 g).

  • Chop or dice the sample into small pieces.

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, pre-wetting may be necessary.[15]

2. Extraction

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Add the appropriate internal standards.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate).[4]

  • Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[16]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[17]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube.

  • The dSPE tube should contain a mixture of sorbents to remove interfering substances. A common composition for many fruits and vegetables is 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).[18] For pigmented produce, graphitized carbon black (GCB) may be included, and for fatty matrices, C18 may be added.[11]

  • Vortex the tube for 30 seconds.

  • Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes.

4. Final Extract Preparation and Analysis

  • Take an aliquot of the cleaned extract from the supernatant.

  • The extract can be directly analyzed by LC-MS/MS or may be further diluted with a suitable solvent.

  • Inject the final extract into the LC-MS/MS system for quantification of this compound.

Visualizations

This compound Fungicidal Action Pathway

Caption: Mechanism of this compound, inhibiting Complex III of the mitochondrial electron transport chain.

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (dSPE) Extraction 1. Weigh 15g Sample 2. Add 15mL Acetonitrile (1% Acetic Acid) 3. Add Internal Standard Salting_Out Add QuEChERS Salts (e.g., 6g MgSO₄, 1.5g NaOAc) Extraction->Salting_Out Shake_Centrifuge_1 Shake Vigorously (1 min) Centrifuge (≥3000 rpm, 5 min) Salting_Out->Shake_Centrifuge_1 dSPE_Cleanup Transfer 1mL Supernatant to dSPE Tube (e.g., 150mg MgSO₄, 50mg PSA) Shake_Centrifuge_1->dSPE_Cleanup Shake_Centrifuge_2 Vortex (30 sec) Centrifuge (e.g., 10,000 rpm, 2 min) dSPE_Cleanup->Shake_Centrifuge_2 Final_Extract Collect Supernatant Shake_Centrifuge_2->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

Caption: A generalized workflow diagram for the QuEChERS method.

References

Application Notes and Protocols for Bioassaying Trifloxystrobin Fungicide Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI).[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (complex III), which disrupts the electron transport chain and halts ATP synthesis, ultimately leading to fungal cell death.[2][3] The extensive use of this compound has led to the emergence of resistant fungal strains, primarily due to a single point mutation in the cytochrome b (cytb) gene.[4] This mutation, most commonly a substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 (G143A), confers a high level of resistance to this compound and other QoI fungicides.[4][5]

These application notes provide detailed protocols for conducting bioassays to determine the sensitivity of fungal isolates to this compound. The described methods, including mycelial growth inhibition and spore germination assays, are essential for resistance monitoring, fungicide efficacy evaluation, and the development of new antifungal agents.

Data Presentation

Table 1: In Vitro Sensitivity of Various Fungal Species to this compound (Mycelial Growth Inhibition)

Fungal SpeciesIsolate TypeEC50 (µg/mL)Reference(s)
Sclerotinia sclerotiorumBaseline (Wild Type)0.01 - 0.80 (Mean: 0.06)[6]
Corynespora cassiicolaSensitive (Wild Type)< 46[7]
Corynespora cassiicolaResistant (G143A)81.56 - 337.71[4]
Cercospora beticolaSensitive (Wild Type)≤ 0.006[8]
Cercospora beticolaResistant (G143A)> 0.92[8]
Erysiphe necatorBaseline (Wild Type)< 0.001 - 0.159[9]
Erysiphe necatorResistant> 100[9]
Rhizoctonia solaniField Isolates0.14 - 823.54[10]
Phyllosticta ampelicidaBaseline (Wild Type)0.022[6]

Table 2: In Vitro Sensitivity of Puccinia triticina to this compound (Spore Germination Inhibition)

Fungicide CombinationConcentration (ppm)Spore Germination Inhibition (%)Reference(s)
Tebuconazole 50% + this compound 25% WG50084.45[2]
Tebuconazole 50% + this compound 25% WG100085.42[2]

Signaling Pathway of this compound Action and Resistance

This compound targets Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. By binding to the Qo site, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis. The G143A mutation in the cytochrome b protein alters the binding site, reducing the affinity of this compound and allowing the electron transport chain to function, which confers resistance.

Trifloxystrobin_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Action This compound Action & Resistance Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient This compound This compound Qo_Site Qo Binding Site (on Cytochrome b) This compound->Qo_Site Binds to and inhibits Qo_Site->Complex_III Part of G143A G143A Mutation Resistant_Qo Altered Qo Site G143A->Resistant_Qo Results in Resistant_Qo->this compound Prevents binding Mycelial_Growth_Assay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungicide-Amended PDA Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition calculate_ec50 Determine EC50 Value calculate_inhibition->calculate_ec50 end End calculate_ec50->end Spore_Germination_Assay_Workflow start Start prep_spores Prepare Fungal Spore Suspension start->prep_spores prep_solutions Prepare this compound Test Solutions start->prep_solutions setup_assay Set up Assay in Microtiter Plate/Slide prep_spores->setup_assay prep_solutions->setup_assay incubate Incubate in Humid Chamber setup_assay->incubate observe Observe and Count Germinated Spores incubate->observe calculate_inhibition Calculate Percent Inhibition observe->calculate_inhibition calculate_ec50 Determine EC50 Value calculate_inhibition->calculate_ec50 end End calculate_ec50->end

References

Application of Trifloxystrobin in Integrated Pest Management: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class (QoI fungicides).[1] Its unique mode of action involves the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex (Complex III).[1][2] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.[2] this compound exhibits both preventative and curative activity against a wide range of fungal pathogens in various agricultural and horticultural crops.[3] Its properties make it a valuable tool for Integrated Pest Management (IPM) programs, which aim to manage pests and diseases through a combination of strategies with minimal risk to human health and the environment.[4][5]

These application notes provide detailed protocols and quantitative data to guide researchers in the effective use and evaluation of this compound within an IPM framework.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of this compound against target fungal pathogens and its toxicological profile for non-target organisms.

Table 1: Efficacy of this compound Against Target Fungal Pathogens

Fungal SpeciesBioassay TypeEfficacy MetricValue (µg/mL)Reference(s)
Sclerotinia sclerotiorumMycelial Growth InhibitionMean EC500.06[6]
Sclerotinia sclerotiorumMycelial Growth InhibitionEC50 Range0.01 - 0.80[6]
Colletotrichum capsici (in combination with Tebuconazole)Mycelial Growth InhibitionEC503720 (for the mix)[7]

Table 2: In-Planta Efficacy of this compound Against Sclerotinia sclerotiorum on Oilseed Rape

Application TimingConcentration (µg/mL)Efficacy (%)Reference(s)
Preventive571.4[6][8]
Preventive1596.5[6][8]
Preventive45100.0[6][8]
Curative540.6[6][8]
Curative1548.7[6][8]
Curative4573.4[6][8]

Table 3: Acute Toxicity of this compound to Non-Target Organisms

OrganismEndpointValueReference(s)
Rat (oral)LD50>5000 mg/kg bw
Rat (dermal)LD50>2000 mg/kg bw
Bobwhite quail (oral)LD50>2000 mg/kg bw
Rainbow trout (Oncorhynchus mykiss)LC50 (96h)0.015 mg/L
Daphnia magnaEC50 (48h)0.038 mg/L
Honeybee (Apis mellifera, oral)LD50>200 µ g/bee
Earthworm (Eisenia fetida)LC50 (14d)>500 mg/kg soil

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used to determine the EC50 of this compound against Sclerotinia sclerotiorum.[6][8]

1. Materials:

  • This compound (analytical standard)

  • Acetone (B3395972) (solvent)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Mycelial plugs (6 mm diameter) from the periphery of a 2-day-old culture of the target fungus

  • Incubator (23°C)

  • Calipers

2. Preparation of Fungicide-Amended Media: a. Prepare a stock solution of this compound in acetone. b. Autoclave PDA and cool to 50-55°C in a water bath. c. Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.005, 0.01, 0.03, 0.1, 0.3, and 1.0 µg/mL).[8] d. For the control, add an equivalent volume of acetone to the PDA. The final concentration of acetone should not exceed 0.2% (v/v).[8] e. Pour the amended and control PDA into sterile petri dishes and allow to solidify.

3. Inoculation and Incubation: a. Place a 6 mm mycelial plug, mycelium-side down, onto the center of each PDA plate.[8] b. Seal the plates with parafilm. c. Incubate the plates at 23°C in the dark for 48 hours, or until the mycelial growth in the control plates reaches the edge of the plate.[8]

4. Data Collection and Analysis: a. Measure the colony diameter in two perpendicular directions for each plate. b. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the mean diameter of the control colony and dt is the mean diameter of the treated colony. c. Determine the EC50 value by performing a probit analysis of the dose-response data.

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_data Data Analysis prep_stock Prepare this compound Stock Solution amend_media Amend PDA with This compound prep_stock->amend_media prep_media Prepare and Autoclave PDA Medium cool_media Cool PDA to 50-55°C prep_media->cool_media cool_media->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Plates with Mycelial Plugs pour_plates->inoculate incubate Incubate at 23°C for 48h inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 (Probit Analysis) calculate->determine_ec50 G cluster_preventive Preventive Efficacy cluster_curative Curative Efficacy p_spray Spray Plants with This compound p_inoc Inoculate Plants (1h post-spray) p_spray->p_inoc p_incubate Incubate in High Humidity p_inoc->p_incubate p_assess Assess Disease Severity p_incubate->p_assess c_inoc Inoculate Plants c_spray Spray Plants with This compound (24h post-inoc.) c_inoc->c_spray c_incubate Incubate in High Humidity c_spray->c_incubate c_assess Assess Disease Severity c_incubate->c_assess G cluster_membrane Inner Mitochondrial Membrane complex_i Complex I (NADH Dehydrogenase) q Ubiquinone (Q) complex_i->q complex_ii Complex II (Succinate Dehydrogenase) complex_ii->q qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III (Cytochrome bc1) qh2->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV (Cytochrome c Oxidase) cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp This compound This compound This compound->complex_iii Inhibits Qo site G start Start IPM Cycle monitoring Monitoring & Scouting start->monitoring identification Pathogen Identification monitoring->identification threshold Action Threshold Reached? identification->threshold cultural_bio Implement Cultural & Biological Controls threshold->cultural_bio No fungicide_decision Fungicide Application Necessary? threshold->fungicide_decision Yes cultural_bio->monitoring fungicide_decision->cultural_bio No apply_this compound Apply this compound (with resistance management) fungicide_decision->apply_this compound Yes evaluation Evaluate Efficacy apply_this compound->evaluation evaluation->monitoring end End Cycle evaluation->end

References

Protocol for Studying Trifloxystrobin Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class (QoI fungicides), which functions by inhibiting mitochondrial respiration in fungi.[1] This inhibition occurs through the blockage of electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[2][3] The widespread use of this compound has led to the development of resistance in various fungal pathogens, posing a significant threat to effective disease management.[4][5] Understanding the mechanisms of resistance and having robust protocols to study them are crucial for developing effective resistance management strategies and for the discovery of new fungicides.

The primary mechanism of resistance to this compound is a target-site modification in the mitochondrial cytochrome b (cytb) gene.[3] Point mutations, most notably a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A) and a phenylalanine to leucine (B10760876) substitution at codon 129 (F129L), are known to confer high and moderate levels of resistance, respectively.[3][6] This document provides a comprehensive set of protocols for the phenotypic and molecular characterization of this compound resistance in fungi.

Data Presentation

Table 1: Fungicide Sensitivity (EC50 Values) of Fungal Isolates to this compound

Isolate IDSpeciesOriginMycelial Growth EC50 (µg/mL)Spore Germination EC50 (µg/mL)Resistance Levelcytb Genotype
WT-1Example spp.Field A0.050.02SensitiveG143, F129
RES-1Example spp.Field B>100>50Highly ResistantA143, F129
RES-2Example spp.Field C5.22.5Moderately ResistantG143, L129
.....................

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination. Resistance level is categorized based on the resistance factor (RF = EC50 of test isolate / EC50 of sensitive wild-type isolate).

Table 2: Molecular Characterization of this compound Resistance

Isolate IDcytb Gene Sequencing ResultG143A Mutation (PCR-RFLP)F129L Mutation (Allele-Specific PCR)
WT-1Wild-type (GGT at codon 143, TTC at codon 129)NegativeNegative
RES-1G143A mutation (GCT at codon 143)PositiveNegative
RES-2F129L mutation (CTT at codon 129)NegativePositive
............

Experimental Protocols

Phenotypic Characterization of Resistance

This protocol determines the EC50 value of this compound based on the inhibition of fungal mycelial growth.

Materials:

  • Pure fungal cultures

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound (technical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or acetone

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (DMSO or acetone) at the same concentration as the highest fungicide concentration plate.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture (3-7 days old), take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25°C).

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Data Analysis:

    • Calculate the mean diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Use a statistical software (e.g., R, GraphPad Prism) to perform a probit or logistic regression analysis to calculate the EC50 value.

This protocol determines the EC50 value of this compound based on the inhibition of fungal spore germination.

Materials:

  • Fungal culture producing abundant spores

  • Sterile distilled water

  • This compound stock solution (as in Protocol 1.1)

  • Microscope slides or multi-well plates

  • Hemocytometer

  • Microscope

  • Humid chamber

Procedure:

  • Spore Suspension Preparation: Flood the surface of a sporulating fungal culture with a small volume of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20). Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Dilutions: Prepare a series of this compound dilutions in sterile distilled water from the stock solution (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µg/mL).

  • Incubation: Mix equal volumes of the spore suspension and the fungicide dilutions. Pipette a drop of each mixture onto a microscope slide or into the well of a multi-well plate. Place the slides or plates in a humid chamber to prevent drying.

  • Incubation: Incubate at the optimal temperature for spore germination for a period determined by the fungal species (typically 12-24 hours).

  • Data Collection: Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis:

    • Calculate the percentage of spore germination for each concentration.

    • Determine the percentage of germination inhibition relative to the control.

    • Calculate the EC50 value as described in Protocol 1.1.

Molecular Characterization of Resistance

This protocol describes a common method for extracting high-quality genomic DNA from fungal mycelium for use in PCR-based assays.

Materials:

  • Fungal mycelium (from liquid or plate culture)

  • Liquid nitrogen

  • Mortar and pestle

  • DNA extraction buffer (e.g., CTAB buffer)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (B130326) (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNase A (10 mg/mL)

  • Microcentrifuge and tubes

Procedure:

  • Mycelium Harvest: Harvest fungal mycelium from a liquid culture by filtration or scrape it from the surface of an agar plate.

  • Cell Lysis: Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered mycelium to a microcentrifuge tube containing pre-warmed DNA extraction buffer. Vortex thoroughly and incubate at 65°C for 60 minutes.

  • Purification:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inversion, and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with chloroform:isoamyl alcohol.

  • DNA Precipitation:

    • To the final aqueous phase, add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Wash the DNA pellet with ice-cold 70% ethanol and air dry briefly.

    • Resuspend the DNA in TE buffer.

  • RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

  • Quantification and Quality Check: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

This protocol amplifies a fragment of the cytb gene encompassing the codons associated with this compound resistance.

Materials:

  • Fungal genomic DNA

  • PCR primers flanking the resistance mutation sites (e.g., targeting codons 129 and 143)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Primer Design: Primers should be designed based on conserved regions of the fungal cytb gene. Published primers for specific fungal groups can be used as a starting point. For example, primers targeting the region containing codons 129 and 143 are commonly used.[7][8]

Example Primer Set:

  • Forward Primer (Cytb-F): 5'-TATGTTTTCTATGCAGGATCT-3'

  • Reverse Primer (Cytb-R): 5'-GGTAATAGTAATAGCGGTAGGA-3' (Note: These are example primers and may need optimization for different fungal species.)

PCR Reaction Mix (50 µL):

ComponentFinal Concentration
10x PCR Buffer1x
dNTPs200 µM each
Forward Primer0.5 µM
Reverse Primer0.5 µM
Taq DNA Polymerase1.25 units
Genomic DNA50-100 ng
Nuclease-free waterto 50 µL

Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec35
Annealing55°C30 sec
Extension72°C1 min
Final Extension72°C10 min1

Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.

The amplified cytb gene fragment can be analyzed for resistance mutations using several methods:

  • DNA Sequencing: This is the most definitive method to identify known and novel mutations. The purified PCR product is sent for Sanger sequencing, and the resulting sequence is compared to a wild-type reference sequence.

  • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): The G143A mutation creates or abolishes a restriction site for a specific enzyme (e.g., Fnu4HI or SatI). Digesting the PCR product with the appropriate enzyme will produce different fragment patterns for sensitive and resistant isolates.

  • Allele-Specific PCR (AS-PCR): This method uses primers that are specific to either the wild-type or the mutant allele, allowing for rapid screening of a large number of isolates.[9][10]

  • Real-Time PCR with Allele-Specific Probes: This quantitative method can not only detect the presence of resistance mutations but also determine the proportion of resistant alleles in a mixed population.[1][11]

Mandatory Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis fungal_isolate Fungal Isolate mycelial_growth Mycelial Growth Inhibition Assay fungal_isolate->mycelial_growth spore_germination Spore Germination Inhibition Assay fungal_isolate->spore_germination dna_extraction Genomic DNA Extraction fungal_isolate->dna_extraction ec50 EC50 Determination mycelial_growth->ec50 spore_germination->ec50 resistance_level resistance_level ec50->resistance_level Resistance Level (Sensitive/Resistant) pcr cytb Gene PCR dna_extraction->pcr mutation_detection Mutation Detection (Sequencing, RFLP, etc.) pcr->mutation_detection genotype Resistance Genotype mutation_detection->genotype genotype->resistance_level

Caption: Experimental workflow for studying this compound resistance.

trifloxystrobin_moa cluster_mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanism complex_iii Complex III (Cytochrome bc1) cytochrome_b Cytochrome b complex_iii->cytochrome_b qo_site Qo Site cytochrome_b->qo_site electron_transport Electron Transport Chain qo_site->electron_transport Inhibits This compound This compound This compound->qo_site Binds to atp_production ATP Production electron_transport->atp_production Blocks fungal_death Fungal Cell Death atp_production->fungal_death Leads to g143a G143A Mutation in cytb altered_qo Altered Qo Site g143a->altered_qo f129l F129L Mutation in cytb f129l->altered_qo altered_qo->this compound Prevents Binding

Caption: Mechanism of action of this compound and resistance.

References

Application Note: Solid-Phase Extraction for the Determination of Trifloxystrobin in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifloxystrobin is a broad-spectrum fungicide extensively used in agriculture to protect crops from various fungal diseases.[1] Its widespread application raises concerns about its potential contamination of environmental water sources. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in water to ensure environmental safety and compliance with regulatory limits. This application note details a robust and efficient method for the extraction and preconcentration of this compound from water samples using solid-phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

Solid-phase extraction is a widely adopted sample preparation technique that isolates and concentrates analytes from a complex matrix.[2][3] This method utilizes a solid sorbent to retain the target analyte, this compound, from a large volume of a water sample. Interfering substances are then washed away, and the analyte is subsequently eluted with a small volume of an organic solvent. This process not only cleans up the sample but also enriches the analyte, thereby enhancing the sensitivity and selectivity of the subsequent chromatographic analysis. The use of an isotopically labeled internal standard, such as this compound-d3, is recommended to correct for matrix effects and variations during sample preparation, ensuring accurate quantification.[1]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound from water samples. The primary method described utilizes Oasis HLB cartridges, which have demonstrated good recoveries for this compound and other pesticides.[1][4]

Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (internal standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • Glass fiber filters (0.7 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation

  • Collect water samples in clean amber glass bottles.

  • Filter the water samples through a 0.7 µm glass fiber filter to remove any suspended particulate matter.[5]

  • For a 500 mL water sample, add a precise volume of this compound-d3 internal standard working solution to achieve a final concentration of 50 ng/L.[1]

Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning:

    • Place the Oasis HLB cartridges on an SPE vacuum manifold.

    • Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[1] Ensure the cartridge does not go dry during this process.

  • Sample Loading:

    • Load the 500 mL prepared water sample onto the conditioned cartridge at a flow rate of approximately 10-20 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any co-adsorbed interfering substances.

    • Dry the cartridge under vacuum for approximately 60 minutes.[2]

  • Elution:

    • Elute the retained this compound from the cartridge using two aliquots of 5 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent, such as a 90:10 methanol:water mixture, for LC-MS/MS analysis.[1]

Instrumental Analysis (LC-MS/MS)

  • LC Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.[5]

  • Mobile Phase: A gradient elution using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is commonly employed.[1]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[1]

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound in water samples using solid-phase extraction from various studies.

SPE SorbentAnalytical MethodFortification LevelRecovery (%)LODLOQReference
Oasis HLBLC-MS/MS10 ng/L - 1000 ng/L73 - 99%1 - 50 ng/L2 - 180 ng/L[6]
C18HPLC-MSNot Specified52 - 64%Not SpecifiedNot Specified[7]
QuEChERS-based SPEHPLC-MS/MS0.01 mg/kg, 0.1 mg/kg84 - 106%Not Specified0.01 mg/kg[7]
C18GC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Dispersive SPE (C18)HPLC-MS/MSNot Specified74.68 - 87.72%0.003 mg/kg0.01 mg/kg[9]

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Relationship cluster_extraction Extraction & Cleanup cluster_separation Separation & Detection Water_Sample Water Sample (this compound + Matrix) SPE Solid-Phase Extraction (Oasis HLB) Water_Sample->SPE Isolation & Concentration LC Liquid Chromatography (C18 Column) SPE->LC Eluted Analyte MS Tandem Mass Spectrometry (MRM) LC->MS Ionization & Fragmentation Data Quantitative Data (Concentration) MS->Data Signal Acquisition

References

Application Notes and Protocols: Trifloxystrobin as a Research Tool in Fungal Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum strobilurin fungicide that serves as a powerful research tool in fungal genetics and molecular biology.[1][2] Its specific mode of action, targeting mitochondrial respiration, allows for the investigation of fundamental cellular processes, the selection of resistant mutants for genetic studies, and the elucidation of complex signaling pathways.[3][4] These application notes provide detailed protocols and data to facilitate the use of this compound in a research setting.

Mechanism of Action: this compound inhibits fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][3][4] This blockage disrupts the transfer of electrons, leading to an inhibition of ATP synthesis and ultimately causing cellular energy depletion and fungal cell death.[2]

Data Presentation

Table 1: this compound Sensitivity in Wild-Type Fungal Species

This table summarizes the 50% effective concentration (EC50) values of this compound against various wild-type fungal pathogens, providing a baseline for sensitivity.

Fungal SpeciesEC50 (µg/mL)Reference
Magnaporthe oryzae0.024[5]
Sclerotinia sclerotiorum0.01 - 0.80 (mean 0.06)[6]
Cercospora zeae-maydis0.0004 - 0.0034[7]
Alternaria solani (sensitive isolates)~0.01[8]
Table 2: Known Mutations Conferring this compound Resistance

This table details the specific point mutations in the mitochondrial cytochrome b (cytB) gene that have been identified to confer resistance to this compound in various fungal species.

Fungal SpeciesMutation(s) in Cytochrome bResulting Amino Acid ChangeResistance FactorReference
Magnaporthe oryzaeG143SGlycine to Serine2295 - 13200
Magnaporthe oryzaeG137R / M296VGlycine to Arginine / Methionine to Valine~900[5]
Pyricularia griseaG143AGlycine to AlanineHigh
Pyricularia griseaF129LPhenylalanine to LeucineModerate[9]

Signaling Pathways and Experimental Workflows

Fungal Response to this compound-Induced Mitochondrial Dysfunction

This compound's inhibition of the mitochondrial electron transport chain triggers a cascade of downstream cellular responses. This diagram illustrates the key signaling pathways activated in response to this mitochondrial dysfunction.

Fungal_Response_to_this compound cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETC Electron Transport Chain (Complex III) ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient ROS Increased ROS Production ETC->ROS Electron leakage AOX Alternative Oxidase (AOX) Pathway ETC->AOX Bypass Ca_Signaling Calcium Signaling (Calcineurin/CrzA) ETC->Ca_Signaling Dysfunction activates Stress_Response Oxidative Stress Response (HOG, Yap1) ROS->Stress_Response Activates This compound This compound This compound->ETC Inhibits Gene_Expression Altered Gene Expression Ca_Signaling->Gene_Expression Regulates Stress_Response->Gene_Expression Regulates Drug_Efflux Upregulation of Drug Efflux Pumps Gene_Expression->Drug_Efflux Chitin_Synthase Upregulation of Chitin Synthases Gene_Expression->Chitin_Synthase AOX_Expression Upregulation of AOX Gene Gene_Expression->AOX_Expression AOX_Expression->AOX

Caption: Fungal signaling in response to this compound.

Experimental Workflow for Generating and Characterizing this compound-Resistant Mutants

This workflow outlines the key steps for selecting and analyzing fungal mutants with resistance to this compound, a valuable process for studying resistance mechanisms and gene function.

Mutant_Generation_Workflow start Start: Wild-Type Fungal Culture mutagenesis Mutagenesis (Optional, e.g., UV irradiation) start->mutagenesis selection Selection on this compound- Amended Media start->selection Spontaneous mutation mutagenesis->selection isolation Isolation and Purification of Resistant Colonies selection->isolation confirmation Confirmation of Resistance (MIC/EC50 Determination) isolation->confirmation stability Stability Assay (Serial passaging on non-selective media) confirmation->stability characterization Molecular Characterization stability->characterization sequencing Sequencing of cytB Gene characterization->sequencing analysis Identification of Mutations sequencing->analysis end End: Characterized Resistant Mutant analysis->end

Caption: Workflow for this compound-resistant mutant generation.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the EC50 value of this compound against a fungal isolate using a mycelial growth inhibition assay.

Materials:

  • Pure fungal culture

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone (B3395972) or DMSO)

  • Sterile petri plates (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.

    • Perform serial dilutions to obtain working solutions of desired concentrations.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL).[10]

    • For the control plates, add the same volume of solvent used for the this compound dilutions.

    • Pour the amended media into sterile petri plates and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

    • Incubate until the mycelial growth in the control plates has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Selection of this compound-Resistant Mutants

This protocol describes a method for selecting spontaneous or induced mutants with resistance to this compound.

Materials:

  • Wild-type fungal strain

  • This compound

  • Growth medium (e.g., PDA)

  • Sterile water or saline

  • Hemocytometer or spectrophotometer

  • UV lamp (for induced mutagenesis)

  • Sterile spreaders

Methodology:

  • Preparation of Fungal Spore Suspension:

    • Grow the wild-type fungal strain on agar plates until sporulation is abundant.

    • Harvest the spores by flooding the plate with sterile water or saline and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer or by measuring the optical density.

  • Mutagenesis (Optional):

    • For induced mutagenesis, expose the spore suspension to UV irradiation. The duration and intensity of exposure should be optimized to achieve a survival rate of 1-10%.

  • Selection of Resistant Mutants:

    • Prepare PDA plates amended with a discriminatory concentration of this compound. This concentration should be high enough to completely inhibit the growth of the wild-type strain (typically 2-4 times the MIC or EC50).

    • Spread a high density of spores (e.g., 10^7 to 10^8 spores) onto the selective media.

    • Incubate the plates at the optimal growth temperature until colonies appear (this may take several days to weeks).

  • Isolation and Purification of Mutants:

    • Pick individual colonies that grow on the selective medium and transfer them to fresh selective plates to confirm their resistance.

    • Perform single-spore isolation to ensure the genetic purity of the mutant strains.

  • Characterization of Resistant Mutants:

    • Determine the EC50 value of the resistant mutants for this compound as described in Protocol 1 to quantify the level of resistance.

    • Assess the stability of the resistance by serially subculturing the mutants on non-selective media for several generations and then re-testing their susceptibility to this compound.

    • For molecular characterization, extract genomic DNA from the resistant mutants and the wild-type strain. Amplify and sequence the cytochrome b gene to identify potential mutations.[5]

Conclusion

This compound is an invaluable tool for researchers in fungal genetics. Its well-defined molecular target allows for its use in a variety of applications, from basic studies of mitochondrial function and cellular stress responses to the selection and characterization of fungicide-resistant mutants. The protocols and data presented here provide a framework for the effective utilization of this compound in the laboratory to advance our understanding of fungal biology and to develop novel strategies for disease control.

References

Application Notes and Protocols for Efficacy Trials of Trifloxystrobin in Greenhouses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting greenhouse efficacy trials of Trifloxystrobin, a broad-spectrum strobilurin fungicide. The information is intended to guide researchers in designing and executing robust experiments to evaluate the effectiveness of this compound against various fungal pathogens in a controlled greenhouse environment.

Introduction to this compound

This compound is a synthetic fungicide belonging to the strobilurin class (Group 11 Fungicides).[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP production.[1][2][4] This disruption of the fungal energy supply makes it effective against a wide range of fungal pathogens, including those causing powdery mildew, rusts, and leaf spots.[1][5] this compound exhibits mesostemic activity, meaning it is strongly absorbed by the waxy layers of plants, providing a protective barrier and redistributing on the plant surface through vapor movement and surface moisture.[3] It offers both preventative and curative action against fungal diseases.[1]

Objective of Greenhouse Efficacy Trials

The primary objective of these trials is to determine the efficacy of this compound under controlled greenhouse conditions against specific fungal pathogens on susceptible host plants. Key parameters to be evaluated include:

  • Preventative Efficacy: The ability of this compound to prevent infection when applied before pathogen inoculation.

  • Curative Efficacy: The ability of this compound to inhibit disease development when applied after the onset of infection.

  • Dose-Response Relationship: To establish the minimum effective concentration of this compound required for disease control.

  • Phytotoxicity Assessment: To evaluate any potential adverse effects of this compound on the host plant.

Experimental Design and Setup

A well-designed experiment is crucial for obtaining reliable and statistically valid results. The following experimental design is recommended:

3.1. Experimental Unit: Individual pots containing a single plant will be considered as one experimental unit.

3.2. Treatments:

  • Untreated Control (Negative Control): Plants sprayed with water only and not inoculated with the pathogen.

  • Inoculated Control (Positive Control): Plants sprayed with water and inoculated with the pathogen.

  • This compound Treatments: Several concentrations of this compound (e.g., 5, 15, 45 µg/mL) applied as a foliar spray.[6]

  • Reference Fungicide Control: A commercially available fungicide with known efficacy against the target pathogen.

3.3. Replication: Each treatment should be replicated at least four times to ensure statistical significance.

3.4. Randomization: A completely randomized design (CRD) should be employed. The placement of the pots within the greenhouse should be randomized to minimize the effects of environmental gradients such as light and temperature.[7][8]

3.5. Greenhouse Conditions: Maintain optimal conditions for both plant growth and disease development. These conditions should be monitored and recorded throughout the experiment.

  • Temperature: 20-25°C[9]

  • Humidity: High humidity is often required for fungal spore germination and infection.[10] This can be achieved through misting systems or by enclosing the plants in a humidity chamber.

  • Photoperiod: A 16-hour photoperiod is generally suitable for most greenhouse plants.[9]

Materials and Methods

4.1. Plant Material:

  • Use a susceptible cultivar of the host plant to ensure adequate disease development.[7]

  • Plants should be healthy, uniform in size, and at the appropriate growth stage (e.g., 2- to 4-leaf stage) for inoculation.[9]

4.2. Pathogen Inoculum:

  • Use a virulent and pure culture of the target fungal pathogen.

  • Prepare a spore suspension from a fresh culture and adjust the concentration to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.[9]

4.3. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Make serial dilutions from the stock solution to obtain the desired treatment concentrations.

  • Include a surfactant in the spray solution if recommended by the product label to ensure uniform coverage.[9]

Experimental Protocols

Protocol 1: Preventative Efficacy Trial

  • Plant Preparation: Grow susceptible host plants to the desired stage under controlled greenhouse conditions.

  • Fungicide Application: Apply the different concentrations of this compound, the reference fungicide, and the water control to the respective plants as a foliar spray until runoff. Ensure thorough coverage of all plant surfaces.

  • Drying: Allow the fungicide to dry on the plant surfaces for a specified period (e.g., 24 hours) before inoculation.[9]

  • Inoculation: Inoculate the plants (except for the untreated control) with the fungal spore suspension using a sprayer. Ensure uniform application of the inoculum.

  • Incubation: Place the inoculated plants in a high-humidity environment to facilitate infection.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant.[9] This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.

  • Data Collection: Record the disease severity for each experimental unit.

Protocol 2: Curative Efficacy Trial

  • Plant Preparation and Inoculation: Grow susceptible host plants and inoculate them with the fungal spore suspension as described above.

  • Incubation: Allow the disease to develop for a specific period (e.g., 24-48 hours) until the first symptoms are visible.

  • Fungicide Application: Apply the different concentrations of this compound, the reference fungicide, and the water control to the respective plants.

  • Further Incubation: Continue to incubate the plants under conditions favorable for disease development.

  • Disease Assessment: Assess the disease severity at regular intervals to monitor the progression of the disease.

  • Data Collection: Record the disease severity for each experimental unit.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Preventative Efficacy of this compound Against [Target Pathogen] on [Host Plant]

TreatmentConcentration (µg/mL)Mean Disease Severity (%)Standard DeviationPercent Disease Control
Inoculated Control-0
This compound5
This compound15
This compound45
Reference Fungicide[Concentration]
Untreated Control-00100

Percent Disease Control = [1 - (Mean Disease Severity of Treatment / Mean Disease Severity of Inoculated Control)] x 100

Table 2: Curative Efficacy of this compound Against [Target Pathogen] on [Host Plant]

TreatmentConcentration (µg/mL)Mean Disease Severity (%) at X days post-treatmentStandard DeviationPercent Disease Inhibition
Inoculated Control-0
This compound5
This compound15
This compound45
Reference Fungicide[Concentration]

Percent Disease Inhibition = [1 - (Mean Disease Severity of Treatment / Mean Disease Severity of Inoculated Control)] x 100

Table 3: Phytotoxicity Assessment of this compound on [Host Plant]

TreatmentConcentration (µg/mL)Phytotoxicity Rating (0-5)Observations (e.g., chlorosis, necrosis, stunting)
Untreated Control-0No visible damage
This compound5
This compound15
This compound45
Reference Fungicide[Concentration]

Phytotoxicity Rating Scale: 0 = No damage, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe, 5 = Plant death

Statistical Analysis

The collected data should be subjected to statistical analysis to determine the significance of the treatment effects. Analysis of Variance (ANOVA) is a suitable method for comparing the means of the different treatment groups.[11] If the ANOVA shows a significant difference, a post-hoc test such as Duncan's multiple range test can be used to identify which treatment means are significantly different from each other.[11]

Visualizations

Diagram 1: this compound's Mode of Action

Trifloxystrobin_Mode_of_Action cluster_etc Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) Qo_site Qo Site ComplexIII->Qo_site ATP_Synthase ATP Synthase Qo_site->ATP_Synthase Blocks Electron Transfer ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->Qo_site Inhibition Inhibition Preventative_Efficacy_Workflow start Start plant_prep Plant Preparation (Susceptible Cultivar) start->plant_prep treatment_app Fungicide Application (this compound, Controls) plant_prep->treatment_app drying Drying Period (24 hours) treatment_app->drying inoculation Pathogen Inoculation drying->inoculation incubation Incubation (High Humidity) inoculation->incubation assessment Disease Severity Assessment incubation->assessment data_analysis Data Analysis (ANOVA) assessment->data_analysis end End data_analysis->end Curative_Efficacy_Logic A Pathogen Inoculation B Symptom Development A->B leads to C This compound Application B->C triggers F Unchecked Disease Progression (Control) B->F continues as (in control group) D Disease Progression Monitoring C->D E Reduced Disease Severity (Efficacy) D->E results in

References

Application Notes and Protocols for In Vitro Antifungal Activity Testing of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a synthetic broad-spectrum fungicide belonging to the strobilurin class.[1][2] Derived from naturally occurring compounds found in wood-decaying fungi, this compound exhibits both preventive and curative activity against a wide range of fungal pathogens, including powdery mildews, rusts, and leaf spots.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by blocking the electron transfer chain, a mechanism that disrupts the production of ATP, which is essential for fungal cellular processes.[2][3] These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal species to this compound, a summary of available quantitative data, and visualizations of its mechanism of action and the experimental workflow.

Data Presentation: In Vitro Susceptibility of Fungi to this compound

The following table summarizes published data on the in vitro activity of this compound against various fungal species. The methodologies, primarily focused on determining the 50% Effective Concentration (EC50), may vary between studies.

Fungal SpeciesIsolate InformationMethodEndpointConcentration Range (µg/mL)Reference
Sclerotinia sclerotiorum166 isolates from ChinaMycelial Growth InhibitionEC500.01 - 0.80 (Mean: 0.06)[1][3]
Cercospora zeae-maydis61 baseline isolatesConidial Germination InhibitionEC500.0004 - 0.0034 (Mean: 0.0023)[2]
Rhizoctonia solaniIsolates from sugar beetMycelial Growth InhibitionEC500.14 - 823.54[4]
Fusarium graminearumMultiple isolatesSpore Germination InhibitionIC50Variable, with some studies suggesting natural resistance.[5]
Plasmopara viticolaNot specifiedSporangial Germination InhibitionComplete Inhibition0.1
Uncinula necatorNot specifiedConidial Germination InhibitionNot specifiedHighly effective

Note: Fusarium species have been reported to be intrinsically resistant to Quinone outside Inhibitor (QoI) fungicides like this compound.

Mechanism of Action

This compound targets the fungal mitochondrial respiratory chain. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[2][3] This binding action obstructs the transfer of electrons between cytochrome b and cytochrome c1, a critical step in the electron transport chain.[6] The inhibition of this process halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[2][3]

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP This compound This compound Inhibition X This compound->Inhibition Inhibition->Complex_III Blocks Electron Transfer ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth microdilution.[1][2][3][4][7][8][9][10]

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Fungal isolates

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Protocol

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1600 µg/mL in 100% DMSO. b. Further dilute this stock solution 1:50 in RPMI-1640 medium to create a working stock solution of 32 µg/mL. The final DMSO concentration should not exceed 2%.

2. Inoculum Preparation: a. Grow the fungal isolates on PDA plates at an appropriate temperature (e.g., 28-35°C) for 7-10 days, or until sufficient sporulation is observed. b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. e. Perform a 1:50 dilution of the adjusted conidial suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

3. Broth Microdilution Assay: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate. b. Add 200 µL of the 32 µg/mL this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a concentration range of 16 µg/mL to 0.03 µg/mL. d. Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum). e. Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in each well will be 200 µL. f. Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus in the control well.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the unaided eye. b. For some fungi, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint, especially if trailing growth is observed.

cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution (in DMSO) F Prepare Serial Dilutions of this compound in 96-Well Plate A->F B Culture Fungal Isolate on Agar Medium C Harvest and Suspend Conidia in Saline B->C D Adjust Suspension to 0.5 McFarland Standard C->D E Dilute to Final Inoculum Concentration D->E G Inoculate Wells with Fungal Suspension E->G F->G H Incubate at 35°C for 48-72 hours G->H I Visually Read MIC (Lowest Concentration with No Visible Growth) H->I

Caption: Experimental workflow for broth microdilution.

Conclusion

This compound demonstrates significant in vitro antifungal activity against a variety of plant pathogenic fungi by inhibiting mitochondrial respiration. The provided protocols, based on established CLSI guidelines, offer a standardized method for researchers to evaluate the efficacy of this compound against their fungal isolates of interest. The compilation of available susceptibility data serves as a valuable reference for comparative analysis. Further research to expand the quantitative data to a broader range of fungal species, including clinically relevant pathogens, is warranted.

References

Measuring the Dissipation Rate of Trifloxystrobin in Field Plots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Professionals

This document provides detailed application notes and standardized protocols for measuring the dissipation rate of the fungicide Trifloxystrobin in agricultural field plots. The methodologies outlined herein are compiled from peer-reviewed scientific studies and are harmonized with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), to ensure data quality and regulatory relevance.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on numerous crops. Understanding its environmental fate, particularly its dissipation rate in field conditions, is crucial for establishing pre-harvest intervals (PHIs), ensuring food safety by adhering to maximum residue limits (MRLs), and assessing potential environmental impact. The dissipation of a pesticide is influenced by factors such as climate, soil type, crop morphology, and agricultural practices. Therefore, field studies that reflect actual use conditions are essential.[1][2]

The primary objective of a this compound dissipation study is to determine the decline of its residues over time in various agricultural matrices, such as the crop itself and the soil. This is often characterized by the dissipation half-life (DT50), which is the time it takes for 50% of the initial pesticide concentration to degrade or dissipate.

Quantitative Data Summary

The dissipation of this compound varies significantly depending on the crop, environmental conditions, and the application rate. The following table summarizes quantitative data from various field studies.

Crop/MatrixApplication Rate (g a.i./ha)Initial Deposit (mg/kg)Half-Life (DT50) in DaysReference
Fruits
Cucumber150-2.4[3]
Strawberry150-6.2[3]
Tomato (Beijing)--2.9[4]
Tomato (Shandong)--5.4[4]
Grapes44< 0.536 (PHI)
Vegetables
Cowpea Pods87.50.871.89[5]
Cowpea Pods (Double Dose)1751.432.01[5]
Chili250 g/ha (product)-1.81[6]
Chili (Double Dose)500 g/ha (product)-1.58[6]
Cereals & Grains
Wheat Leaves755.542.80[7]
Wheat Leaves (Double Dose)1508.302.51[7]
Rice (Plant)-0.45 - 0.756.03 - 7.70
Rice Seedling--1.9 - 4.7[8]
Other
Tea (Green Leaves)--2.9 - 3.7[9]
Soil
Tomato Field (Beijing)--1.9[4]
Tomato Field (Shandong)--3.0[4]
Rice Paddy Soil--0.35 - 0.54[8]
General Field Soil--< 5

Note: "g a.i./ha" refers to grams of active ingredient per hectare. PHI refers to the Pre-Harvest Interval, the time required for the residue to fall below the MRL.

Experimental Protocols

This section details the methodologies for conducting a field trial to measure this compound dissipation.

Field Trial Design and Execution

A robust field trial design is fundamental for generating reliable dissipation data. The design should be representative of typical agricultural practices for the specific crop.

Protocol:

  • Site Selection: Choose a field site representative of the soil, climate, and management practices where this compound will be used.[2] The site should not have a history of this compound use in the preceding seasons.

  • Plot Layout: Establish multiple plots, including control (untreated) and treated plots. A common design involves 6 plots of approximately 50 m² each: one control plot and five test plots for staggered sampling.[3] A buffer zone of at least 15 m² should separate the plots to prevent cross-contamination.

  • Application: Apply this compound at the recommended dosage and method as per Good Agricultural Practice (GAP).[3] For example, a water-dispersible granule (WG) formulation can be applied using a calibrated sprayer to ensure uniform coverage.

  • Control Plot: The control plot should be sprayed with water only. This plot is essential for matrix blanks and to ensure no prior contamination exists.

Sample Collection

Timely and appropriate sample collection is critical for accurately modeling the dissipation curve.

Protocol:

  • Sampling Intervals: Collect samples at predefined intervals after the final application. A typical schedule includes:

    • 0 days (immediately after application, usually within 2 hours)

    • 1, 3, 5, 7, 10, 14, and 21 days post-application.[3][6]

    • At the time of harvest.

  • Crop Sampling:

    • From each treated plot, randomly collect a representative sample of the raw agricultural commodity (e.g., fruits, leaves, whole plant). The sample size should be adequate for analysis and retention (typically 1-2 kg per plot).

    • Follow established guidelines, such as those from the Codex Alimentarius, for collecting representative samples.[3]

    • Place samples in labeled polyethylene (B3416737) bags.

  • Soil Sampling:

    • Collect soil cores from multiple random locations within each plot. A minimum of 15-20 cores per plot is recommended.

    • Sample to a depth of 0-15 cm.

    • Combine the cores from a single plot to form a composite sample.

  • Sample Handling and Storage:

    • Transport all samples to the laboratory in coolers to prevent degradation.

    • Upon arrival, homogenize the samples (e.g., using a food processor for crop samples and sieving for soil).

    • Store the homogenized samples frozen at -20°C or below until analysis to ensure the stability of the residues.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.[3][4]

Protocol:

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Salting Out:

    • Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Other salt combinations may include sodium citrates.[3]

    • Immediately vortex for another minute.

  • Centrifugation: Centrifuge the tube at approximately 4000-5000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample matrix.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1.5 mL aliquot of the upper acetonitrile extract into a 2 mL centrifuge tube containing a d-SPE cleanup sorbent. The sorbent composition depends on the matrix (e.g., for pigmented samples, it may contain Primary Secondary Amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).

    • Vortex for 1 minute and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for instrumental analysis.[3]

Instrumental Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques for the quantification of this compound.

Protocol (Example using HPLC-MS/MS):

  • Instrumentation: Use an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 2.7 µm) is commonly used.[3]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: Typically 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Optimize the ESI source parameters (e.g., ion spray voltage, temperature).

    • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification: Prepare matrix-matched calibration standards to compensate for any matrix effects. The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Data Analysis

The dissipation of this compound is typically modeled using first-order kinetics.

Protocol:

  • Concentration Data: Plot the mean concentration of this compound residues (mg/kg) against time (days).

  • Kinetic Model: The dissipation is described by the equation: Cₜ = C₀ * e^(-kt), where:

    • Cₜ is the concentration at time t.

    • C₀ is the initial concentration at time 0.

    • k is the dissipation rate constant.

  • Half-Life Calculation (DT50): The half-life is calculated using the formula: DT50 = ln(2) / k.

  • Reporting: Report the initial deposit (C₀), the dissipation rate constant (k), the half-life (DT50), and the coefficient of determination (R²) for the kinetic model.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

experimental_workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Site Site Selection & Plot Layout App This compound Application Site->App Sampling Sample Collection (Crop & Soil at t=0, 1, 3, 7...) App->Sampling Storage Sample Storage (-20°C) Sampling->Storage Prep Sample Preparation (Homogenization) Storage->Prep Extraction QuEChERS Extraction Prep->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quant Quantification of Residues Analysis->Quant Kinetics First-Order Kinetic Modeling Quant->Kinetics DT50 Half-Life (DT50) Calculation Kinetics->DT50 Report Final Report DT50->Report

Caption: Experimental workflow for this compound dissipation study.

quechers_workflow Start 1. Weigh 10g Homogenized Sample Add_ACN 2. Add 10 mL Acetonitrile & Vortex Start->Add_ACN Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_ACN->Add_Salts Vortex_2 4. Vortex & Centrifuge Add_Salts->Vortex_2 Transfer 5. Transfer Aliquot of Supernatant Vortex_2->Transfer dSPE 6. Add to d-SPE Tube (with PSA, GCB, etc.) Transfer->dSPE Vortex_3 7. Vortex & Centrifuge dSPE->Vortex_3 Filter 8. Filter Supernatant (0.22 µm) Vortex_3->Filter End Ready for LC-MS/MS Analysis Filter->End

Caption: QuEChERS method workflow for sample preparation.

References

Application Notes and Protocols for Screening of Trifloxystrobin-like Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin (B1683241) is a broad-spectrum fungicide from the strobilurin class, widely used in agriculture.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain at the cytochrome bc1 complex (Complex III).[1][2] This disruption of mitochondrial function leads to a cascade of cellular events, including decreased ATP production, generation of reactive oxygen species (ROS), mitochondrial damage, and ultimately, the induction of programmed cell death (apoptosis) and selective removal of damaged mitochondria (mitophagy).[3][4]

These application notes provide a comprehensive guide for researchers to screen for and characterize compounds with a this compound-like mechanism of action using a panel of robust cell-based assays. The protocols detailed herein will enable the identification of novel compounds that target mitochondrial respiration and induce similar downstream cellular effects.

Screening Strategy

A tiered approach is recommended for the efficient screening and characterization of this compound-like compounds. This strategy begins with a high-throughput primary assay to identify general mitochondrial toxicants, followed by more specific secondary assays to elucidate the precise mechanism of action.

Primary Screening:

  • Mitochondrial Function Assessment: A high-throughput screen to assess overall mitochondrial health and identify compounds that induce mitochondrial dysfunction. The Seahorse XF Cell Mito Stress Test is an ideal primary assay for this purpose.

Secondary Screening and Mechanistic Studies:

  • Reactive Oxygen Species (ROS) Production: To determine if the mitochondrial dysfunction induced by the test compounds leads to oxidative stress. The DCFDA assay is a common and reliable method for this.

  • Apoptosis Induction: To confirm that the cellular toxicity proceeds via a programmed cell death pathway. A caspase-3/7 activity assay is a direct measure of apoptosis execution.

Data Presentation: Benchmarking with this compound

The following tables summarize quantitative data for this compound in various cell-based assays. This information can be used as a benchmark for evaluating the potency and mechanism of action of newly identified compounds.

Table 1: Effect of this compound on Mitochondrial Respiration and Cell Viability in SH-SY5Y Human Neuroblastoma Cells

ParameterAssayConcentrationIncubation TimeEffect
Oxidative RespirationSeahorse XF Cell Mito Stress Test~3.125 µMNot specifiedImpairment of oxidative respiration[3]
Cell Viability (IC50)Not specified~100 µM24 hours50% inhibition of cell viability[5]

Table 2: Pro-Apoptotic Activity of this compound in SH-SY5Y Human Neuroblastoma Cells

ParameterAssayConcentrationIncubation TimeEffect
Caspase-3/7 ActivityCaspase-3/7 Activity Assay25 µM48 hoursInduction of caspase-3/7 activity[3]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol is designed to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, providing a comprehensive profile of a compound's effect on mitochondrial health.[6][7]

Materials:

  • Seahorse XF Cell Culture Microplates (Agilent)

  • Seahorse XF Calibrant (Agilent)

  • Seahorse XF Base Medium (Agilent)

  • Glucose, Pyruvate (B1213749), and Glutamine supplements (Agilent)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A) (Agilent)

  • Test compounds and this compound (as a positive control)

  • Adherent cells of choice (e.g., SH-SY5Y, HepG2, HaCaT)

  • Seahorse XF Analyzer (Agilent)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation:

    • On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture medium and wash the cells twice with the prepared Seahorse XF assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Preparation and Loading:

    • Prepare stock solutions of the test compounds and this compound in the assay medium at the desired concentrations.

    • Load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the test compounds and mitochondrial inhibitors, measuring OCR after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number (e.g., using a CyQUANT assay or by protein quantification).

    • The Seahorse Wave software will automatically calculate the key parameters of mitochondrial respiration. Compare the effects of test compounds to the vehicle control and the this compound positive control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using the DCFDA Assay

This assay quantifies the overall levels of intracellular ROS using the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[8]

Materials:

  • H2DCFDA (or a kit such as DCFDA / H2DCFDA - Cellular ROS Assay Kit)

  • Phosphate-Buffered Saline (PBS)

  • Phenol (B47542) red-free cell culture medium

  • Test compounds and this compound

  • Positive control for ROS induction (e.g., H2O2 or Pyocyanin)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate and allow them to attach overnight. For suspension cells, seed them on the day of the assay.

  • H2DCFDA Loading:

    • Prepare a working solution of H2DCFDA (e.g., 20 µM) in pre-warmed, phenol red-free medium or PBS.

    • Remove the culture medium from the cells and add the H2DCFDA working solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Remove the H2DCFDA solution and wash the cells twice with pre-warmed PBS or phenol red-free medium to remove any excess probe.

  • Compound Treatment:

    • Add the test compounds, this compound, and a positive control (e.g., H2O2) at the desired concentrations in phenol red-free medium to the respective wells. Include a vehicle control.

    • Incubate for the desired time period (e.g., 1-4 hours) at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold change in fluorescence intensity relative to the vehicle control. Compare the ROS-inducing potential of the test compounds to that of this compound.

Protocol 3: Quantification of Apoptosis using a Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis, using a substrate that becomes fluorescent or luminescent upon cleavage.

Materials:

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega or similar)

  • White, opaque 96-well plates (for luminescence assays) or black, clear-bottom 96-well plates (for fluorescence assays)

  • Test compounds and this compound

  • Positive control for apoptosis induction (e.g., Staurosporine)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at the desired density.

    • Treat the cells with a dilution series of the test compounds, this compound, a positive control, and a vehicle control.

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the caspase-3/7 reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with no cells) from all other readings.

    • Calculate the fold change in caspase-3/7 activity for each treatment relative to the vehicle control.

    • Determine the EC50 values for the induction of caspase-3/7 activity for the test compounds and this compound.

Mandatory Visualizations

Trifloxystrobin_MoA cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP generates This compound This compound This compound->Inhibition Inhibition->ComplexIII Inhibits electron transfer

Caption: Mechanism of action of this compound.

Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Seahorse XF Cell Mito Stress Test start->primary_screen decision1 Mitochondrial Inhibition? primary_screen->decision1 secondary_screen_ros Secondary Screen 1: DCFDA Assay for ROS Production decision1->secondary_screen_ros Yes inactive Inactive Compounds decision1->inactive No secondary_screen_apop Secondary Screen 2: Caspase-3/7 Assay for Apoptosis secondary_screen_ros->secondary_screen_apop data_analysis Data Analysis: Determine EC50/IC50 Values secondary_screen_apop->data_analysis hit_compounds Hit Compounds with This compound-like MoA data_analysis->hit_compounds Signaling_Pathways cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol This compound This compound ETC Electron Transport Chain (Complex III) This compound->ETC Inhibits MitoDamage Mitochondrial Damage & Depolarization ETC->MitoDamage ROS Increased ROS MitoDamage->ROS PINK1 PINK1 Accumulation MitoDamage->PINK1 DELE1 DELE1 Cleavage (by OMA1) MitoDamage->DELE1 Parkin Parkin Recruitment & Activation PINK1->Parkin HRI HRI Activation DELE1->HRI Mitophagy Mitophagy Parkin->Mitophagy ISR Integrated Stress Response (ISR) HRI->ISR Apoptosis Apoptosis ISR->Apoptosis

References

Application Notes and Protocols for Isotopic Labeling of Trifloxystrobin in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifloxystrobin, a broad-spectrum fungicide from the strobilurin class, is extensively used in agriculture. Understanding its metabolic fate in various organisms is crucial for assessing its environmental impact and ensuring food safety. Isotopic labeling is a powerful technique that enables the tracing of this compound and its metabolites in complex biological systems. By replacing one or more atoms of the this compound molecule with their corresponding isotopes (e.g., ¹³C, ¹⁴C, or ²H), researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for regulatory submissions and for developing a comprehensive understanding of the fungicide's mechanism of action and potential for bioaccumulation.

This document provides detailed application notes and experimental protocols for the isotopic labeling of this compound and its subsequent use in metabolic studies. It is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and toxicology.

Key Applications

  • Metabolic Profiling: Elucidation of the biotransformation pathways of this compound in target and non-target organisms.

  • Pharmacokinetic Studies: Quantification of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

  • Environmental Fate Studies: Investigation of the degradation and transformation of this compound in soil, water, and plants.

  • Residue Analysis: Development of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in various matrices.

Section 1: Synthesis of Isotopically Labeled this compound

The introduction of an isotopic label into the this compound molecule is a critical first step for metabolic studies. The position of the label should be carefully chosen to be stable and not readily exchanged during metabolic processes. Labeling the phenyl rings is a common strategy. The following is a generalized protocol for the synthesis of [phenyl-U-¹⁴C]-Trifloxystrobin, based on established synthetic routes for this compound.

Protocol 1: Synthesis of [phenyl-U-¹⁴C]-Trifloxystrobin

Objective: To synthesize this compound with a ¹⁴C label uniformly distributed on one of the phenyl rings for use in metabolic fate studies.

Materials:

  • [U-¹⁴C]-Toluene

  • Methyl oxalyl chloride

  • Anhydrous aluminum chloride

  • Dichloroethane

  • Methoxyamine hydrochloride

  • m-Trifluoromethylacetophenone oxime

  • Potassium carbonate

  • Acetonitrile

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

  • Scintillation counter for radioactivity measurement

Procedure:

  • Friedel-Crafts Acylation:

    • In a reaction vessel under an inert atmosphere, dissolve anhydrous aluminum chloride in dichloroethane.

    • Add [U-¹⁴C]-Toluene to the mixture.

    • Slowly add methyl oxalyl chloride while maintaining a low temperature.

    • Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with ice-water and extract the product, methyl 2-(2'-[¹⁴C]-methylphenyl)-2-oxoacetate.

    • Purify the product using column chromatography.

  • Oximation:

    • Dissolve the purified product from step 1 in a suitable solvent such as ethanol.

    • Add methoxyamine hydrochloride and a mild base (e.g., sodium acetate).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Extract and purify the resulting (E)-2-(2'-[¹⁴C]-methylphenyl)-2-(methoxyimino)acetate.

  • Bromination:

    • The methyl group on the phenyl ring is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.

    • The reaction is typically carried out under reflux with light initiation.

    • The product, (E)-2-(2'-(bromomethyl)phenyl)-2-(methoxyimino)acetate-[¹⁴C], is then purified.

  • Condensation:

    • In a reaction vessel, combine m-trifluoromethylacetophenone oxime and a base like potassium carbonate in a solvent such as acetonitrile.

    • Add the brominated intermediate from step 3 to the mixture.

    • Stir the reaction at room temperature until completion.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the final product, [phenyl-U-¹⁴C]-Trifloxystrobin, by column chromatography.

  • Characterization and Purity Assessment:

    • Confirm the identity of the synthesized compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Determine the radiochemical purity using radio-TLC or high-performance liquid chromatography (HPLC) with a radioactivity detector.

    • Calculate the specific activity (e.g., in mCi/mmol) using a scintillation counter.

Section 2: In Vivo Metabolic Fate Studies

In vivo studies are essential to understand the metabolism and disposition of this compound in a whole organism. The following protocol describes a typical metabolic fate study in rats using ¹⁴C-labeled this compound.

Protocol 2: In Vivo Metabolism of [¹⁴C]-Trifloxystrobin in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of ¹⁴C-labeled this compound in rats following oral administration.

Materials:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • [phenyl-U-¹⁴C]-Trifloxystrobin (synthesized as per Protocol 1)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Metabolism cages for separate collection of urine and feces

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • HPLC system with a radioactivity detector

  • Mass spectrometer for metabolite identification

  • Tissue homogenizer

  • Sample oxidizer

Procedure:

  • Dosing:

    • Acclimatize rats to metabolism cages for at least 48 hours before dosing.

    • Prepare a dosing solution of [¹⁴C]-Trifloxystrobin in the vehicle at a known concentration and specific activity.

    • Administer a single oral dose (e.g., 10 mg/kg body weight) to each rat via gavage.

  • Sample Collection:

    • Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

    • At the end of the collection period (e.g., 96 hours), euthanize the animals.

    • Collect blood, liver, kidneys, fat, muscle, and remaining carcass.

  • Radioactivity Measurement:

    • Measure the total radioactivity in aliquots of urine and homogenized feces, blood, and tissues using a liquid scintillation counter.

    • For solid samples, combustion in a sample oxidizer followed by scintillation counting may be necessary.

    • Calculate the percentage of the administered dose recovered in each matrix.

  • Metabolite Profiling:

    • Pool urine and fecal homogenates for each time point.

    • Analyze the samples by radio-HPLC to separate the parent compound and its metabolites.

    • Identify the structure of the major metabolites using LC-MS/MS and comparison with reference standards if available.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters, including absorption, distribution, and excretion rates.

    • Quantify the relative abundance of this compound and its metabolites in urine and feces.

    • Determine the tissue distribution of radioactivity.

Section 3: In Vitro Metabolism Studies

In vitro models, such as liver microsomes, are valuable tools for rapidly screening the metabolic stability of a compound and identifying the enzymes involved in its metabolism.

Protocol 3: In Vitro Metabolism of [¹⁴C]-Trifloxystrobin using Rat Liver Microsomes

Objective: To investigate the metabolic stability and identify the primary metabolites of this compound in a controlled in vitro system.

Materials:

  • Rat liver microsomes (commercially available or prepared in-house)

  • [phenyl-U-¹⁴C]-Trifloxystrobin

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Centrifuge

  • HPLC with radioactivity detector

  • LC-MS/MS for metabolite identification

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C]-Trifloxystrobin (e.g., 1 µM final concentration) and the NADPH regenerating system.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant by radio-HPLC to separate and quantify the remaining parent compound and any formed metabolites.

    • Identify the structure of the metabolites using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of remaining [¹⁴C]-Trifloxystrobin against time to determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

    • Calculate the rate of formation of each metabolite.

Section 4: Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation of metabolic studies. The following tables summarize typical data obtained from in vivo and in vitro experiments.

Table 1: Distribution of Radioactivity in Rats Following a Single Oral Dose of [¹⁴C]-Trifloxystrobin
Matrix% of Administered Dose (Mean ± SD)
Urine
0-24h15.2 ± 2.5
24-48h5.8 ± 1.1
48-96h2.1 ± 0.4
Feces
0-24h35.7 ± 4.2
24-48h25.1 ± 3.8
48-96h8.3 ± 1.5
Tissues (at 96h)
Liver1.5 ± 0.3
Kidneys0.8 ± 0.1
Fat2.2 ± 0.5
Muscle1.1 ± 0.2
Carcass3.5 ± 0.7
Total Recovery 91.3 ± 5.1

Data are representative and may vary depending on the specific study conditions.

Table 2: Metabolite Profile in Rat Urine and Feces (% of Administered Dose)
MetaboliteUrine (0-96h)Feces (0-96h)
This compound< 1.015.5
CGA321113 (this compound acid)18.530.2
Hydroxylated Metabolites2.55.1
Other Polar Metabolites1.12.3

Data are representative and may vary depending on the specific study conditions.

Table 3: Distribution of this compound and its Metabolites in a Lactating Goat Study[1]
CompoundLiver (% of TRR)Kidney (% of TRR)Muscle (% of TRR)Fat (% of TRR)Milk (% of TRR)
This compound 2.85.121.079.010.5
CGA321113 15.225.810.52.535.1
L7a (Taurine Conjugate) 20.13.2<1.0<1.0<1.0
Other Metabolites 51.965.968.518.554.4
Total Radioactivity (µg/kg equivalents) 48509805719186

TRR: Total Radioactive Residue. Data adapted from a study in lactating goats dosed with radiolabeled this compound.[1]

Section 5: Visualizations

Diagrams are provided to illustrate the metabolic pathways and experimental workflows.

Trifloxystrobin_Metabolism This compound This compound CGA321113 This compound acid (CGA321113) This compound->CGA321113 Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Oxidation (CYP450) Conjugates Conjugates (e.g., Taurine, Glucuronide) CGA321113->Conjugates Conjugation Excretion Excretion (Urine and Feces) CGA321113->Excretion Hydroxylated_Metabolites->Conjugates Conjugation Conjugates->Excretion

Caption: Metabolic pathway of this compound.

InVivo_Workflow cluster_Dosing Dosing cluster_Collection Sample Collection cluster_Analysis Analysis cluster_Results Results Dosing Oral Administration of [¹⁴C]-Trifloxystrobin to Rats Urine_Feces Urine and Feces (0-96h) Dosing->Urine_Feces Tissues Tissues (at 96h) Dosing->Tissues Quantification Quantification of Total Radioactivity Urine_Feces->Quantification Profiling Metabolite Profiling (HPLC, LC-MS/MS) Urine_Feces->Profiling Tissues->Quantification ADME ADME Profile Quantification->ADME Metabolite_ID Metabolite Identification Profiling->Metabolite_ID

Caption: In vivo metabolism experimental workflow.

InVitro_Workflow cluster_Incubation Incubation cluster_Sampling Sampling & Quenching cluster_Analysis Analysis cluster_Data Data Interpretation Incubation Incubate [¹⁴C]-Trifloxystrobin with Liver Microsomes and NADPH Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction with Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Remove Proteins Quenching->Centrifugation HPLC_Analysis Analyze Supernatant by Radio-HPLC Centrifugation->HPLC_Analysis LCMS_Analysis Identify Metabolites by LC-MS/MS Centrifugation->LCMS_Analysis Stability Determine Metabolic Stability (t₁/₂,) HPLC_Analysis->Stability Metabolite_ID Identify Major Metabolites LCMS_Analysis->Metabolite_ID

Caption: In vitro metabolism experimental workflow.

References

Application Notes and Protocols for RNA-Seq Analysis of Fungal Response to Trifloxystrobin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transcriptomic response of fungi to Trifloxystrobin, a widely used strobilurin fungicide. Due to the limited availability of public RNA-Seq data specifically for this compound, this document leverages data from studies on Pyraclostrobin, a closely related strobilurin fungicide, to provide a representative analysis of the anticipated fungal response. This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration.[1] This mode of action triggers a cascade of downstream effects on fungal gene expression.

Introduction to this compound and its Mode of Action

This compound is a broad-spectrum foliar fungicide that belongs to the strobilurin class.[2] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This blockage disrupts the production of ATP, the cell's primary energy currency, ultimately leading to the inhibition of fungal spore germination and mycelial growth.[1]

However, the extensive use of strobilurin fungicides has led to the emergence of resistance in various fungal pathogens. The primary mechanism of resistance is a point mutation in the cytochrome b gene (CYTB), most commonly a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[3] Other resistance mechanisms include changes in gene expression, such as the overexpression of efflux pumps that actively remove the fungicide from the cell.[3]

Expected Transcriptomic Response to Strobilurin Fungicides

RNA-Seq analysis of fungi treated with strobilurin fungicides, such as Pyraclostrobin, reveals significant alterations in gene expression profiles. These changes reflect the fungus's attempt to counteract the toxic effects of the fungicide and adapt to the induced stress.

A study on Magnaporthe oryzae treated with Pyraclostrobin provides a valuable model for the expected transcriptomic changes. The analysis revealed widespread changes in gene expression, with a significant number of genes being differentially expressed.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Magnaporthe oryzae in Response to Pyraclostrobin Treatment

ComparisonNumber of Upregulated GenesNumber of Downregulated GenesTotal DEGs
Pyraclostrobin vs. Control340224564

Data adapted from a study on Pyraclostrobin, used here as a proxy for this compound.

Key Signaling Pathways and Cellular Processes Affected

The differentially expressed genes are typically enriched in several key metabolic and signaling pathways, indicating a broad cellular response to strobilurin treatment.

Table 2: Enriched KEGG Pathways of Differentially Expressed Genes in Magnaporthe oryzae Following Pyraclostrobin Treatment

Pathway CategoryEnriched Pathways
Metabolism - Glutathione metabolism - Fatty acid metabolism - Aminoacyl-tRNA biosynthesis
Genetic Information Processing - Protein processing in endoplasmic reticulum - RNA transport
Cellular Processes - Ubiquitin-mediated proteolysis

Data adapted from a study on Pyraclostrobin, used here as a proxy for this compound.

The upregulation of genes involved in glutathione metabolism and ubiquitin-mediated proteolysis suggests a response to oxidative stress and the need to degrade damaged proteins. The alterations in fatty acid metabolism and aminoacyl-tRNA biosynthesis indicate a broader impact on cellular metabolism and protein synthesis. The enrichment of genes related to protein processing in the endoplasmic reticulum (ER) points to ER stress as a consequence of fungicide treatment.

Experimental Protocols for RNA-Seq Analysis

This section outlines a detailed protocol for conducting an RNA-Seq experiment to analyze the fungal response to this compound treatment.

Fungal Culture and this compound Treatment
  • Culture Preparation: Grow the fungal species of interest in an appropriate liquid medium or on solid agar (B569324) plates until it reaches the desired growth stage (e.g., mid-logarithmic phase for liquid cultures).

  • This compound Treatment: Introduce this compound to the culture at a predetermined concentration (e.g., the half-maximal effective concentration, EC50). A control group without the fungicide should be maintained under identical conditions.

  • Incubation: Incubate the treated and control cultures for a specific duration to allow for a transcriptomic response. The incubation time should be optimized based on the fungal species and experimental goals.

  • Harvesting: Harvest the fungal mycelia by filtration or centrifugation. Immediately flash-freeze the samples in liquid nitrogen to preserve RNA integrity and store them at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the frozen fungal samples using a suitable method, such as a Trizol-based protocol or a commercially available RNA extraction kit designed for fungi.[4] It is crucial to work in an RNase-free environment to prevent RNA degradation.

  • DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.[5]

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA.

    • Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.

    • Purity: Check the A260/A280 and A260/A230 ratios to assess protein and organic solvent contamination. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.[4]

    • Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or equivalent. High-quality RNA will show distinct ribosomal RNA (rRNA) peaks with minimal degradation.[5]

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNA.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA into smaller pieces. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the size of the fungal genome and the goals of the study.

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.

  • Alignment to Reference Genome: Align the trimmed reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.[6]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes, molecular functions, and cellular components.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Trifloxystrobin_Mode_of_Action This compound This compound Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits Mitochondrion Fungal Mitochondrion Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Blocks Electron Transfer ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Disrupts Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Essential for Fungal_Growth Fungal Growth Inhibition Cellular_Respiration->Fungal_Growth Required for

Caption: Mode of action of this compound in fungi.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal_Culture 1. Fungal Culture & This compound Treatment RNA_Extraction 2. RNA Extraction & QC Fungal_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing Library_Prep->Sequencing Data_QC 5. Raw Data Quality Control Sequencing->Data_QC Alignment 6. Read Alignment Data_QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEG_Analysis 8. Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis 9. Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for RNA-Seq analysis.

Fungal_Response_Pathway cluster_response Cellular Response Pathways This compound This compound Treatment Mitochondrial_Dysfunction Mitochondrial Dysfunction (Inhibition of Respiration) This compound->Mitochondrial_Dysfunction ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production ER_Stress Endoplasmic Reticulum (ER) Stress Mitochondrial_Dysfunction->ER_Stress Metabolic_Shifts Alterations in Metabolic Pathways Mitochondrial_Dysfunction->Metabolic_Shifts Glutathione_Metabolism Upregulation of Glutathione Metabolism ROS_Production->Glutathione_Metabolism Ubiquitin_Proteasome Upregulation of Ubiquitin-Proteasome System ER_Stress->Ubiquitin_Proteasome

Caption: Key fungal response pathways to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trifloxystrobin Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering trifloxystrobin (B1683241) resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is no longer effective against Botrytis cinerea. What is the most likely cause of this resistance?

A1: The most common mechanism of resistance to this compound and other Quinone outside Inhibitor (QoI) fungicides is a target-site mutation in the cytochrome b (cytb) gene.[1][2][3][4][5] Specifically, a point mutation leading to a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A) is the primary cause of high-level resistance.[1][3][4][5] This mutation prevents the fungicide from binding to its target, rendering it ineffective.[1] There is complete cross-resistance among QoI fungicides like this compound, pyraclostrobin (B128455), and azoxystrobin, meaning the G143A mutation will confer resistance to all of them.[1]

Q2: Are there other mechanisms besides the G143A mutation that can contribute to reduced sensitivity to this compound?

A2: Yes, other mechanisms can contribute to reduced fungicide efficacy:

  • Alternative Oxidase (AOX) Pathway: Botrytis cinerea possesses an alternative oxidase (AOX) pathway in its mitochondrial respiratory chain.[6][7] This pathway allows the fungus to bypass the cytochrome bc1 complex, which is the target of this compound, thus allowing respiration to continue even in the presence of the fungicide.[6][7][8] The expression of AOX can be induced by the fungicide itself.[6]

  • Multidrug Resistance (MDR): Overexpression of ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters can lead to the efflux of fungicides from the fungal cell.[2][9][10][11][12][13][14][15] This mechanism can confer resistance to multiple classes of fungicides with different modes of action.[12][13][14] For example, the ABC transporter BcatrB has been shown to be involved in the sensitivity of B. cinerea to certain fungicides.[9][10]

Q3: How can I confirm if my Botrytis cinerea isolates are resistant to this compound?

A3: You can confirm resistance through a combination of phenotyping and genotyping methods:

  • Phenotyping: This involves determining the effective concentration of the fungicide that inhibits fungal growth by 50% (EC50). This is typically done through mycelial growth assays or spore germination assays on fungicide-amended media.[16]

  • Genotyping: This involves molecular techniques to detect the G143A mutation in the cytb gene. Real-time PCR assays, such as TaqMan PCR, have been developed for rapid and high-throughput screening of this mutation.[3][17]

Troubleshooting Guides

Problem: My experiments are showing high EC50 values for this compound, indicating resistance.

Solution Workflow:

G start High EC50 values observed confirm_resistance Confirm resistance mechanism(s) start->confirm_resistance phenotyping Perform detailed EC50 assays confirm_resistance->phenotyping genotyping Screen for G143A mutation in cytb gene confirm_resistance->genotyping aox_inhibition Test for AOX pathway involvement confirm_resistance->aox_inhibition mdr_analysis Investigate MDR (e.g., ABC transporter expression) confirm_resistance->mdr_analysis select_alternative Select alternative control strategies phenotyping->select_alternative genotyping->select_alternative aox_inhibition->select_alternative mdr_analysis->select_alternative alternative_fungicides Use fungicides with different modes of action select_alternative->alternative_fungicides synergistic_combinations Test synergistic fungicide combinations select_alternative->synergistic_combinations novel_compounds Explore novel antifungal compounds select_alternative->novel_compounds implement_strategy Implement and validate new strategy alternative_fungicides->implement_strategy synergistic_combinations->implement_strategy novel_compounds->implement_strategy

Caption: Troubleshooting workflow for this compound resistance.

1. Characterize the Resistance Profile:

  • Quantitative Data Summary: The following table summarizes the EC50 values of various fungicides against sensitive and resistant Botrytis cinerea isolates.

FungicideFRAC CodeMode of ActionSensitive Isolates EC50 (µg/mL)Resistant Isolates EC50 (µg/mL)Resistance Mechanism
This compound11Quinone outside inhibitor (QoI)< 0.3> 100G143A mutation in cytb
Pyraclostrobin11Quinone outside inhibitor (QoI)< 0.3> 100G143A mutation in cytb
Azoxystrobin11Quinone outside inhibitor (QoI)< 0.3> 100G143A mutation in cytb
Boscalid7Succinate dehydrogenase inhibitor (SDHI)< 1.0> 10Mutations in sdhB gene
Fenhexamid173-keto reductase inhibitor< 0.1> 10Point mutations in erg27 gene
Fludioxonil12Phenylpyrrole< 0.1> 1.0Mutations in osmosensing histidine kinase
Iprodione2Dicarboximide< 1.0> 10Mutations in osmosensing histidine kinase
Pyrimethanil (B132214)9Anilinopyrimidine< 0.5> 5.0Overexpression of ABC transporters
Cyprodinil9Anilinopyrimidine< 0.5> 5.0Overexpression of ABC transporters

Data compiled from multiple sources for illustrative purposes.[16][18][19][20][21]

2. Explore Alternative Fungicides and Combinations:

  • Rotate fungicides with different FRAC (Fungicide Resistance Action Committee) codes to reduce selection pressure.[22][23]

  • Utilize multi-site fungicides, which have a lower risk of resistance development.[22]

  • Investigate synergistic combinations. For example, resveratrol (B1683913) has been shown to have a synergistic effect with pyrimethanil against resistant B. cinerea.[24] The combination of wuyiencin and pyrimethanil has also demonstrated efficacy and the ability to delay resistance development.[25]

3. Consider Novel Compounds and Strategies:

  • Research is ongoing to identify novel compounds that can overcome existing resistance mechanisms. For instance, novel sulfonamides have been synthesized that show no cross-resistance to commercial fungicides.[26][27]

  • Biological control agents can be an alternative or complementary strategy to chemical fungicides.[28]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50 Values

This protocol is adapted from methodologies described in several studies.[16][17]

  • Prepare Fungicide Stock Solutions: Dissolve the fungicide in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Fungicide-Amended Media: Autoclave potato dextrose agar (B569324) (PDA) and cool it to 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into Petri dishes. A control plate with only the solvent should be included.

  • Inoculate Plates: Place a 5-mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control plate.

  • Incubate: Incubate the plates at 20-25°C in the dark for 3-5 days.

  • Measure Growth: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate Inhibition and EC50: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is determined by probit analysis of the log-transformed fungicide concentrations and the corresponding inhibition percentages.

Protocol 2: Molecular Detection of the G143A Mutation in the cytb Gene

This protocol provides a general outline for detecting the G143A mutation using allele-specific PCR.

  • DNA Extraction: Extract genomic DNA from the mycelia of the B. cinerea isolate.

  • Primer Design: Design allele-specific primers that can differentiate between the wild-type (G143) and the resistant (A143) alleles.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Include known sensitive and resistant isolates as controls.

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence or absence of specific bands will indicate the genotype of the isolate.

  • Sequencing (Optional): For confirmation, the PCR product can be sequenced to verify the presence of the G143A mutation.

Signaling Pathways and Workflows

Mechanism of QoI Fungicide Action and Resistance

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I UQ Ubiquinone Pool Complex_I->UQ e- Complex_III Complex III (cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient AOX Alternative Oxidase (AOX) AOX->ATP_Synthase Reduced H+ gradient UQ->Complex_III e- UQ->AOX e- (Bypass) This compound This compound (QoI) This compound->Complex_III Inhibits G143A G143A Mutation G143A->Complex_III Prevents binding

Caption: QoI fungicide action and resistance mechanisms.

ABC Transporter-Mediated Fungicide Efflux

Caption: ABC transporter-mediated fungicide efflux.

References

Technical Support Center: Trifloxystrobin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving Trifloxystrobin for in vitro experiments. Given its hydrophobic nature, achieving and maintaining solubility in aqueous assay media can be challenging. This guide offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the water solubility of this compound?

A1: this compound has a very low water solubility, reported to be approximately 0.610 mg/L at 25°C.[1][2][3] This inherent hydrophobicity necessitates the use of organic solvents to prepare stock solutions for in vitro assays.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and highly effective solvent for creating concentrated stock solutions of this compound.[4] Other suitable organic solvents include acetone, acetonitrile, methanol, dichloromethane, ethyl acetate, and toluene.[5][6][7] The choice of solvent may depend on the specific requirements of the in vitro assay and the tolerance of the cell line to the solvent.[8][9]

Q3: How can I prevent my this compound solution from precipitating when added to aqueous culture media?

A3: Precipitation upon dilution of a this compound stock solution into aqueous media is a common issue. To mitigate this, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing the final working solution, the stock solution should be added to the culture medium in a stepwise manner with vigorous mixing. It is also important to ensure the final concentration of the organic solvent in the culture medium is as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8] For particularly challenging cases, the use of a co-solvent system may be necessary.

Q4: What is a suitable concentration for a this compound stock solution?

A4: A stock solution of 10 mM this compound in DMSO is a common starting point for in vitro studies.[10] Higher concentrations, up to 100 mg/mL (approximately 245 mM) in DMSO, can also be prepared with the aid of ultrasonication.[4] The optimal concentration will depend on the required final concentration in your assay and the desire to minimize the volume of organic solvent introduced into the cell culture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to cells (ideally <0.5%).- Add the stock solution to the media slowly while vortexing or stirring.- Consider using a co-solvent system (e.g., with PEG300 and Tween-80) for in vivo preparations, which may be adapted for in vitro use with caution.[10]
Cloudy or hazy solution after dissolving Incomplete dissolution of the this compound powder.- Use an ultrasonic bath to aid in the dissolution of the compound in the organic solvent.[4][11]- Gentle heating may also be applied, but be cautious of potential degradation at higher temperatures.[10]
Inconsistent experimental results - Degradation of this compound in solution.- Inaccurate concentration of the stock solution.- Store stock solutions at -20°C or -80°C to prevent degradation.[4][10] Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Ensure accurate weighing of the compound and precise measurement of the solvent volume when preparing the stock solution.
Observed cytotoxicity in vehicle control The concentration of the organic solvent is too high for the specific cell line being used.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells.[8]- Aim to keep the final solvent concentration in the culture medium below 0.1-0.5%.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₉F₃N₂O₄
Molecular Weight 408.37 g/mol
Appearance White, odorless powder or grey to beige solid.[12]
Melting Point 72.9 °C[2]
Water Solubility (25°C) 0.610 mg/L[2][3]
logP (Octanol/Water Partition Coefficient) 4.5[2][3]

Solubility of this compound in Organic Solvents

SolventSolubility
DMSO ≥ 100 mg/mL[4]
Acetone >500 g/L[5][6]
Dichloromethane >500 g/L[6]
Ethyl Acetate >500 g/L[5][6]
Toluene 500 g/L[6]
Methanol 76 g/L[5][6]
n-Octanol 18 g/L[5][6]
n-Hexane 11 g/L[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 408.37 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.08 mg of this compound.

  • Weigh the calculated amount of this compound powder accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use an ultrasonic bath for 10-15 minutes to aid dissolution.[11]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4][10]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • When diluting, add the stock solution to the culture medium and immediately vortex or mix well to ensure homogeneity and prevent precipitation.

  • It is critical to include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the culture medium as the highest concentration of this compound used.

Diagrams

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Working Solution and Assay cluster_control Controls weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Ultrasonicate (if needed) dissolve->sonicate store Aliquot and Store at -20°C/-80°C dissolve->store sonicate->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Media thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO in Media) analyze Analyze Results treat->analyze vehicle->treat Parallel Treatment signaling_pathway Proposed Mechanism of this compound-Induced Apoptosis This compound This compound mitochondria Mitochondrial Respiration (Complex III Inhibition) This compound->mitochondria Inhibits ros Increased ROS Production mitochondria->ros Leads to dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis

References

Technical Support Center: Optimizing Spray Application of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifloxystrobin.

Troubleshooting Guide

Problem 1: Poor or Inconsistent Disease Control
Possible Cause Troubleshooting Step
Incorrect Application Timing This compound has preventative and curative properties, but it is most effective when applied before or at the very early stages of disease development. Review disease forecasting models and scout fields regularly to ensure timely application. For some diseases, such as apple scab, application before a rainfall is most effective.[1]
Inadequate Spray Coverage Ensure thorough and uniform coverage of all plant surfaces, including the undersides of leaves. Increase spray volume, slow down travel speed, or select nozzles that provide better canopy penetration. Water-sensitive spray cards can be used to evaluate spray coverage within the plant canopy.
Suboptimal Spray Droplet Size For foliar applications of fungicides, a fine to medium droplet size is generally recommended to ensure good coverage and retention on leaves.[2] However, the optimal droplet size can depend on the crop canopy; coarser droplets may be needed to penetrate dense canopies.[3]
Inappropriate Spray Volume Low water volumes may not provide adequate coverage. For ground applications, a minimum of 15 gallons per acre is often recommended, and higher volumes may improve coverage in dense canopies.[4]
Incorrect Nozzle Selection or Operating Pressure Select nozzles appropriate for fungicide application, such as hollow-cone or flat-fan nozzles. Operate nozzles within their recommended pressure range to achieve the desired droplet size and spray pattern.
Environmental Conditions High temperatures and low humidity can lead to rapid evaporation of spray droplets.[5] Strong winds can cause spray drift. Apply during optimal weather conditions, typically in the early morning or evening. While this compound is rainfast, heavy rainfall shortly after application can reduce efficacy. A general guideline is that 1 inch of rain can remove about 50% of a protectant fungicide.[6]
Fungicide Resistance The target pathogen population may have developed resistance to strobilurin fungicides (FRAC Group 11). Rotate this compound with fungicides from different FRAC groups and avoid sequential applications.
Improper Tank Mixing Ensure proper mixing order and compatibility when tank-mixing this compound with other pesticides or adjuvants. Always perform a jar test to check for physical compatibility.
Problem 2: Symptoms of Phytotoxicity
Possible Cause Troubleshooting Step
Over-application Ensure accurate calibration of spray equipment to apply the correct dosage. Exceeding the recommended application rate is a common cause of phytotoxicity.
Application to Sensitive Crops or Cultivars Some plant species or varieties are more sensitive to certain fungicides. For instance, some strobilurins have known phytotoxicity on specific apple or grape varieties.[7] Always check the product label for any restrictions on specific crops or cultivars.
Tank Mixing with Incompatible Products Certain tank-mix partners, such as some adjuvants or other pesticides, can increase the risk of phytotoxicity. Avoid tank-mixing with products known to cause phytotoxicity in combination with strobilurin fungicides.
Application During Unfavorable Environmental Conditions Applying this compound during periods of high temperature and high humidity can increase the risk of phytotoxicity. Avoid applications when the crop is under stress.
Incorrect Use of Adjuvants Some adjuvants, particularly oil-based adjuvants, can enhance the penetration of the fungicide into the plant tissue, which can lead to phytotoxicity under certain conditions. Use adjuvants from reputable sources and follow their label recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a strobilurin fungicide that inhibits mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex, blocking electron transfer and thereby halting the production of ATP, the energy currency of the cell. This disruption of energy supply prevents fungal spore germination and mycelial growth.

Q2: What are the optimal spray parameters for this compound application?

A2: Optimal spray parameters depend on the crop, target disease, and environmental conditions. The following tables provide general guidelines.

Table 1: Recommended Spray Parameters for this compound Application

ParameterRecommendationRationale
Droplet Size Fine to Medium (approx. 150-350 µm)Provides good coverage and retention on foliage. Coarser droplets may be necessary for dense canopies.[3]
Spray Volume Ground: 75 - 400 L/ha (20 - 100 gal/acre) Aerial: >20 L/ha (>5 gal/acre)Ensures thorough coverage. Higher volumes are needed for dense canopies.
Nozzle Type Flat-fan or Hollow-coneFlat-fan nozzles provide good broadcast coverage, while hollow-cone nozzles are effective for penetrating canopies.
Spray Pressure 2-4 bar (30-60 psi)Varies with nozzle type to achieve the target droplet size.

Table 2: Crop-Specific Water Volume Recommendations for this compound

CropWater Volume (L/ha)Water Volume (gal/acre)
Cereals (Wheat)100 - 200~10 - 20
Grapes250 - 1000~25 - 100
Pome Fruit (Apples)300 - 1500~30 - 160

Q3: What type of adjuvant should I use with this compound?

A3: The addition of an adjuvant can improve the performance of this compound by enhancing spreading, retention, and penetration of the fungicide.

Table 3: Adjuvant Selection for this compound

Adjuvant TypeFunctionConsiderations
Non-ionic Surfactant (NIS) Reduces surface tension, improves spreading and wetting of the leaf surface.Generally recommended for strobilurin fungicides. Use at a concentration of 0.1-0.25% v/v.
Methylated Seed Oil (MSO) Enhances penetration of the fungicide through the plant cuticle.[8][9][10]Can be beneficial under dry conditions or for hard-to-wet weeds, but may increase the risk of phytotoxicity on some crops. Use at a concentration of 0.5-1.0% v/v.
Organosilicone Surfactants Superior spreading properties, leading to excellent coverage.Can improve rainfastness. Use at a low concentration as per the manufacturer's recommendation.

Q4: How can I manage the risk of fungicide resistance to this compound?

A4: To mitigate the development of resistance, it is crucial to follow a resistance management strategy:

  • Rotate Fungicides: Do not make more than two consecutive applications of this compound or other Group 11 fungicides. Rotate with fungicides from different FRAC groups with different modes of action.

  • Tank Mixes: Tank-mixing this compound with a fungicide from a different FRAC group can help to delay resistance development.

  • Use Recommended Rates: Always use the manufacturer's recommended application rates.

  • Integrated Pest Management (IPM): Incorporate other disease management practices, such as crop rotation, resistant varieties, and sanitation, to reduce reliance on fungicides.

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

Objective: To evaluate the efficacy of this compound in controlling a target fungal disease on a specific crop under field conditions.

Methodology:

  • Experimental Design: Use a randomized complete block design (RCBD) with a minimum of four replications.

  • Treatments:

    • Untreated control (no fungicide application).

    • This compound at the recommended label rate.

    • This compound at half the recommended rate.

    • This compound at double the recommended rate (to assess phytotoxicity).

    • A standard commercial fungicide for comparison.

  • Plot Size: Each plot should be of a size that can be managed with standard research equipment (e.g., 3m x 10m).

  • Application:

    • Calibrate a research sprayer to deliver the desired spray volume and pressure.

    • Use appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.

    • Apply treatments at the appropriate crop growth stage and/or based on disease forecasting.

  • Disease Assessment:

    • Assess disease severity and incidence at regular intervals (e.g., 7, 14, and 21 days after the last application).

    • Use a standardized disease rating scale (e.g., 0-9 or 0-100% leaf area affected).[11]

  • Data Analysis: Analyze disease severity and yield data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Field_Efficacy_Trial cluster_setup Experimental Setup cluster_application Application cluster_assessment Data Collection & Analysis A Site Selection & Plot Layout (RCBD) B Treatment Definition (Control, this compound rates, Standard) A->B C Sprayer Calibration B->C D Fungicide Application at Target Growth Stage C->D E Disease Severity & Incidence Assessment D->E F Yield Data Collection D->F G Statistical Analysis (ANOVA) E->G F->G

Experimental workflow for a field efficacy trial of this compound.
Protocol 2: Laboratory Bioassay for Mycelial Growth Inhibition

Objective: To determine the in vitro efficacy of this compound against a target fungal pathogen by measuring the inhibition of mycelial growth.

Methodology:

  • Fungal Culture: Grow the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until the culture is actively growing.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO).

  • Amended Media Preparation:

    • Prepare a series of dilutions of the this compound stock solution.

    • Add the dilutions to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a control with the solvent only.

  • Inoculation:

    • Pour the amended and control PDA into petri dishes.

    • Once solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by performing a probit or log-logistic analysis.[12][13]

Lab_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Culture C Prepare Fungicide-Amended Agar A->C B Prepare this compound Stock & Dilutions B->C D Inoculate Plates with Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Workflow for a laboratory bioassay to determine mycelial growth inhibition.

Visual Troubleshooting Guide

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Q1 Was the application timing correct? Start->Q1 S1 Review disease forecasting and scouting records. Adjust timing for future applications. Q1->S1 No Q2 Was spray coverage adequate? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Increase spray volume, adjust nozzle type/pressure, and/or slow travel speed. Use water-sensitive paper to verify. Q2->S2 No Q3 Were environmental conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Avoid application in high wind, high temperature, or when rain is imminent. Apply during early morning or evening. Q3->S3 No Q4 Is fungicide resistance a possibility? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q4 End Consult with an agronomist or plant pathologist for further investigation. Q4->End Yes Q4->End No A4_Yes Yes A4_No No S4 Rotate with fungicides from different FRAC groups. Consider tank-mixing with a multi-site fungicide.

A logical workflow for troubleshooting poor efficacy of this compound.

References

Technical Support Center: Trifloxystrobin Degradation in Stored Laboratory Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifloxystrobin (B1683241). The information provided addresses common issues related to the degradation of this compound in stored laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my stored laboratory samples?

A1: The stability of this compound in laboratory samples is primarily influenced by pH, temperature, and light exposure.

  • pH: this compound is more susceptible to hydrolysis under neutral to basic conditions. It is relatively stable at a pH of 5.[1][2]

  • Temperature: Increased temperature accelerates the rate of hydrolysis.[3][4] For every 10°C rise in temperature, the rate of hydrolysis can increase 2-4 times.[3][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation and photoisomerization.[3][4][5][6] The commercially available form of this compound is the (E,E)-isomer, which is the most biologically active.[7] Sunlight exposure can convert it into less active isomers (E,Z), (Z,E), and (Z,Z).[1][7]

Q2: What is the main degradation product of this compound I should be aware of?

A2: The primary degradation product of this compound through hydrolysis is this compound acid (CGA321113).[1][5] This metabolite is formed through the cleavage of the methyl ester group.[6] In soil, this compound acid is the major metabolite observed.[5][6][8]

Q3: How should I store my this compound analytical standards and samples to minimize degradation?

A3: To ensure the stability of your this compound samples and standards, it is crucial to control storage conditions.

  • Temperature: Store samples in a freezer.[9][10] Residues of this compound and its primary metabolite, CGA321113, have been shown to be stable for at least 18 to 24 months under freezer storage conditions in various commodities.[9][10][11][12]

  • Light: Protect samples from light to prevent photodegradation.[13] Store in amber vials or in the dark.

  • Container: Use tightly sealed containers to prevent contamination and evaporation of solvents.[13][14] Polyethylene or polypropylene (B1209903) containers are suitable.[15]

  • Solvent: For preparing standard solutions, acetone (B3395972) is a commonly used solvent.[16]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of this compound in my sample analysis. Degradation due to improper storage.Verify that samples were stored frozen and protected from light. Review storage duration and compare against known stability data.
Hydrolysis during sample preparation.If using aqueous solutions, ensure the pH is acidic (around pH 5) to minimize hydrolysis.[1][2] Avoid high temperatures during extraction and processing.
Photodegradation during handling.Minimize exposure of samples and standards to ambient and UV light. Use amber glassware or work under low-light conditions.
Appearance of unexpected peaks in my chromatogram. Isomerization of this compound.This is likely due to light exposure, leading to the formation of (E,Z), (Z,E), and (Z,Z) isomers.[1][7] Confirm by comparing with reference standards of the isomers if available. To prevent this, protect samples from light.
Presence of the this compound acid metabolite (CGA321113).This is a common degradation product.[1][5] Use an analytical method that can separate and quantify both the parent compound and this metabolite.
Inconsistent analytical results between replicate samples. Non-homogenous sample.Ensure the sample is thoroughly homogenized before taking an aliquot for analysis.
Inconsistent storage conditions.Ensure all samples are stored under identical conditions (temperature, light exposure).

Quantitative Data Summary

Table 1: Hydrolysis Half-life of this compound at 20°C [1]

pHHalf-life (DT50)
58.6 years
780.1 days
91.1 days

Table 2: Photolytic Half-life of this compound in Aqueous Solution [3][4]

pHPhotolytic Half-life (T1/2)
413.0 hours
711.9 hours
94.3 hours

Table 3: Storage Stability of this compound and CGA321113 in Various Commodities under Freezer Conditions [9][10][11]

Commodity GroupStorage Duration
High Water Content (e.g., cucumber, grapefruit, potato)At least 24 months
High Starch Content (e.g., wheat grain)At least 24 months
High Acid Content (e.g., apple, grape juice)At least 18 months
High Oil Content (e.g., peanut)At least 18 months

Experimental Protocols

Protocol 1: Determination of this compound and its Metabolite CGA321113 in Soil Samples by LC-MS/MS

This protocol is based on methodologies for the extraction and analysis of this compound and its primary metabolite from soil matrices.[17][18]

  • Sample Preparation and Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add a known amount of deuterated this compound as an internal standard.

    • Add 20 mL of an extraction solvent (e.g., methanol/water mixture).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet and combine the supernatants.

  • Sample Cleanup (if necessary):

    • The combined extract can be cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound, CGA321113, and the internal standard.

Visualizations

Trifloxystrobin_Degradation_Pathway This compound This compound ((E,E)-isomer) Isomers Isomers ((E,Z), (Z,E), (Z,Z)) This compound->Isomers Photoisomerization (Light) Trifloxystrobin_Acid This compound Acid (CGA321113) This compound->Trifloxystrobin_Acid Hydrolysis (pH, Temperature) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Extract LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Direct Injection Cleanup->LCMSMS Data Data Processing LCMSMS->Data

References

Technical Support Center: Troubleshooting Poor Peak Shape in Trifloxystrobin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Trifloxystrobin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for a neutral compound like this compound in reversed-phase HPLC is often attributed to several factors. Since this compound is a neutral molecule with no ionizable functional groups, its retention is largely independent of the mobile phase pH.[1] Therefore, the common cause of peak tailing for acidic or basic compounds (secondary interactions with ionized silanols) is less likely to be the primary reason.[1]

Instead, peak tailing for this compound is more likely caused by:

  • Secondary Interactions with the Stationary Phase: Even with modern, well-end-capped columns, residual silanols or metallic impurities in the silica (B1680970) matrix can lead to unwanted interactions with the analyte, causing tailing.[1]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Physical Issues with the Column: Problems such as a void at the column inlet, a partially blocked frit, or channeling in the packed bed can disrupt the sample band, resulting in poor peak shape for all components in the chromatogram.[1]

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that interact with this compound, causing tailing.[1]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[1]

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can still occur. The most frequent causes of peak fronting are:

  • Column Overload: Injecting a very high concentration of the analyte is a primary cause of peak fronting.[1][2][3]

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent that is too strong compared to the mobile phase can lead to peak fronting. It is always best to dissolve the sample in the initial mobile phase if possible.[1]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

  • Column Collapse: A physical collapse of the column packing material can also lead to peak fronting.[3][4]

Q3: I am observing split peaks for this compound. What should I investigate?

A3: Split peaks can be caused by a few key issues:

  • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column, resulting in a split peak.[5]

  • Column Contamination or Degradation: Contaminants at the head of the column can cause channeling, leading to split peaks.

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the mobile phase can cause peak splitting, especially for early eluting peaks.

  • Co-elution: The split peak may actually be two co-eluting compounds. Modifying the method to improve resolution can help determine if this is the case.

Q4: What are "ghost peaks" and how can I get rid of them in my this compound analysis?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and do not correspond to any of the known analytes.[6][7] They can originate from several sources:

  • Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase are a common source of ghost peaks.[6][7]

  • System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can all introduce ghost peaks.[7]

  • Sample Preparation: Contaminants introduced during the sample preparation steps can also appear as ghost peaks.

To eliminate ghost peaks, a systematic approach is necessary. This includes running blank gradients, using high-purity solvents, and ensuring the cleanliness of the HPLC system.[8]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Poor Peak Shape

This guide provides a step-by-step process to identify the root cause of poor peak shape for this compound.

  • Initial Observation: Are all peaks in the chromatogram showing poor shape, or is it specific to this compound?

    • All peaks affected: The issue is likely system-wide (e.g., a physical problem with the column or an issue with the HPLC system).[1]

    • Only this compound peak affected: The problem is likely related to a specific chemical interaction.[1]

  • Check for Column Overload:

    • Action: Prepare and inject a series of dilutions of your this compound standard (e.g., 1:10, 1:100).[1]

    • Observation: Does the peak shape improve at lower concentrations?

  • Evaluate the Injection Solvent:

    • Action: If your sample is dissolved in a solvent other than the mobile phase, prepare a new sample dissolved in the initial mobile phase composition.[1]

    • Observation: Does the peak shape improve?

  • Investigate the Column Health:

    • Action 1: Reverse-flush the column. Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol).[1]

    • Action 2: Replace the column. If flushing does not resolve the issue, replace the analytical column with a new one of the same type.[1]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Composition on this compound Peak Shape

While specific quantitative data is highly dependent on the exact HPLC system and column, the following table illustrates a general trend observed for neutral compounds like this compound when altering the mobile phase composition in a reversed-phase C18 column.

Mobile Phase Composition (Acetonitrile:Water)Peak Asymmetry (Tailing Factor)Observations
50:501.5Significant tailing may be observed due to stronger interactions with the stationary phase at lower organic content.
60:401.2Improved peak shape with reduced tailing.
70:301.0 - 1.1Often provides optimal peak symmetry for this compound. A study on a this compound derivative showed an improvement in peak symmetry to 1.05 ± 0.05 when the acetonitrile percentage was increased to 70%.[1]
80:20< 1.0 (Fronting may occur)Peak may start to front due to the high elution strength of the mobile phase.

This table is for illustrative purposes to show a common trend. Actual results may vary based on the specific column and HPLC system.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol is a general starting point for the analysis of this compound and can be optimized as needed.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 100-150 mm length, 4.6 mm internal diameter, 2.7-5 µm particle size).[1] Using a guard column with the same stationary phase is recommended.[1]

  • Mobile Phase: Acetonitrile and water are commonly used.[9][10][11] A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[9] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35 °C.[9]

  • Injection Volume: 5-20 µL.

  • Detection Wavelength: 254 nm is a common wavelength for this compound.

  • System Equilibration: Pump the initial mobile phase composition through the column until a stable baseline is achieved.[1] Inject the standard solution multiple times until retention times and peak areas are reproducible (e.g., <1% RSD for three consecutive injections).[12]

Protocol 2: Column Selection and Conditioning

Proper column selection and conditioning are critical to achieving good peak shape.

  • Column Selection: Choose a high-purity, silica-based C18 column with a high degree of end-capping.[1] For standard analytical methods, a column with dimensions of 100-150 mm length, 4.6 mm internal diameter, and a particle size of 2.7-5 µm is appropriate.[1] Consider using a guard column with the same stationary phase to protect the analytical column.[1]

  • Column Conditioning for Reversed-Phase Analysis:

    • Before initial use, flush the new column with 100% acetonitrile or methanol (B129727) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).[1]

    • Gradually introduce the mobile phase, starting with a high organic composition and slowly decreasing to the initial conditions of your method.[1]

    • Equilibrate the column with the initial mobile phase for at least 20-30 column volumes, or until a stable baseline is observed.[1]

    • After equilibration, perform several blank injections followed by injections of your standard to ensure the system is stable and reproducible.[1]

Mandatory Visualization

Trifloxystrobin_Troubleshooting_Workflow cluster_start cluster_diagnosis cluster_systemic cluster_specific cluster_solutions start Poor this compound Peak Shape observe Observe Chromatogram: All peaks or just this compound? start->observe system_issue Likely System-Wide Issue observe->system_issue All Peaks Affected specific_issue Likely Analyte-Specific Issue observe->specific_issue Only this compound check_column Check Column Health: - Void/Blockage - Contamination system_issue->check_column Investigate column_solution Solution: - Reverse Flush Column - Replace Column check_column->column_solution check_overload Test for Column Overload: Inject Dilutions specific_issue->check_overload check_solvent Check Injection Solvent: Match to Mobile Phase check_overload->check_solvent No Improvement overload_solution Solution: Reduce Sample Concentration check_overload->overload_solution Peak Shape Improves check_solvent->check_column No Improvement solvent_solution Solution: Change Injection Solvent check_solvent->solvent_solution Peak Shape Improves

Caption: Troubleshooting workflow for poor this compound peak shape.

Peak_Shape_Causes cluster_peak_tailing Peak Tailing cluster_peak_fronting Peak Fronting cluster_split_peaks Split Peaks tailing Peak Tailing tail_cause1 Secondary Interactions tailing->tail_cause1 tail_cause2 Column Overload tailing->tail_cause2 tail_cause3 Column Physical Issues tailing->tail_cause3 tail_cause4 Column Contamination tailing->tail_cause4 tail_cause5 Inappropriate Injection Solvent tailing->tail_cause5 fronting Peak Fronting front_cause1 Column Overload fronting->front_cause1 front_cause2 Inappropriate Injection Solvent fronting->front_cause2 front_cause3 Low Column Temperature fronting->front_cause3 front_cause4 Column Collapse fronting->front_cause4 split Split Peaks split_cause1 Blocked Column Frit split->split_cause1 split_cause2 Column Contamination split->split_cause2 split_cause3 Injection Solvent Mismatch split->split_cause3 split_cause4 Co-elution split->split_cause4

Caption: Common causes of different peak shape problems.

References

Technical Support Center: Minimizing Trifloxystrobin Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Trifloxystrobin to laboratory materials. This compound's physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, contribute to its propensity to adsorb to surfaces, which can lead to inaccurate experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution concentration lower than expected after preparation or transfer?

A1: The observed decrease in this compound concentration is likely due to its adsorption onto the surfaces of your labware. This compound is a hydrophobic compound with low aqueous solubility, causing it to readily bind to surfaces, especially plastics.

Q2: What types of labware are most prone to this compound adsorption?

A2: Plastics such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and polystyrene (PS) are highly susceptible to this compound adsorption due to their non-polar nature. While glass is generally more resistant, adsorption can still occur, particularly with rough surfaces or if the glass is not scrupulously clean.

Q3: How can I prevent or minimize this compound adsorption to my labware?

A3: Several strategies can be employed:

  • Proper Solvent Selection: Dissolve and dilute this compound in organic solvents like acetone (B3395972), dichloromethane, or ethyl acetate (B1210297) whenever your experimental design allows.[1]

  • Use of Glassware: Prioritize the use of high-quality borosilicate glass over plasticware.

  • Pre-treatment of Labware: Silanizing glassware can create a hydrophobic surface that repels the aqueous phase, potentially reducing the adsorption of this compound from aqueous solutions. Rinsing plasticware with the experimental solvent before use can also help to saturate binding sites.

  • Addition of Surfactants: For aqueous solutions, adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to keep this compound in solution and reduce its interaction with labware surfaces.

  • Minimize Surface Area and Transfer Steps: Use the smallest appropriate vessel for your sample volume to minimize the available surface area for adsorption. Reduce the number of transfers between containers.

Q4: Can I reuse labware that has been in contact with this compound?

A4: It is not recommended to reuse plasticware that has been exposed to this compound, as complete removal of the adsorbed compound is difficult. Glassware can be reused if subjected to a rigorous cleaning protocol.

Q5: How does pH affect this compound adsorption?

A5: this compound is more stable in acidic to neutral aqueous solutions.[1][2] Under alkaline conditions (pH 9 and above), it undergoes rapid hydrolysis, with a half-life of about a day.[1] This degradation, rather than adsorption, might be the cause of concentration loss in basic solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low and inconsistent analytical readings Adsorption of this compound to pipette tips, vials, and transfer lines.- Use low-retention pipette tips. - Pre-rinse tips with the sample solution. - Employ glass or deactivated (silanized) vials and inserts. - Minimize the length of transfer tubing.
Poor recovery during sample preparation (e.g., solid-phase extraction) Adsorption to the sorbent bed, collection tubes, or filter membranes.- Select SPE cartridges and filter materials with low non-specific binding properties. - Test different elution solvents to ensure complete recovery. - Consider using glass or polypropylene collection tubes that have been pre-treated.
Contamination of subsequent samples Carryover from improperly cleaned labware.- Implement a stringent cleaning protocol for all reusable labware (see Experimental Protocols). - Use disposable labware where feasible. - Run solvent blanks between samples to check for carryover.

Physicochemical Properties of this compound

Understanding the properties of this compound is key to mitigating its adsorption.

PropertyValueImplication for Adsorption
Molecular Weight 408.4 g/mol [3][4]-
Water Solubility 0.610 mg/L at 25 °C[1][4]Low solubility in water increases the likelihood of partitioning to surfaces.
log P (octanol-water partition coefficient) 4.5 at 25 °C[3][4]High log P indicates a strong preference for non-polar environments, such as plastic surfaces.
Vapor Pressure 2.55 x 10⁻⁷ mm Hg at 25°C[3]Low volatility suggests that loss from open containers is minimal under standard lab conditions.
Solubility in Organic Solvents >500 g/L in acetone, dichloromethane, and ethyl acetate; 76 g/L in methanol (B129727).[1]High solubility in these solvents makes them ideal for stock solutions and for rinsing labware to remove residues.
Hydrolytic Stability Half-life of 8.6 years at pH 5, 80.1 days at pH 7, and 1.1 days at pH 9 (at 20°C).[1][5]Stable in acidic and neutral aqueous solutions, but degrades rapidly in alkaline conditions.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware for this compound Analysis

This protocol is designed to remove traces of this compound and other organic residues from borosilicate glassware.

Materials:

  • Non-ionic detergent

  • Acetone (reagent grade or higher)

  • Hexane (B92381) (reagent grade or higher)

  • Methanol (reagent grade or higher)

  • Deionized water

  • Drying oven

Procedure:

  • Initial Wash: Manually wash the glassware with a non-ionic detergent and warm water. Use a brush to scrub all surfaces.

  • Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.

  • Solvent Rinse Series:

    • Rinse the glassware with acetone to remove water and polar residues.

    • Rinse with hexane to remove non-polar residues.

    • Rinse again with acetone to remove the hexane.

    • Finally, rinse with methanol.

  • Drying: Place the rinsed glassware in a drying oven at 105°C for at least one hour.

  • Storage: Allow the glassware to cool to room temperature in a clean, dust-free environment before use.

Protocol 2: Pre-treatment of Labware to Minimize Adsorption

This protocol describes methods to passivate labware surfaces before use with this compound solutions.

A. Silanization of Glassware (for experienced personnel)

Materials:

  • Silanizing agent (e.g., 5% dimethyldichlorosilane in a non-polar solvent like toluene)

  • Methanol

  • Toluene (B28343)

  • Fume hood

Procedure:

  • Ensure the glassware is impeccably clean and dry by following Protocol 1.

  • Working in a fume hood, fill the glassware with the silanizing solution, ensuring all surfaces are coated.

  • Allow the solution to stand for 5-10 minutes.

  • Decant the silanizing solution into an appropriate waste container.

  • Rinse the glassware thoroughly with toluene to remove excess silanizing agent.

  • Rinse with methanol to remove the toluene.

  • Dry the glassware in an oven at 100°C for 15-30 minutes.

B. Pre-conditioning of Plasticware

Procedure:

  • Before adding the this compound sample, rinse the plasticware (e.g., autosampler vials, pipette tips) with the solvent that will be used for the sample.

  • For aqueous samples, if possible, rinse with a solution containing the same matrix components (without the analyte).

  • Discard the rinse solution and then add the sample to the pre-conditioned labware.

Visualizations

Trifloxystrobin_Adsorption_Workflow cluster_prep Sample Preparation cluster_interaction Potential Adsorption Points cluster_analysis Analysis A Prepare this compound Stock Solution (in organic solvent) B Dilute in Aqueous or Organic Solvent A->B C Storage Container (Glass vs. Plastic) B->C D Pipette Tips C->D E Autosampler Vials D->E F Transfer Tubing E->F G Analytical Instrument (e.g., HPLC) F->G H Inaccurate Result (Low Concentration) G->H Adsorption Occurred I Accurate Result G->I Adsorption Minimized

Caption: Workflow illustrating potential points of this compound adsorption during sample handling and analysis.

Mitigation_Strategies cluster_labware Labware Selection & Preparation cluster_solution Solution Chemistry cluster_procedure Experimental Procedure A Minimize this compound Adsorption B Use Borosilicate Glass A->B C Silanize Glassware A->C D Use Low-Retention Plastics A->D E Pre-rinse with Solvent A->E F Use Organic Solvents A->F G Add Surfactant to Aqueous Solutions A->G H Maintain Acidic/Neutral pH A->H I Minimize Transfers A->I J Reduce Surface Area Contact A->J K Perform Blank Analysis A->K

Caption: Key strategies to mitigate the adsorption of this compound to labware.

References

Technical Support Center: Stability of Trifloxystrobin in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of trifloxystrobin (B1683241) in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, light exposure (photolysis), and temperature.[1][2][3] It is most stable in acidic to neutral conditions (pH 4-7).[1] Under alkaline conditions (pH 9), hydrolysis is significantly accelerated.[4] Photodegradation is also a major pathway, with the half-life being significantly shorter in the presence of light.[4][5] Temperature can also accelerate degradation, with the rate of hydrolysis increasing 2-4 times for every 10°C rise in temperature.[2][3]

Q2: In which common organic solvents is this compound highly soluble?

A2: this compound exhibits high solubility in several common organic solvents at 20°C. These include:

It has lower solubility in solvents like methanol (B129727) (76 g/L), n-hexane (11 g/L), and n-octanol (18 g/L).[5]

Q3: What is the main degradation product of this compound?

A3: The primary degradation product of this compound through hydrolysis and microbial degradation is this compound acid (CGA 321113).[4] This metabolite is formed by the cleavage of the methyl ester group.[4] Under photolytic conditions, isomerization of the (E,E)-isomer to other geometric isomers ((E,Z), (Z,E), and (Z,Z)) is also a significant degradation pathway.[4]

Q4: How should I prepare and store stock solutions of this compound to ensure stability?

A4: For optimal stability, stock solutions should be prepared in a high-purity solvent in which this compound is highly soluble, such as acetone or DMSO.[6] It is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[6] Aliquoting the solution can help prevent inactivation from repeated freeze-thaw cycles.[6] Solutions should be protected from light to prevent photolysis.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid degradation of this compound in an aqueous solution. High pH: this compound degrades rapidly in alkaline conditions (pH > 7).[4][5]Buffer the solution to a pH between 4 and 7.[1]
Light Exposure: Photodegradation is a significant degradation pathway.[4][5]Protect the solution from light by using amber vials or covering the container with aluminum foil.
Elevated Temperature: Higher temperatures accelerate hydrolysis.[2][3]Store the solution at a lower temperature (e.g., 4°C or frozen).
Inconsistent analytical results for this compound concentration. Isomerization: Exposure to light can cause the active (E,E)-isomer to convert to less active isomers.[4][7]Minimize light exposure during all stages of sample preparation and analysis.
Improper Storage: Degradation can occur during storage if not done correctly.[8]Ensure samples are stored frozen, preferably at -20°C or below, and protected from light.[6][8]
Matrix Effects: Components in the sample matrix can interfere with the analysis.Utilize appropriate sample cleanup procedures like solid-phase extraction (SPE) and use an internal standard for quantification.[9] Consider using matrix-matched standards for calibration.
Low recovery of this compound during sample extraction. Inappropriate Solvent: The extraction solvent may not be efficient for the sample matrix.Use a solvent in which this compound is highly soluble and that is compatible with your matrix, such as acetonitrile (B52724) or an acetonitrile/water mixture.[9][10]
Degradation during Extraction: The extraction process itself may be causing degradation (e.g., due to pH or light).Ensure the extraction process is performed under controlled pH and protected from light.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone>500[5]
Dichloromethane>500[5]
Ethyl acetate>500[5]
Toluene500[5]
Methanol76[5]
n-Octanol18[5]
n-Hexane11[5]

Table 2: Hydrolytic Stability of this compound in Aqueous Solutions

pHHalf-life (t½)
58.6 years[4][11]
711.4 weeks[4][11]
927.1 hours[4][11]

Table 3: Photolytic Stability of this compound in Aqueous Solution

pHLight SourceHalf-life (t½)
4Xenon Arc Lamp13.0 hours[1][2][3]
7Xenon Arc Lamp11.9 hours[1][2][3]
9Xenon Arc Lamp4.3 hours[1][2][3]

Experimental Protocols

Protocol for Hydrolysis Stability Testing (Adapted from OECD 111)

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Spiking: Add a small volume of a concentrated stock solution of this compound in an organic solvent (e.g., acetone) to each buffer solution to achieve the desired initial concentration. The volume of the organic solvent should be minimal to avoid affecting the properties of the aqueous solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C).[2][3]

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples for the concentration of this compound and its primary degradant, this compound acid, using a validated analytical method such as HPLC-MS/MS.[12]

  • Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH and temperature.

Protocol for Photostability Testing (Adapted from EPA 161-2)

  • Solution Preparation: Prepare sterile aqueous buffered solutions (e.g., pH 5 and 7) containing this compound.[11]

  • Light Exposure: Irradiate the solutions with a light source that simulates natural sunlight, such as a Xenon arc lamp.[1][11] Maintain a constant temperature during the experiment.

  • Dark Control: Prepare identical solutions and keep them in the dark at the same temperature to serve as controls.[11]

  • Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

  • Analysis: Analyze the samples for the concentration of this compound and its isomers using an appropriate analytical method (e.g., HPLC).

  • Data Analysis: Calculate the photolytic half-life of this compound by comparing the degradation rates in the light-exposed and dark control samples.

Visualizations

Trifloxystrobin_Degradation_Pathways This compound This compound (E,E)-isomer Isomers Geometric Isomers (E,Z), (Z,E), (Z,Z) This compound->Isomers Photolysis Acid This compound Acid (CGA 321113) This compound->Acid Hydrolysis Microbial Degradation Isomers->Acid Further Degradation Minor Minor Metabolites Acid->Minor Further Degradation

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Check Solution pH Start->Check_pH Check_Light Assess Light Exposure Check_pH->Check_Light pH 4-7 Adjust_pH Buffer to pH 4-7 Check_pH->Adjust_pH pH > 7 Check_Temp Evaluate Storage Temperature Check_Light->Check_Temp Protected Protect_Light Use Amber Vials/ Protect from Light Check_Light->Protect_Light Exposed Lower_Temp Store at Lower Temperature Check_Temp->Lower_Temp Elevated Reanalyze Re-analyze Sample Check_Temp->Reanalyze Optimal Adjust_pH->Reanalyze Protect_Light->Reanalyze Lower_Temp->Reanalyze

Caption: Troubleshooting workflow for unexpected this compound degradation.

References

Technical Support Center: Enhancing Trifloxystrobin Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Trifloxystrobin (B1683241) and its primary metabolite, this compound acid, from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils.

Problem ID Issue Potential Causes Recommended Solutions
TFS-EXT-01 Low recovery of this compound Strong Adsorption to Clay: Clay soils have a high surface area and numerous active sites that strongly bind this compound.[1] Inadequate Solvent Polarity: The extraction solvent may not be effectively disrupting the analyte-matrix interactions. Insufficient Extraction Energy: Inadequate shaking, vortexing, or sonication time or intensity.Optimize Solvent System: Use a polar solvent like acetonitrile (B52724) or methanol (B129727). For QuEChERS, acetonitrile is standard. For ASE, a mixture of methanol and water can be effective.[2][3] The addition of a small percentage of formic acid (e.g., 1%) to the extraction solvent can improve the recovery of both this compound and its acidic metabolite.[1][4] Enhance Extraction Energy: Increase shaking time or use a high-speed homogenizer. For ultrasonic extraction, ensure sufficient power and time. Adjust pH: A slightly acidic pH can improve the extraction of this compound and its acid metabolite.
TFS-EXT-02 Low recovery of this compound Acid (CGA321113) Analyte Polarity: this compound acid is more polar than the parent compound, affecting its partitioning into the organic solvent. pH of Extraction Solvent: The extraction of the acidic metabolite is highly dependent on the pH of the medium.Acidify the Extraction Solvent: The addition of 1% formic acid to acetonitrile has been shown to significantly improve the recovery of this compound acid.[1][4] Appropriate Cleanup Sorbent: Ensure the d-SPE cleanup step does not inadvertently remove the more polar metabolite. A combination of PSA and C18 is often effective.
TFS-EXT-03 High Matrix Effects in LC-MS/MS Analysis (Ion Suppression or Enhancement) Co-extraction of Interfering Compounds: Clay soils are rich in organic matter and other matrix components that can be co-extracted, leading to ion suppression or enhancement. Inadequate Cleanup: The dispersive solid-phase extraction (d-SPE) step may not be effectively removing matrix components.Optimize d-SPE Cleanup: A combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences is recommended for clay soils.[1] Graphitized Carbon Black (GCB) can be used to remove pigments, but caution is advised as it may adsorb planar molecules like this compound. Dilute the Final Extract: If matrix effects persist, diluting the final extract before injection can mitigate the issue, provided the analyte concentration remains above the limit of quantification. Use Matrix-Matched Calibration: Prepare calibration standards in blank soil extract to compensate for matrix effects.
TFS-EXT-04 Poor Chromatographic Peak Shape (Tailing or Broadening) Column Contamination: Buildup of matrix components on the analytical column. Incompatible Solvent: The final extract solvent may be too strong compared to the initial mobile phase, causing peak distortion.Use a Guard Column: Protect the analytical column from strongly retained matrix components. Optimize Final Extract Solvent: If possible, evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions. Column Flushing: Implement a robust column flushing protocol between analytical runs.
TFS-EXT-05 Inconsistent or Irreproducible Results Sample Inhomogeneity: Uneven distribution of this compound in the soil sample. Inconsistent Sample Hydration: Variations in the water content of the soil samples can affect extraction efficiency. Variable Extraction Times and Temperatures: Lack of consistency in the experimental protocol.Thorough Sample Homogenization: Ensure soil samples are well-mixed and sieved before taking a subsample for extraction. Standardize Sample Hydration: For dry soil samples, a pre-hydration step by adding a specific amount of water and allowing it to equilibrate is crucial for consistent extraction. Strict Protocol Adherence: Maintain consistent extraction times, temperatures, and shaking/vortexing speeds for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for extracting this compound from clay soils?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for its simplicity, speed, and effectiveness in analyzing pesticide residues in complex matrices like soil.[5][6][7] For clay soils, a modified QuEChERS protocol, often involving an acidic extraction solvent, provides good recoveries for both this compound and its main metabolite, this compound acid.[1][4]

Q2: Why is the extraction of this compound from clay soil challenging?

A2: Clay soils present a significant challenge due to their high surface area and strong adsorptive capacity. This compound, being a relatively non-polar molecule, can bind tightly to the organic matter and clay particles in the soil, making it difficult to extract efficiently.[1]

Q3: What is this compound acid, and why is it important to analyze it as well?

A3: this compound acid (CGA321113) is the primary and more persistent metabolite of this compound in soil.[8] Its presence and concentration are crucial for understanding the environmental fate of the parent compound. Therefore, analytical methods should be optimized for the simultaneous extraction and determination of both this compound and this compound acid.[4]

Q4: Which solvents are best for extracting this compound from clay soil?

A4: Acetonitrile is the most commonly used and effective solvent for the QuEChERS method.[1] For Accelerated Solvent Extraction (ASE), mixtures of methanol and water have been shown to provide good recoveries.[2][3][9] The choice of solvent should be based on the specific extraction technique and the goal of co-extracting the more polar this compound acid.

Q5: How can I minimize matrix effects during LC-MS/MS analysis of soil extracts?

A5: To minimize matrix effects, an efficient cleanup step using dispersive solid-phase extraction (d-SPE) is crucial. A combination of PSA and C18 sorbents is often effective for clay soil extracts.[1] Additionally, using matrix-matched calibration standards, diluting the sample extract, and employing an internal standard can help to compensate for any remaining matrix effects.

Q6: What are the optimal d-SPE sorbents for cleaning up this compound extracts from clay soil?

A6: A combination of Primary Secondary Amine (PSA) and C18 is generally recommended. PSA helps in removing organic acids and other polar interferences, while C18 targets non-polar matrix components.[1] Graphitized Carbon Black (GCB) can be used for removing pigments, but it should be used with caution as it can potentially adsorb this compound.

Quantitative Data Presentation

Table 1: Comparison of Recovery Rates for this compound and this compound Acid using a Modified QuEChERS Method in Soil.

AnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.195.25.8
1.098.74.1
5.0101.33.5
This compound Acid0.188.66.2
1.092.44.9
5.095.13.8
Data derived from studies using acetonitrile with 1% formic acid as the extraction solvent and a d-SPE cleanup with PSA and C18.[4]

Table 2: Influence of ASE Parameters on this compound Recovery from Soil.

Extraction SolventTemperature (°C)Pressure (psi)Static Time (min)Average Recovery (%)
Methanol:Water (9:1)10015001092
Methanol:Water (4:1)12015001095
Acetonitrile10015001088
Illustrative data based on typical ASE optimization studies for pesticides in soil.[2][9]

Experimental Protocols

Modified QuEChERS Protocol for this compound and this compound Acid in Clay Soil

This protocol is adapted from validated methods for the simultaneous determination of this compound and its acid metabolite.[1][4]

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature until constant weight.

  • Sieve the dried soil through a 2 mm mesh to remove stones and debris.

  • Homogenize the sieved soil thoroughly.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately cap the tube and shake vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 2 minutes.

  • Centrifuge at 10000 rpm for 5 minutes.

4. Final Preparation and Analysis:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS.

Accelerated Solvent Extraction (ASE) Protocol for this compound in Clay Soil

This is a general protocol based on ASE methods for pesticide extraction from soil.[2][3][9]

1. Sample Preparation:

  • Mix the clay soil sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate (B86663) in a 1:1 ratio.

  • Pack the mixture into an ASE cell.

2. ASE Parameters:

  • Solvent: Methanol:Water (4:1, v/v)

  • Temperature: 120°C

  • Pressure: 1500 psi

  • Static Time: 10 minutes per cycle

  • Number of Cycles: 2

  • Flush Volume: 60%

  • Purge Time: 120 seconds

3. Post-Extraction Cleanup:

  • The collected extract can be concentrated and subjected to a cleanup step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove co-extracted matrix components before LC-MS/MS analysis.

Visualizations

Trifloxystrobin_Degradation_Pathway This compound This compound ((E,E)-isomer) Isomers (E,Z), (Z,E), (Z,Z) Isomers This compound->Isomers Photolysis Trifloxystrobin_Acid This compound Acid (CGA321113) This compound->Trifloxystrobin_Acid Hydrolysis / Microbial Degradation Isomers->Trifloxystrobin_Acid Hydrolysis Further_Degradation Further Degradation Products Trifloxystrobin_Acid->Further_Degradation Microbial Degradation

Caption: Degradation pathway of this compound in soil.

Troubleshooting_Workflow Start Low Analyte Recovery Check_Method Review Extraction Protocol Start->Check_Method Check_Method->Start Protocol Error Solvent Optimize Solvent System (e.g., add formic acid) Check_Method->Solvent Protocol Followed Energy Increase Extraction Energy (e.g., longer shaking) Solvent->Energy Cleanup Evaluate d-SPE Cleanup Energy->Cleanup Sorbent Adjust Sorbent Combination (e.g., PSA/C18) Cleanup->Sorbent Ineffective Matrix_Effects Check for Matrix Effects Cleanup->Matrix_Effects Effective Sorbent->Matrix_Effects Dilute Dilute Final Extract Matrix_Effects->Dilute Present End Improved Recovery Matrix_Effects->End Absent Matrix_Match Use Matrix-Matched Standards Dilute->Matrix_Match Matrix_Match->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Addressing variability in Trifloxystrobin bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in trifloxystrobin (B1683241) bioassay results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a strobilurin fungicide that belongs to the Quinone outside Inhibitors (QoI) group.[1] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination.[1][2]

Q2: What are the most common sources of variability in this compound bioassay results?

Variability in this compound bioassays can stem from several factors:

  • Biological Variability: Fungal isolates, even within the same species, can exhibit inherent differences in susceptibility to this compound.

  • Experimental Technique: Inconsistencies in methodology are a primary source of variation. This includes variability in inoculum preparation, media composition and pH, and pipetting accuracy.[3][4]

  • Incubation Conditions: Temperature and duration of incubation can significantly influence fungal growth rates and sensitivity to fungicides.[1][2][5]

  • Reagent Quality and Storage: Degradation of the this compound stock solution due to improper storage (e.g., exposure to light or high temperatures) can lead to inaccurate results.

  • Presence of Salicylhydroxamic Acid (SHAM): SHAM can be used to block the alternative oxidase (AOX) pathway in some fungi. Its presence in the assay medium can significantly reduce the EC50 values of this compound, indicating a potentiation of its activity.[6] Therefore, the decision to include SHAM should be carefully considered based on the research question.

Q3: How can I minimize inter-assay variability in my this compound bioassays?

To enhance the reproducibility of your results between experiments, it is crucial to standardize your protocol.[3][4] Key considerations include:

  • Consistent Fungal Cultures: Use fungal isolates from the same batch and passage number to minimize biological variability.

  • Standardized Inoculum: Carefully control the density of spores or mycelial fragments in your inoculum.

  • Uniform Media Preparation: Ensure the composition and pH of your growth medium are consistent for each experiment.

  • Stable Incubation Conditions: Maintain a constant and optimal temperature and humidity during incubation.

  • Proper Reagent Handling: Prepare fresh this compound stock solutions regularly and store them under recommended conditions (e.g., protected from light at 4°C).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates (intra-assay variability) 1. Inconsistent pipetting technique.2. Uneven distribution of fungal inoculum in the wells.3. "Edge effect" in microplates, where outer wells evaporate more quickly.1. Use calibrated pipettes and practice consistent, careful pipetting.2. Ensure the fungal suspension is homogenous by vortexing or gently mixing before and during plating.3. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.
Inconsistent EC50 values between experiments (inter-assay variability) 1. Variation in the age or passage number of the fungal isolate.2. Changes in the composition or pH of the culture medium.3. Degradation of the this compound stock solution.1. Use fungal cultures of the same age and from a consistent, low passage number for each experiment.2. Prepare fresh media for each experiment and verify the pH.3. Prepare fresh this compound stock solutions regularly and store them protected from light at the recommended temperature.
No dose-response relationship observed 1. The concentration range of this compound is too high or too low.2. The fungal isolate is resistant to this compound.3. Incorrect experimental setup.1. Conduct a preliminary range-finding experiment with a broader range of concentrations to determine the appropriate testing range.2. Verify the identity and expected susceptibility of the fungal isolate. Include a known sensitive isolate as a positive control.3. Carefully review the experimental protocol for any errors in the setup, such as incorrect dilutions or incubation times.
Inhibition observed in the control group 1. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.2. Contamination of the culture media, water, or lab equipment with other inhibitory substances.3. Cross-contamination from wells with high concentrations of this compound.1. Include a solvent control (media with the same concentration of solvent as in the treatment wells) to assess for solvent toxicity. Ensure the final solvent concentration is low (typically ≤1%).2. Use sterile techniques throughout the experiment and ensure all reagents and materials are free from contamination.3. Be cautious during pipetting to avoid cross-contamination between wells.

Quantitative Data Summary

The following tables summarize the 50% effective concentration (EC50) values of this compound against various fungal pathogens. These values can vary depending on the specific isolate and experimental conditions.

Table 1: In Vitro Efficacy of this compound Against Sclerotinia sclerotiorum

Bioassay TypeNumber of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Mycelial Growth Inhibition1660.01 - 0.800.06[6]

Table 2: Comparative In Vitro Efficacy of this compound Against Various Fungi

Fungal SpeciesBioassay TypeThis compound EC50 (µg/mL)Reference
Cylindrocarpon destructansConidium Germination Inhibition≤2.27[7]
Cercospora zeae-maydisConidial Germination Inhibition0.0004 - 0.0034[8]
Neopestalotiopsis clavisporaMycelial Growth Inhibition0.0062 - 0.0658[9]
Neopestalotiopsis clavisporaSpore Germination Inhibition0.0014 - 0.0099[9]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol is a generalized method for determining the EC50 value of this compound against a target fungus based on the inhibition of mycelial growth.

1. Materials:

  • This compound (technical grade)
  • Dimethyl sulfoxide (B87167) (DMSO) or acetone
  • Potato Dextrose Agar (B569324) (PDA) or another suitable growth medium
  • Sterile petri dishes (90 mm)
  • Actively growing culture of the target fungus
  • Sterile cork borer (5 mm diameter)
  • Incubator
  • Parafilm

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.
  • Amended Media Preparation:
  • Autoclave the growth medium and cool it to approximately 50-55°C.
  • Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).
  • Prepare a control plate containing the same concentration of the solvent used for the stock solution.
  • Pour the amended and control media into sterile petri dishes.
  • Inoculation:
  • Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.
  • Place the mycelial plug, mycelium-side down, onto the center of each agar plate.
  • Incubation:
  • Seal the plates with parafilm.
  • Incubate the plates in the dark at the optimal growth temperature for the target fungus (e.g., 25°C).
  • Data Collection:
  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate has nearly reached the edge of the plate.
  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
  • Data Analysis:
  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Protocol 2: Spore Germination Inhibition Assay

This protocol outlines a method to determine the EC50 value of this compound based on the inhibition of spore germination.

1. Materials:

  • This compound (technical grade)
  • DMSO or acetone
  • Sterile distilled water or a suitable germination buffer
  • Mature fungal culture producing spores
  • Sterile cheesecloth
  • Hemocytometer or other cell counting device
  • Microscope slides with cavities or a 96-well microtiter plate
  • Humid chamber (e.g., a petri dish with moist filter paper)
  • Microscope

2. Procedure:

  • Spore Suspension Preparation:
  • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.
  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to the desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
  • This compound Dilutions: Prepare a series of this compound dilutions in sterile distilled water or germination buffer from a stock solution.
  • Assay Setup:
  • In the cavities of a microscope slide or the wells of a microtiter plate, mix a small volume of the spore suspension with an equal volume of each this compound dilution.
  • Include a control with the same concentration of solvent as the treatments.
  • Incubation:
  • Place the slides in a humid chamber to prevent dehydration.
  • Incubate at the optimal temperature for spore germination (e.g., 25°C) for a predetermined time (typically 6-24 hours), based on the germination time of the control.
  • Data Collection:
  • After incubation, observe at least 100 spores per replicate under a microscope.
  • A spore is considered germinated if the germ tube is at least half the length of the spore.
  • Calculate the percentage of germination for each treatment and the control.
  • Data Analysis:
  • Calculate the percentage of inhibition of spore germination for each this compound concentration relative to the control.
  • Determine the EC50 value using regression analysis as described in the mycelial growth inhibition assay.

Visualizations

This compound's Mechanism of Action

Trifloxystrobin_Mechanism TFS This compound Qo_site Qo Site TFS->Qo_site Binds to Electron_Transport Electron Transport Chain TFS->Electron_Transport Inhibits Complex_III Cytochrome bc1 Complex (Complex III) Complex_III->Electron_Transport Part of ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Drives ATP_Production ATP Production Electron_Transport->ATP_Production Inhibition leads to reduced energy ATP_Synthase->ATP_Production Produces Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Fuels

Caption: this compound inhibits the fungal mitochondrial respiratory chain.

Experimental Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungicide-Amended and Control Agar prep_stock->prep_media pour_plates Pour Agar Plates prep_media->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end

Caption: Workflow for assessing mycelial growth inhibition by this compound.

Troubleshooting Logic for Bioassay Variability

References

Technical Support Center: Trifloxystrobin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Trifloxystrobin (B1683241). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Troubleshooting Guides

High background noise in mass spectrometry can obscure the signal of your target analyte, this compound, leading to poor sensitivity and inaccurate quantification. The following guide addresses common causes of high background and provides systematic solutions.

Issue: High Background Noise Across the Entire Chromatogram

A consistently high baseline can indicate systemic contamination. Follow these steps to identify and resolve the source.

1. Isolate the Source of Contamination

The first step is to determine whether the contamination originates from the LC system or the mass spectrometer.

  • Action: Turn off the LC flow to the mass spectrometer.

  • Observation:

    • Noise Disappears: The contamination is likely from the LC system (solvents, tubing, column).

    • Noise Persists: The contamination is likely within the mass spectrometer (ion source, optics).

2. Troubleshooting LC System Contamination

If the noise originates from the LC system, follow this workflow:

start High background from LC solvent Prepare fresh mobile phase using LC-MS grade solvents start->solvent bypass Bypass column and connect union to MS solvent->bypass Noise persists end System clean solvent->end Noise disappears column Re-install column bypass->column Noise disappears bypass->end Noise disappears wash Wash column with strong organic solvent column->wash Noise returns replace Replace column wash->replace Noise persists wash->end Noise disappears replace->end

A workflow for troubleshooting LC system contamination.

3. Troubleshooting Mass Spectrometer Contamination

If the noise persists after stopping the LC flow, the issue is likely within the mass spectrometer.

  • Action: Clean the ion source components, including the ESI probe, capillary, and spray shield.[1][2] Refer to your instrument manual for specific cleaning procedures.

  • Action: If cleaning the source is ineffective, further cleaning of the ion optics may be required. This should be performed by a qualified service engineer.

Issue: Matrix Effects Leading to Signal Suppression or Enhancement

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to inaccurate quantification.[3][4][5]

1. Diagnosis of Matrix Effects

To determine if you are experiencing matrix effects, compare the signal intensity of a this compound standard in a pure solvent to that of a standard spiked into a blank matrix extract.

Matrix Effect (ME) Calculation Interpretation
ME > 0%(Peak Area in Matrix / Peak Area in Solvent - 1) * 100Signal Enhancement
ME < 0%(Peak Area in Matrix / Peak Area in Solvent - 1) * 100Signal Suppression
ME ≈ 0%(Peak Area in Matrix / Peak Area in Solvent - 1) * 100No significant matrix effect

2. Mitigation Strategies for Matrix Effects

start Matrix Effects Observed dilution Dilute sample extract start->dilution cleanup Improve sample cleanup start->cleanup calibration Use matrix-matched calibration start->calibration internal_std Use a stable isotope-labeled internal standard start->internal_std end Accurate Quantification dilution->end cleanup->end calibration->end internal_std->end

Strategies to mitigate matrix effects in this compound analysis.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3]

  • Improved Sample Cleanup: Employing more effective sample preparation techniques can remove a larger portion of the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis, including this compound.[6][7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can compensate for signal suppression or enhancement.[6]

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte.[9]

Experimental Protocols

QuEChERS Sample Preparation for this compound in Wheat Grain

This protocol is adapted from a validated method for the analysis of pesticide residues in wheat grain.[6]

1. Extraction

  • Weigh 5.00 g of homogenized wheat grain into a 50 mL centrifuge tube.

  • Add 5 mL of water and 10 mL of acetonitrile (B52724) with 2% (v/v) acetic acid.

  • Vortex and shake for 10 minutes.

  • Add 3 g of anhydrous MgSO₄ and 2 g of NaCl.

  • Shake vigorously at 2500 rpm for 10 minutes.

  • Centrifuge at 8000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.

  • Vortex for 2 minutes.

  • Centrifuge at 5000 r/min for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Parameter Value
Sample Weight 5.00 g
Extraction Solvent 10 mL Acetonitrile (2% Acetic Acid)
Salts 3 g MgSO₄, 2 g NaCl
Cleanup Sorbent 100 mg C18
Final Volume 1.5 mL
LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters for the analysis of this compound. Optimization may be required for your specific instrument and application.

Parameter Setting
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.2% (v/v) formic acid in water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.30 mL/min[6]
Injection Volume 2 µL[6]
Column Temperature 40 °C[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Scan Mode Multiple Reaction Monitoring (MRM)[10]

Gradient Elution Program [6]

Time (min) %A %B
0 - 1.590 → 5010 → 50
1.5 - 3.55050
3.5 - 4.050 → 1050 → 90
4.0 - 5.01090
5.0 - 5.510 → 9090 → 10
5.5 - 6.09010

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in LC-MS?

A1: Common sources of background noise include contaminated solvents, mobile phase additives, plasticizers leaching from tubing and containers, detergents from inadequately rinsed glassware, and buildup of sample matrix on the column and in the ion source.[11][12] Using high-purity LC-MS grade solvents and additives, and maintaining a clean system are crucial for minimizing background noise.[11][13]

Q2: How can I prevent microbial growth in my mobile phase?

A2: To prevent microbial growth, especially in aqueous mobile phases, it is recommended to add a small amount (e.g., 10% v/v) of organic solvent, such as acetonitrile or methanol.[12] Additionally, you should frequently prepare fresh mobile phase and avoid refilling bottles.[12] If the instrument is not in use for an extended period, flush the system with a high-percentage organic solvent.[12]

Q3: What are the characteristic MRM transitions for this compound?

A3: For this compound (precursor ion m/z 409.1), common product ions for MRM transitions are m/z 206 and m/z 186.[14] It is always recommended to optimize these transitions on your specific instrument.

Q4: My baseline is clean, but I'm still seeing poor sensitivity for this compound. What could be the cause?

A4: If your baseline is clean, poor sensitivity could be due to signal suppression from matrix effects, improper ion source settings, or degradation of the analyte. Ensure your ion source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized for this compound. Also, consider the stability of this compound in your sample and standard solutions.

Q5: What is the purpose of adding formic acid to the mobile phase?

A5: Formic acid is a common mobile phase additive in reversed-phase LC-MS for positive ionization mode. It helps to protonate the analyte, in this case, this compound, which enhances its ionization efficiency and signal intensity in the mass spectrometer.[6][10]

References

Interference from plant pigments in Trifloxystrobin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to plant pigment interference during Trifloxystrobin analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common plant pigments that interfere with this compound analysis?

A1: Fresh fruits and vegetables contain various natural pigments that can interfere with the analysis of pesticides like this compound.[1] The most common interfering pigments include:

  • Chlorophyll and Lutein: Found in green vegetables.

  • Anthocyanidins and Anthocyanins: Present in red, blue, purple, and black fruits.[1]

  • Carotenoids and Xanthophylls: Found in orange and yellow fruits and vegetables.[1]

These pigments can cause matrix effects such as ion suppression in LC-MS/MS, interferences in GC-MS/MS, and deposition on the analytical instrument's flow path and MS source.[1]

Q2: How does pigment interference affect the accuracy of this compound analysis?

A2: Pigment interference can significantly impact the accuracy and reliability of this compound analysis in several ways:[2]

  • Matrix Effects: Co-extracted pigments can lead to ionization suppression or enhancement in mass spectrometry, making accurate quantification difficult.[3]

  • Contamination: Pigments can contaminate the analytical column and the mass spectrometer's ion source, leading to instrument downtime and maintenance.[3]

  • Inaccurate Results: The presence of interfering substances can lead to skewed or hindered detection of the target pesticide residues, compromising the validity of the analytical results.[2]

Q3: What are the primary methods for removing pigment interference?

A3: The most common and effective methods for removing pigment interference in pesticide residue analysis are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).[4] These techniques are crucial for cleaning up sample extracts before analysis.[2][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in pigmented plant matrices.

Problem 1: Low recovery of this compound after sample cleanup.

  • Possible Cause: The chosen cleanup sorbent in the QuEChERS or SPE method may be too strong, leading to the loss of the analyte along with the pigments. For instance, Graphitized Carbon Black (GCB) is effective at removing pigments but can also adsorb planar pesticides like this compound.[3][5]

  • Solution:

    • Optimize Sorbent Amount: Reduce the amount of GCB used in the dispersive SPE (dSPE) cleanup step.

    • Use Alternative Sorbents: Consider using alternative sorbents that have a better balance between pigment removal and analyte recovery.[1] Sorbents like Z-Sep+ or proprietary carbon materials can offer efficient pigment removal with improved recovery for planar pesticides.[1][5]

    • Method Validation: Always validate the chosen cleanup method with spiked samples to ensure acceptable recovery rates for this compound.

Problem 2: Significant matrix effects (ion suppression or enhancement) observed in LC-MS/MS analysis.

  • Possible Cause: Inefficient removal of co-extracted matrix components, including pigments and other compounds like organic acids, sugars, and lipids.[6]

  • Solution:

    • Improve dSPE Cleanup: Use a combination of sorbents in the dSPE step. A common combination is Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove lipids and other non-polar interferences, and a carbon-based sorbent for pigments.[4][6]

    • Dilute the Sample Extract: Diluting the final extract before injection can reduce the concentration of interfering matrix components and minimize their impact on the analysis.[4]

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to compensate for matrix effects.[4][7]

Problem 3: Instrument contamination and frequent need for source cleaning.

  • Possible Cause: Inadequate sample cleanup, allowing pigments and other non-volatile matrix components to enter the analytical system.[1]

  • Solution:

    • Enhance Cleanup Protocol: Re-evaluate and optimize the sample cleanup procedure. This may involve trying different dSPE sorbents or using a pass-through cleanup cartridge.[1]

    • In-line Sample Preparation: Consider using an automated in-line sample preparation (ILSP) system for pigment removal. This technique can effectively remove interfering pigments during the analysis, reducing instrument contamination and saving time compared to traditional QuEChERS methods.[3]

Experimental Protocols

QuEChERS Sample Preparation Workflow

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices. It involves a two-step process: extraction and cleanup.

1. Extraction:

  • Homogenize 10-15 g of the plant sample.[8]

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better extraction of some pesticides).[6]

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.[8]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing a cleanup sorbent mixture. A common mixture includes:

    • Primary Secondary Amine (PSA): To remove organic acids, sugars, and some polar pigments.[6][9]

    • C18 (Octadecylsilane): To remove non-polar interferences like lipids.[4][6]

    • Graphitized Carbon Black (GCB) or other carbon-based sorbent: To remove pigments like chlorophyll.[1][4][5]

    • Anhydrous Magnesium Sulfate: To remove any remaining water.

  • Vortex the dSPE tube for 30-60 seconds and then centrifuge.[8][10]

  • The final cleaned-up extract is then ready for analysis by LC-MS/MS or GC-MS/MS.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Sample Homogenized Plant Sample Add_Solvent Add Acetonitrile & Extraction Salts Sample->Add_Solvent 1 Shake_Centrifuge1 Shake & Centrifuge Add_Solvent->Shake_Centrifuge1 2 Supernatant Take Supernatant Shake_Centrifuge1->Supernatant Transfer Add_dSPE Add to dSPE Tube (PSA, C18, GCB, MgSO4) Supernatant->Add_dSPE 3 Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge 4 Final_Extract Final Cleaned Extract Vortex_Centrifuge->Final_Extract Collect Analysis LC-MS/MS or GC-MS/MS Final_Extract->Analysis 5

Caption: A flowchart of the QuEChERS sample preparation workflow.

Solid-Phase Extraction (SPE) Cleanup Workflow

SPE is another effective technique for cleaning up complex samples.

1. Cartridge Conditioning:

  • Condition an SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) followed by water.[4]

2. Sample Loading:

  • Load the sample extract onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte of interest.[4]

4. Elution:

  • Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).[4]

5. Final Preparation:

  • The eluate can be evaporated and reconstituted in a suitable solvent for analysis.[4]

Workflow for Solid-Phase Extraction (SPE) Cleanup

SPE_Workflow Start Sample Extract Condition 1. Condition SPE Cartridge (e.g., Methanol, then Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Interferences (Weak Solvent) Load->Wash Elute 4. Elute this compound (Strong Solvent) Wash->Elute Analyze Final Extract for Analysis Elute->Analyze

Caption: A diagram illustrating the steps of an SPE cleanup workflow.

Quantitative Data Summary

The choice of cleanup sorbent significantly impacts the recovery of this compound. The following table summarizes typical recovery rates for pesticides using different cleanup strategies.

Cleanup Sorbent/MethodTarget MatrixAnalyte(s)Average Recovery (%)Key Findings
Z-Sep+ (50 mg)Kale30 Pesticides70-120% (for 21/30 pesticides)Good precision (<15%) and excellent pigment removal.[5]
In-line Sample Preparation (ILSP)Spinach63 Pesticides86% of pesticides at low QC level met acceptance criteriaSignificantly less time than QuEChERS and prevents loss of planar pesticides.[3]
QuEChERS with PSA, GCB, and MgSO4CucumberThis compound & others85-103%Matrix-matched calibration effectively compensated for signal suppression.[7]
QuEChERS with C18Wheat Grain & Bran26 Pesticides70.6-125.7%Acetonitrile with 2% acetic acid improved extraction efficiency.[6]

Note: Recovery rates can vary depending on the specific matrix, pesticide, and detailed experimental conditions. It is crucial to validate the method for your specific application.

References

Technical Support Center: Optimizing pH for Trifloxystrobin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Trifloxystrobin stability in aqueous solutions. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of stability data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A1: this compound is most stable in acidic conditions.[1][2] To maximize its stability and minimize degradation, it is recommended to maintain the pH of the aqueous solution between 4 and 7.[2]

Q2: What happens to this compound in alkaline aqueous solutions?

A2: Under alkaline conditions (pH > 7), the hydrolysis of this compound is significantly accelerated.[1][3] The primary degradation pathway is the cleavage of the methyl ester group, leading to the formation of its main metabolite, this compound acid (CGA 321113).[1][4][5] This metabolite is biologically inactive as a fungicide.[1][4]

Q3: How does temperature affect the stability of this compound in aqueous solutions?

A3: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[2][3] For every 10°C increase in temperature, the rate constant for hydrolysis can increase 2-4 times.[3] Therefore, it is advisable to store this compound solutions at controlled room temperature or lower to minimize thermal degradation.[2]

Q4: What is the primary degradation product of this compound hydrolysis?

A4: The major metabolite formed through the hydrolysis of this compound is this compound acid (CGA 321113).[1][4][5][6] This is formed by the cleavage of the methyl ester group of the parent compound.[1]

Q5: Besides hydrolysis, what other factors can contribute to the degradation of this compound in aqueous solutions?

A5: Photolysis, or degradation by sunlight, is another significant degradation pathway for this compound in aqueous environments.[1][4] The photolytic half-life of this compound can be less than 2 days.[1][4] The initial step in photolysis is often the isomerization of the active (E,E)-isomer to other less active geometric isomers.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. High pH (alkaline conditions): The solution pH may be above 7, leading to accelerated hydrolysis.1. Measure the pH of your aqueous solution. 2. If the pH is alkaline, adjust it to the acidic range (ideally pH 5-6) using a suitable buffer. 3. Prepare fresh solutions in a buffered acidic medium for future experiments.
Elevated Temperature: The solution is being stored or used at a high temperature.1. Store stock and working solutions at a controlled, cool temperature. 2. For experiments requiring elevated temperatures, minimize the duration of exposure.
Exposure to Light: The solution is being exposed to direct sunlight or strong artificial light.1. Store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil. 2. Conduct experiments under subdued lighting conditions where possible.
Inconsistent experimental results. pH Fluctuation: The pH of the unbuffered aqueous solution is changing over time.1. Use a reliable buffer system to maintain a constant pH throughout the experiment. 2. Regularly monitor the pH of your solutions.
Degradation during analysis: The analytical method itself might be contributing to degradation.1. Ensure the mobile phase in chromatographic methods (e.g., HPLC) is at an appropriate pH to maintain stability during the run. 2. Minimize the time between sample preparation and analysis.
Precipitation of this compound in the aqueous solution. Low Solubility: this compound has low water solubility.1. Ensure the concentration of this compound does not exceed its solubility limit in water (0.610 mg/L at 25°C). 2. Consider using a co-solvent if higher concentrations are required, and verify its compatibility and impact on stability.

Data on this compound Stability

The stability of this compound in aqueous solutions is highly dependent on pH. The following table summarizes the hydrolysis half-life of this compound at different pH values.

pH Temperature (°C) Half-Life (DT50) Reference
5208.6 years (3139 days)[1][5]
72011.4 weeks (80.1 days)[1][5]
92027.1 hours (1.1 days)[1][5]
42513.0 hours (photolytic)[3]
72511.9 hours (photolytic)[3]
9254.3 hours (photolytic)[3]

Experimental Protocols

Protocol for Determining the Hydrolytic Stability of this compound

This protocol is a general guideline for assessing the hydrolysis of this compound at different pH values.

1. Materials:

  • This compound analytical standard

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9 (e.g., acetate (B1210297) buffer for pH 4, phosphate (B84403) buffer for pH 7, and borate (B1201080) buffer for pH 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Incubator or water bath with temperature control

  • HPLC system with a suitable detector (e.g., UV or MS/MS)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent like acetone.

  • In separate volumetric flasks, add a small, known volume of the this compound stock solution to the sterile buffer solutions of pH 4, 7, and 9 to achieve the desired final concentration. Ensure the organic solvent volume is minimal to avoid affecting the aqueous properties.

3. Incubation:

  • Incubate the prepared solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours, and then weekly or monthly depending on the expected degradation rate), withdraw an aliquot from each solution for analysis.

4. Sample Analysis:

  • Analyze the concentration of this compound and its primary degradation product, this compound acid (CGA 321113), in the collected aliquots using a validated HPLC method. A common mobile phase is a mixture of acetonitrile and water.

  • The degradation is expected to follow first-order kinetics.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • The slope of the resulting linear regression will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

This compound Degradation Pathway

Trifloxystrobin_Degradation This compound This compound ((E,E)-isomer) Isomers Less Active Isomers ((E,Z), (Z,E), (Z,Z)) This compound->Isomers Photolysis (Light) Trifloxystrobin_Acid This compound Acid (CGA 321113) This compound->Trifloxystrobin_Acid Hydrolysis (Alkaline pH, Temperature) Isomers->Trifloxystrobin_Acid Further Degradation Stability_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test prep_buffers Prepare Buffered Solutions (pH 4, 7, 9) prep_buffers->prep_test incubate Incubate at Constant Temperature prep_test->incubate sampling Collect Aliquots at Time Intervals incubate->sampling analysis Analyze by HPLC sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics half_life Calculate Half-Life kinetics->half_life

References

Technical Support Center: Experimental Integrity of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling the photosensitive fungicide Trifloxystrobin in a laboratory setting. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photosensitivity a concern?

A1: this compound is a broad-spectrum strobilurin fungicide. Its commercial formulation is primarily the biologically active (E,E)-isomer.[1] However, upon exposure to light, particularly UV radiation, it undergoes photoisomerization to less active or inactive isomers ((E,Z), (Z,E), and (Z,Z)) and degrades into metabolites, most notably this compound acid (CGA 321113).[2] This degradation can lead to inaccurate quantification, loss of efficacy in bioassays, and misleading experimental outcomes.

Q2: What are the primary degradation pathways of this compound during experiments?

A2: The two main degradation pathways for this compound in a laboratory environment are photolysis and hydrolysis.[2]

  • Photolysis: Direct degradation by light, leading to isomerization and the formation of photoproducts. This process is rapid in aqueous solutions, with a half-life of less than two days under sunlight conditions.[3]

  • Hydrolysis: The breakdown of the molecule in the presence of water. This process is highly pH-dependent, being significantly faster in alkaline conditions.[2] Hydrolysis can also accelerate photolysis.[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound's stability in aqueous solutions is highly influenced by pH. It is most stable in acidic conditions and degrades rapidly in alkaline environments.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To maintain the integrity of this compound stock solutions, it is crucial to minimize light exposure.

  • Solvent Selection: this compound is soluble in various organic solvents such as DMSO, acetone, and acetonitrile (B52724).[2][5] For long-term storage, prepare stock solutions in a high-quality, dry solvent and store at -20°C or -80°C.[2]

  • Container Choice: Always use amber glass vials or tubes that block UV and visible light.[6] For additional protection, you can wrap the containers in aluminum foil.

  • Storage Conditions: Store stock solutions in the dark at low temperatures. For solid this compound, store at -20°C for up to 3 years.[2] Once in solution, store at -80°C for up to 2 years or -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q5: Are there any chemical stabilizers that can be used to prevent this compound photolysis?

A5: While the literature does not specify stabilizers exclusively for this compound, general-purpose antioxidants and light-protective reagents can be considered. Ascorbic acid is a common antioxidant used to prevent photobleaching in solutions.[6] However, it is imperative to conduct preliminary tests to ensure any potential stabilizer does not interfere with your experimental assays or analytical methods.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in HPLC) Photodegradation of standards or samples. 1. Prepare fresh standards daily and store them in amber vials. 2. Protect samples from light at all stages of the experiment, from preparation to analysis. 3. Use an autosampler with a cooled, dark sample tray if available.
pH instability in aqueous samples. 1. Buffer aqueous samples to a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis.
Loss of biological activity in bioassays Degradation of this compound in the assay medium. 1. Prepare working solutions immediately before use. 2. Minimize the exposure of the assay plates or tubes to ambient light. Consider using amber-colored plates or wrapping them in foil. 3. If possible, conduct experiments under red or low-intensity light.
Appearance of unexpected peaks in chromatograms Formation of isomers or degradation products. 1. Confirm the identity of the extra peaks using mass spectrometry. Common degradation products include this compound acid and various isomers. 2. Review and optimize your sample handling and storage procedures to minimize degradation.

Quantitative Data on this compound Degradation

The following table summarizes the stability of this compound under different pH conditions in aqueous solutions.

pH Temperature (°C) Half-life
5258.6 years
72511.4 weeks
92527.1 hours

Data sourced from FAO specifications for this compound.[5]

The photolytic half-life of this compound in aqueous solutions under natural summer sunlight conditions is approximately 1.1 days at pH 5 and 1.7 days at pH 7.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous, HPLC-grade solvent (e.g., acetonitrile or DMSO)

    • Amber glass vials with screw caps

    • Aluminum foil

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Work in a dimly lit area or under a safelight.

    • Accurately weigh the required amount of solid this compound.

    • Dissolve the solid in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex the solution until the solid is completely dissolved.

    • Wrap the vial in aluminum foil for extra protection.

    • Store the stock solution at -20°C or -80°C.

    • Prepare fresh working solutions by diluting the stock solution immediately before each experiment. Protect these solutions from light at all times.

Protocol 2: General Handling During an Experiment

  • Minimize Light Exposure:

    • Conduct all experimental manipulations in a room with minimal lighting. Avoid direct sunlight and turn off unnecessary overhead fluorescent lights.

    • Use amber-colored labware (e.g., microplates, centrifuge tubes) whenever possible. If not available, wrap standard labware in aluminum foil.

  • Control Temperature:

    • Keep solutions on ice or in a cold block when not in immediate use to slow down any potential degradation.

  • pH Control:

    • For experiments in aqueous media, ensure the solution is buffered to a pH where this compound is most stable (ideally slightly acidic).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation Start Weigh this compound (Low Light) Dissolve Dissolve in Solvent (Amber Vial) Start->Dissolve Store Store Stock Solution (-20°C / -80°C, Dark) Dissolve->Store Prepare_Working Prepare Working Solution (Fresh, Amber Vial) Store->Prepare_Working Run_Experiment Conduct Experiment (Minimize Light Exposure) Prepare_Working->Run_Experiment Analysis Analyze Samples (Promptly) Run_Experiment->Analysis

Caption: Workflow for handling this compound to prevent photolysis.

Troubleshooting_Logic Inconsistent_Results Inconsistent Analytical Results? Check_Light Review Light Protection Measures Inconsistent_Results->Check_Light Yes Check_pH Verify pH of Aqueous Solutions Inconsistent_Results->Check_pH Yes Check_Storage Assess Standard/Sample Storage Inconsistent_Results->Check_Storage Yes Solution_Light Use Amber Vials & Low Light Conditions Check_Light->Solution_Light Solution_pH Buffer to Slightly Acidic pH Check_pH->Solution_pH Solution_Storage Prepare Fresh Solutions, Store Properly Check_Storage->Solution_Storage

Caption: Troubleshooting logic for inconsistent this compound results.

References

Validation & Comparative

A Comparative Analysis of Trifloxystrobin and Azoxystrobin for Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal performance of Trifloxystrobin and Azoxystrobin, two prominent members of the strobilurin class of fungicides. Both compounds are widely utilized in agriculture for the control of a broad spectrum of fungal pathogens. This analysis is supported by experimental data, detailed methodologies, and visual representations of their shared mode of action and typical experimental workflows.

Executive Summary

This compound and Azoxystrobin are systemic fungicides that belong to the strobilurin family, also known as Quinone outside Inhibitors (QoI).[1][2] Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which ultimately blocks ATP synthesis and leads to fungal cell death.[1][3] While they share a common mechanism, their efficacy against specific pathogens, physicochemical properties, and systemic movement within the plant can differ, influencing their suitability for different crops and disease management programs.[1][4] this compound is often cited as having a wider spectrum of activity and potentially greater efficacy against certain diseases compared to Azoxystrobin.[4][5][6]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize available quantitative data comparing the efficacy of this compound and Azoxystrobin against various fungal pathogens.

Table 1: In Vitro Efficacy (EC₅₀ values)

The EC₅₀ value represents the concentration of a fungicide that inhibits 50% of the fungal growth in a laboratory setting. Lower EC₅₀ values indicate higher fungicidal activity.

PathogenFungicideMean EC₅₀ (µg/mL)Reference
Cercospora sojina (Frogeye Leaf Spot)Azoxystrobin3.1644[1]
This compound0.8573[1]
Sclerotinia sclerotiorumThis compound0.06[5]
Mycosphaerella fijiensis (Black Sigatoka)Azoxystrobin0.03 - 0.8[7]

Table 2: Field Efficacy (Disease Control)

This table presents data from field trials, showing the percentage of disease control achieved by each fungicide.

CropDiseaseFungicideApplication RateDisease Control (%)Reference
Banana/PlantainBlack Sigatoka (Mycosphaerella fijiensis)This compound75 g a.i./haSuperior to Azoxystrobin[7]
Azoxystrobin100 g a.i./ha-[7]
Sugar BeetCercospora Leaf SpotThis compoundNot SpecifiedMost efficient strobilurin[8]
AzoxystrobinNot SpecifiedModest to poor control[8]
RiceRice Sheath BlightAzoxystrobinNot Specified> Kresoxim-methyl > this compound[9]
RiceRice BlastThis compoundNot Specified> Kresoxim-methyl > Azoxystrobin[9]

Signaling Pathway: Inhibition of Mitochondrial Respiration

This compound and Azoxystrobin share the same primary mode of action, which involves the disruption of the fungal electron transport chain. By binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondria, they inhibit the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1][3] This blockage halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and development.[1]

G Shared Mode of Action of this compound and Azoxystrobin cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV O2 O₂ Complex_IV->O2 ATP ATP ATP_Synthase->ATP Fungicide This compound or Azoxystrobin Fungicide->Complex_III Inhibits Electron Transfer NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of mitochondrial respiration by strobilurin fungicides.

Experimental Protocols

The following outlines typical methodologies for evaluating and comparing the efficacy of fungicides like this compound and Azoxystrobin.

In Vitro Efficacy Testing (EC₅₀ Determination)

Objective: To determine the concentration of each fungicide that inhibits 50% of the mycelial growth of a target pathogen.

Methodology:

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and Azoxystrobin in an appropriate solvent (e.g., acetone).

  • Amended Media Preparation: Serially dilute the stock solutions to create a range of concentrations. Add these dilutions to a molten Potato Dextrose Agar (PDA) medium. A control medium with only the solvent is also prepared.

  • Inoculation: Place a mycelial plug of a specific diameter from an actively growing culture of the target fungus onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at a temperature optimal for the growth of the specific fungus for a set period.

  • Data Collection: Measure the colony diameter of the fungus on each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.[10]

Field Efficacy Trial

Objective: To evaluate the performance of this compound and Azoxystrobin in controlling a target disease under real-world field conditions.

Methodology:

  • Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Plots should be of a standardized size with buffer zones to minimize spray drift.

  • Treatments: Include an untreated control, and plots treated with this compound and Azoxystrobin at recommended application rates.

  • Fungicide Application: Apply the fungicides at specific growth stages of the crop or at the onset of disease symptoms, using a calibrated sprayer to ensure uniform coverage.

  • Inoculation (Optional): In some cases, plots may be artificially inoculated with the target pathogen to ensure consistent disease pressure.

  • Disease Assessment: Periodically assess disease severity in each plot using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Statistical Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a field-based fungicide efficacy trial.

G Typical Workflow for a Fungicide Field Efficacy Trial start Start: Trial Planning design Experimental Design (Randomized Block) start->design setup Field Plot Setup design->setup application Fungicide Application (this compound, Azoxystrobin, Control) setup->application assessment Disease Severity Assessment (Regular Intervals) application->assessment harvest Crop Harvest assessment->harvest yield Yield Measurement harvest->yield analysis Statistical Analysis yield->analysis end End: Efficacy Report analysis->end

Caption: A generalized workflow for conducting field trials to compare fungicide efficacy.

Conclusion

Both this compound and Azoxystrobin are effective strobilurin fungicides with a shared mechanism of action.[1][2] However, their performance can vary depending on the target pathogen, crop, and environmental conditions. The data presented in this guide suggests that this compound may offer superior control for certain diseases, such as Cercospora leaf spot on sugar beet.[8] The selection of the most appropriate fungicide should be based on specific disease pressures, local resistance management guidelines, and integrated pest management (IPM) strategies. For researchers and professionals in drug development, understanding these performance differences is crucial for the development of new and more effective disease management strategies.

References

Cross-Resistance Between Trifloxystrobin and Other QoI Fungicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Trifloxystrobin and other Quinone outside Inhibitor (QoI) fungicides. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document serves as a valuable resource for understanding and mitigating fungicide resistance.

Introduction to QoI Fungicides and the Mechanism of Resistance

Quinone outside Inhibitors (QoI), also known as strobilurins, are a critical class of fungicides that target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1] By binding to the Qo site of cytochrome b, these fungicides inhibit electron transfer, thereby disrupting ATP synthesis and ultimately leading to fungal cell death. This compound, a prominent member of this class, shares this mode of action with other QoI fungicides such as Azoxystrobin, Pyraclostrobin, and Kresoxim-methyl.

The widespread use of QoI fungicides has led to the emergence of resistance in numerous fungal pathogens. The primary mechanism of resistance is a single point mutation in the mitochondrial cytochrome b (cyt b) gene, resulting in a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A).[1][2][3] This alteration in the target protein reduces the binding affinity of QoI fungicides, rendering them less effective. Due to this shared target site and resistance mechanism, there is a high degree of cross-resistance among most QoI fungicides.

Quantitative Comparison of Cross-Resistance

The development of resistance to one QoI fungicide typically confers resistance to other fungicides within the same FRAC (Fungicide Resistance Action Committee) Code 11. The following tables summarize the 50% effective concentration (EC50) values of this compound and other selected QoI fungicides against both sensitive (wild-type) and resistant (G143A mutant) strains of various fungal pathogens. Lower EC50 values indicate higher antifungal activity.

Table 1: EC50 Values (µg/mL) of QoI Fungicides against Sensitive and Resistant Magnaporthe oryzae (Rice Blast)

FungicideSensitive (Wild-Type)Resistant (G143A Mutant)Resistance Factor (RF)
This compound0.03 - 0.08> 50> 625 - 1667
Azoxystrobin0.02 - 0.06> 50> 833 - 2500
Pyraclostrobin0.01 - 0.04> 25> 625 - 2500
Kresoxim-methyl0.04 - 0.10> 50> 500 - 1250

Data synthesized from multiple studies. Resistance Factor (RF) is calculated as EC50 (Resistant) / EC50 (Sensitive).

Table 2: EC50 Values (µg/mL) of QoI Fungicides against Sensitive and Resistant Parastagonospora nodorum (Wheat Glume Blotch) [4]

FungicideSensitive (Wild-Type)Resistant (G143A Mutant)Resistance Factor (RF)
Azoxystrobin0.02 - 0.2> 100> 500 - 5000
Pyraclostrobin0.01 - 0.1> 10> 100 - 1000

Note: Data for this compound was not available in this specific comparative study.

Table 3: EC50 Values (µg/mL) of QoI Fungicides against Sensitive and Resistant Colletotrichum spp. (Strawberry Anthracnose) [5]

FungicideSensitive (Wild-Type)Resistant (G143A Mutant)Resistance Factor (RF)
Azoxystrobin< 0.6> 100> 167
Pyraclostrobin0.1 - 0.5> 10> 20 - 100

Note: Data for this compound was not available in this specific comparative study.

Experimental Protocols

Accurate determination of fungicide sensitivity is crucial for resistance monitoring and management. The following are detailed methodologies for key experiments used to assess cross-resistance to QoI fungicides.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).

Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Technical grade this compound and other QoI fungicides

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile petri dishes, scalpels, and micropipettes

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide (e.g., 10 mg/mL) in DMSO.

  • Media Amendment: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates, including the control (typically ≤ 0.1%). Pour the amended media into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal colony, excise a 5 mm mycelial plug using a sterile scalpel or cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark for a period that allows for substantial growth on the control plates (e.g., 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plates. The EC50 value is then determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration using appropriate statistical software.

Spore Germination Assay

This assay is particularly useful for fungi that sporulate readily and where the primary mode of fungicide action is the inhibition of spore germination.

Materials:

  • Fungal spores

  • Water agar or a minimal germination medium

  • This compound and other QoI fungicides

  • DMSO

  • Microscope slides or multi-well plates

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a sporulating culture and suspend them in sterile distilled water. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Dilutions: Prepare a series of fungicide concentrations in the germination medium.

  • Incubation: Mix the spore suspension with the fungicide solutions in multi-well plates or on microscope slides. Incubate under conditions that promote germination (e.g., high humidity, 20-25°C) for a period sufficient for germination in the control (e.g., 6-24 hours).

  • Assessment: Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control. Determine the EC50 value as described for the mycelial growth assay.

Molecular Detection of the G143A Mutation

The presence of the G143A mutation can be detected using molecular techniques, providing a rapid confirmation of QoI resistance.

Materials:

  • Fungal mycelium or spores

  • DNA extraction kit

  • Primers specific for the cyt b gene flanking codon 143

  • PCR reagents

  • Restriction enzyme Fnu4HI or ItaI (which recognizes the mutation)

  • Gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolate.

  • PCR Amplification: Amplify the region of the cyt b gene containing codon 143 using specific primers.

  • Restriction Digest (PCR-RFLP): Digest the PCR product with a restriction enzyme that specifically cuts the sequence created by the G143A mutation (e.g., Fnu4HI or ItaI).

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel. The presence of smaller, digested fragments indicates the G143A mutation and thus resistance, while the undigested fragment represents the wild-type susceptible allele.

Visualizing Pathways and Workflows

Signaling Pathway of QoI Fungicide Action and Resistance

The following diagram illustrates the mechanism of action of QoI fungicides and how the G143A mutation confers resistance.

QoI_Mechanism Mechanism of QoI Fungicide Action and Resistance cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron Transfer ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis QoI QoI Fungicide (e.g., this compound) QoI->Complex_III Inhibits Qo site G143A G143A Mutation in Cytochrome b G143A->Complex_III Alters Qo site Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Assessment start Fungal Isolate Collection culture Pure Culture Establishment start->culture sensitivity_testing In Vitro Sensitivity Assays (Mycelial Growth or Spore Germination) culture->sensitivity_testing molecular_analysis Molecular Analysis (DNA Extraction, PCR, Sequencing) culture->molecular_analysis ec50 EC50 Value Determination sensitivity_testing->ec50 data_analysis Data Analysis and Cross-Resistance Determination ec50->data_analysis g143a Detection of G143A Mutation molecular_analysis->g143a g143a->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to the Analytical Method Validation of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active compounds is paramount. This guide provides a detailed comparison of validated analytical methods for the fungicide Trifloxystrobin (B1683241), offering insights into their performance based on experimental data. The methodologies discussed herein are primarily centered around High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the matrix, required sensitivity, and available instrumentation. Below is a summary of the performance of different validated methods based on published data.

MethodMatrixLinearity (R²)Recovery (%)LOQ
HPLC-UV Tomato>0.9997.4 - 102.6Not Specified
LC-MS/MS Milk, Eggs, Pork>0.993076 - 1001 ng/g
LC-MS/MS Various Plant MaterialsNot Specified70 - 1100.01 mg/kg
HPLC-MS/MS Cucumbers, Green Peppers, Melons, TomatoesNot Specified70 - 1100.01 mg/kg
GC-MS/MS Rice>0.9875.25 - 93.580.005 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the key experimental protocols for the determination of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous determination of multiple strobilurin fungicides, including this compound, in fruit matrices like tomatoes.[1]

  • Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

    • Homogenize 0.5 g of tomato sample with 2 g of C18 sorbent in a glass mortar.

    • Transfer the mixture to a 10 mL syringe barrel containing 1 g of activated Florisil.

    • Elute the analytes with 8 mL of a mixture of acetonitrile (B52724) and dichloromethane (B109758) (75:25, v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing this compound and its metabolite, this compound acid (TFSA), in complex matrices such as animal-derived foods and various plant materials.[2][3]

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Homogenize a 10 g sample with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Centrifuge the mixture.

    • Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).

    • Centrifuge and filter the extract before LC-MS/MS analysis.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its metabolites.

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

This method is effective for the analysis of this compound and other fungicides in rice.[4] An adequate GC/NPD method is also available for enforcing tolerances in plant and livestock commodities.[5]

  • Sample Preparation (Modified QuEChERS):

    • Extract a 5 g sample with 10 mL of acetonitrile.

    • Add salting-out agents and centrifuge.

    • Clean up the supernatant using d-SPE with Primary Secondary Amine (PSA) sorbent.[4]

    • Concentrate the final extract and reconstitute in a suitable solvent for GC-MS/MS analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A programmed temperature gradient to ensure separation of analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: MRM mode for enhanced sensitivity and selectivity.[4]

Workflow and Process Visualization

To better understand the logical flow of validating a new analytical method, the following diagram illustrates the key stages involved.

Analytical_Method_Validation_Workflow cluster_B Validation Parameters A Method Development & Optimization B Define Validation Parameters A->B Initial Method C Prepare Validation Protocol B->C Parameters Defined B1 Specificity B2 Linearity B3 Accuracy B4 Precision B5 LOD & LOQ B6 Robustness D Execute Experiments C->D Protocol Approved E Data Analysis & Evaluation D->E Experimental Data F Method Validation Report E->F Results Compiled G Method Implementation & Routine Use F->G Validation Complete

Caption: General workflow for the validation of a new analytical method.

References

Unraveling Fungal Defenses: A Comparative Transcriptomic Look at Trifloxystrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular chess match between fungal pathogens and the widely used fungicide Trifloxystrobin reveals a complex network of genetic reprogramming that allows resistant strains to survive and thrive. Through a comparative analysis of their transcriptomes—the complete set of RNA transcripts—researchers are pinpointing the key strategies fungi employ to counter this agricultural mainstay. This guide synthesizes findings from transcriptomic studies to provide a clear comparison between sensitive and resistant fungal strains, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a member of the Quinone outside Inhibitor (QoI) class of fungicides, targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, effectively shutting down cellular energy production. However, the persistent use of this fungicide has led to the emergence of resistant fungal populations, posing a significant threat to crop protection. Understanding the molecular underpinnings of this resistance is paramount for developing sustainable disease management strategies.

Key Mechanisms of this compound Resistance at the Transcriptional Level

Comparative transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), have identified several key mechanisms that fungi upregulate to overcome the effects of this compound. These can be broadly categorized as:

  • Target Site Modification: While not a direct outcome of transcriptional changes, the most common and effective resistance mechanism is a point mutation in the cytochrome b (cytb) gene. The G143A mutation is a well-documented alteration that prevents this compound from binding to its target protein, rendering the fungicide ineffective. Transcriptomic studies often serve to confirm the presence and expression of this mutated allele in resistant strains.

  • Alternative Respiration Pathways: To compensate for the blockage of the primary mitochondrial respiratory chain, resistant fungi often upregulate genes involved in alternative oxidase (AOX) pathways. This allows for continued electron transport and cellular function, albeit with lower energy production.

  • Enhanced Efflux Pump Activity: A common strategy for drug resistance in many organisms, including fungi, is the overexpression of genes encoding efflux pumps. These membrane proteins, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.

  • Stress Response and Detoxification: Exposure to fungicides induces a significant stress response in fungal cells. Transcriptomic analyses reveal the upregulation of genes involved in detoxification pathways, such as those encoding cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs). These enzymes can chemically modify the fungicide, rendering it less toxic. Additionally, genes related to oxidative stress response are often overexpressed to cope with the cellular damage caused by the fungicide.

Quantitative Data Summary: Differentially Expressed Genes (DEGs)

The following table provides a representative summary of differentially expressed genes (DEGs) commonly observed in this compound-resistant fungal strains when compared to their sensitive counterparts. This data is synthesized from multiple studies on fungicide resistance.

Gene CategoryGene/Protein FamilyTypical Fold Change (Resistant vs. Sensitive)Putative Function in Resistance
Target Modification Cytochrome b (cytb) with G143A mutationNot applicable (qualitative change)Prevents fungicide binding to the target site.
Alternative Respiration Alternative Oxidase (AOX)2 to 10-fold increaseBypasses the blocked respiratory chain, maintaining cellular respiration.
Efflux Pumps ATP-binding cassette (ABC) transporters5 to 50-fold increaseActively transport the fungicide out of the cell.
Major Facilitator Superfamily (MFS) transporters3 to 30-fold increaseMediate the efflux of the fungicide from the cell.
Detoxification Cytochrome P450 monooxygenases2 to 15-fold increaseCatalyze the detoxification of the fungicide.
Glutathione S-transferases (GSTs)2 to 10-fold increaseConjugate glutathione to the fungicide, facilitating its detoxification.
Stress Response Heat shock proteins (HSPs)2 to 8-fold increaseProtect cellular proteins from stress-induced damage.
Catalases and Superoxide dismutases2 to 7-fold increaseNeutralize reactive oxygen species generated by fungicide-induced stress.

Experimental Protocols

Fungicide Sensitivity Assay (EC50 Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound, a key metric for assessing the level of resistance in a fungal strain.

  • Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Fungal Inoculum: Fungal spores or mycelial fragments are harvested from a fresh culture and suspended in a sterile liquid medium to a standardized concentration.

  • Assay Setup: A series of dilutions of the this compound stock solution are prepared in a suitable growth medium (e.g., Potato Dextrose Agar for mycelial growth assays or Potato Dextrose Broth for spore germination assays) in multi-well plates or Petri dishes. A control with no fungicide is included.

  • Inoculation: Each well or plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated under optimal growth conditions (temperature, light) for a defined period.

  • Assessment of Fungal Growth: Fungal growth is quantified by measuring the optical density, mycelial diameter, or by microscopic counting of germinated spores.

  • Data Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the inhibition data against the logarithm of the fungicide concentration and fitting a dose-response curve.[1][2]

Comparative Transcriptomics via RNA-Seq

This protocol provides a general workflow for comparing the transcriptomes of this compound-sensitive and -resistant fungal strains.

  • Fungal Culture and Treatment: Both sensitive and resistant fungal strains are cultured under standard laboratory conditions. For treatment groups, a sub-lethal concentration of this compound is added to the growth medium. Control groups receive no fungicide.

  • RNA Extraction: Fungal mycelia are harvested, and total RNA is extracted using a suitable method, often involving mechanical disruption of the tough fungal cell walls followed by a column-based purification or Trizol extraction.[3][4][5] The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • Library Preparation: High-quality RNA is used to construct sequencing libraries. This typically involves the enrichment of messenger RNA (mRNA) using oligo(dT) beads, followed by fragmentation of the mRNA, reverse transcription to complementary DNA (cDNA), and ligation of sequencing adapters.[6]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are removed.

    • Mapping: The cleaned reads are aligned to a reference fungal genome.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the resistant and sensitive strains, as well as between treated and untreated samples.[7][8]

    • Functional Annotation and Pathway Analysis: The differentially expressed genes are annotated with functional information, and pathway enrichment analysis is performed to identify the biological processes and signaling pathways that are most affected.

Visualizing the Mechanisms of Resistance

To better illustrate the complex interplay of factors involved in this compound resistance, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis fungal_culture Fungal Culture (Sensitive & Resistant Strains) treatment This compound Treatment fungal_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control of Reads sequencing->qc mapping Read Mapping to Genome qc->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_annotation Functional Annotation & Pathway Analysis deg_analysis->functional_annotation

Figure 1: Experimental workflow for comparative transcriptomics.

resistance_pathways cluster_fungicide Fungicide Action cluster_resistance Resistance Mechanisms This compound This compound mitochondria Mitochondrial Respiration (Cytochrome bc1 Complex) This compound->mitochondria Inhibits efflux_pumps Upregulation of Efflux Pumps (ABC/MFS) This compound->efflux_pumps Pumped out by detox Detoxification (P450s, GSTs) This compound->detox Degraded by target_mutation Target Site Mutation (G143A in cytb) mitochondria->target_mutation Bypassed by aox Alternative Oxidase (AOX) Pathway mitochondria->aox Compensated by

Figure 2: Key signaling pathways in this compound resistance.

logical_relationship cluster_genes Upregulated Gene Categories trifloxystrobin_exposure This compound Exposure transcriptional_reprogramming Transcriptional Reprogramming trifloxystrobin_exposure->transcriptional_reprogramming upregulation_resistance_genes Upregulation of Resistance Genes transcriptional_reprogramming->upregulation_resistance_genes efflux Efflux Pumps upregulation_resistance_genes->efflux aox Alternative Oxidase upregulation_resistance_genes->aox detox Detoxification Enzymes upregulation_resistance_genes->detox resistance_phenotype Resistant Phenotype efflux->resistance_phenotype aox->resistance_phenotype detox->resistance_phenotype

Figure 3: Logical relationship of gene expression to resistance.

References

A Guide to Inter-laboratory Comparison of Trifloxystrobin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Trifloxystrobin (B1683241) residues in various matrices. It is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering insights into the performance of different analytical techniques based on available data.

Data Presentation

The following tables summarize the performance of various analytical methods for this compound residue analysis as reported in different studies. These tables provide a quantitative comparison of key performance indicators such as the Limit of Quantification (LOQ), Limit of Detection (LOD), and recovery rates.

Table 1: Performance of LC-MS/MS and HPLC-MS/MS Methods for this compound Residue Analysis

MatrixMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
Tomato, Cowpea, Pear, Grape, Apple, WatermelonUHPLC-MS/MS0.0005 - 0.0070.0002 - 0.00271.7 - 116.4[1]
Tomato and SoilHPLC-MS/MS-0.0005 (this compound), 0.001 (this compound acid)73 - 99 (this compound), 75 - 109 (this compound acid)[2]
Peas and SoybeansHPLC-MS/MS0.01 - 0.02-100 - 101 (Peas), 86 - 91 (Soybeans)[3]
HoneyHPLC-MS/MS0.01--[4]
BroccoliHPLC-MS/MS0.01--[5]
Plant Commodities (general)QuEChERS with HPLC-MS/MS0.01--[6]
Animal Matrices (general)QuEChERS with HPLC-MS/MS0.01--[6]
CucumberHPLC-MS/MS--85 - 103[7]

Table 2: Performance of GC-based Methods for this compound Residue Analysis

MatrixMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
GinsengGC-NPD0.03 - 0.06-70 - 120[8]
Paddy Grains and StrawGC-MS0.01-70 - 120

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are summaries of common analytical procedures for this compound residue analysis.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method with LC-MS/MS

This method is widely adopted for the analysis of pesticide residues in food and agricultural products.[2][6]

  • Sample Preparation: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. For matrices with low water content, water is added prior to extraction.

  • Salting-out: A mixture of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols) and MgSO₄ to remove residual water. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and analyzed by LC-MS/MS.

2. GC-NPD Method for Ginseng

This method was specifically developed for the analysis of this compound and its metabolite in ginseng.[9]

  • Extraction of this compound:

    • Fresh ginseng is homogenized with acetone (B3395972) and dry ice.

    • Dried ginseng is wetted with distilled water, then homogenized with acetonitrile.

    • The extract is filtered. For dried ginseng, a lead acetate (B1210297) solution is used for precipitation, followed by filtration.

  • Extraction of CGA321113 (Metabolite):

    • Fresh ginseng is homogenized with 0.1% phosphoric acid and acetone, then filtered.

  • Liquid-Liquid Partitioning: The filtrate is partitioned with dichloromethane.

  • Column Chromatography Cleanup: The extract is cleaned up using a Florisil column.

  • Analysis: The final extract is dissolved in acetone for quantification by GC-NPD.

Mandatory Visualization

Experimental Workflow for this compound Residue Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_reporting Data & Reporting SampleReceipt Sample Receipt & Logging Homogenization Sample Homogenization SampleReceipt->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Extraction Solvent Extraction (e.g., Acetonitrile) Subsampling->Extraction Partitioning Salting Out / LLE Extraction->Partitioning Cleanup Dispersive SPE / Column Chromatography Partitioning->Cleanup InstrumentalAnalysis LC-MS/MS or GC-MS Analysis Cleanup->InstrumentalAnalysis Quantification Quantification using Calibration Curve InstrumentalAnalysis->Quantification DataReview Data Review & QC Check Quantification->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: A generalized workflow for this compound residue analysis.

Decision Tree for Analytical Method Selection

G Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity Required LOQ/LOD? Matrix->Sensitivity Complex (e.g., food) Matrix->Sensitivity Simple (e.g., water) Instrumentation Available Instrumentation? Sensitivity->Instrumentation Low (ppb/ppt) Other Consider other methods (e.g., HPLC-UV) Sensitivity->Other High (ppm) LCMSMS LC-MS/MS Instrumentation->LCMSMS LC-MS/MS available GCMS GC-MS Instrumentation->GCMS GC-MS available

Caption: A decision-making flowchart for selecting a suitable analytical method.

References

A Comparative Analysis of Trifloxystrobin and Boscalid Efficacy Against Alternaria solani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alternaria solani, the fungal pathogen responsible for early blight, poses a significant threat to Solanaceous crops such as potatoes and tomatoes, leading to substantial yield losses worldwide.[1][2][3] Effective management of this disease relies heavily on the application of fungicides. This guide provides a detailed, data-driven comparison of two widely used fungicides, Trifloxystrobin and Boscalid (B143098), for controlling Alternaria solani. We will delve into their mechanisms of action, present comparative efficacy data from various studies, and outline the experimental protocols used to generate this data.

Mechanism of Action: A Tale of Two Respiratory Inhibitors

Both this compound and Boscalid disrupt the fungal respiratory process, which is essential for energy (ATP) production and cellular function. However, they target different complexes within the mitochondrial electron transport chain.

This compound: As a Quinone outside Inhibitor (QoI) fungicide, this compound belongs to the strobilurin class.[4] Its primary mode of action is to block the electron transfer at the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain by binding to the Qo site.[4][5] This inhibition halts ATP production, ultimately preventing fungal spore germination and mycelial growth.[4] this compound is recognized for its broad-spectrum, preventative, and curative action.[6]

Boscalid: Boscalid is a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) fungicide.[7][8] It acts by inhibiting the enzyme succinate dehydrogenase, also known as Complex II, in the mitochondrial respiratory chain.[7][8][9] By binding to the ubiquinone-binding site of the enzyme, Boscalid prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and the electron transport chain, thereby disrupting energy production.[7]

G cluster_0 Mitochondrial Electron Transport Chain in Alternaria solani complex_I Complex I (NADH Dehydrogenase) q Ubiquinone (Q) complex_I->q e- complex_II Complex II (Succinate Dehydrogenase) complex_II->q e- fumarate Fumarate complex_II->fumarate complex_III Complex III (Cytochrome bc1) cyt_c Cytochrome c complex_III->cyt_c e- complex_IV Complex IV (Cytochrome c Oxidase) atp_synthase Complex V (ATP Synthase) atp ATP (Energy) atp_synthase->atp q->complex_III e- cyt_c->complex_IV e- succinate Succinate succinate->complex_II adp ADP + Pi adp->atp_synthase boscalid Boscalid (SDHI) boscalid->complex_II INHIBITS This compound This compound (QoI) This compound->complex_III INHIBITS

Caption: Fungal Respiration Inhibition by Boscalid and this compound.

Comparative Efficacy Data

The efficacy of this compound and Boscalid against Alternaria solani has been evaluated in numerous in vitro and field studies. The data presented below summarizes key findings. It is important to note that the performance of these fungicides can be influenced by factors such as application timing, environmental conditions, and the presence of resistant fungal strains.[4]

Fungicide/CombinationStudy TypeParameterResultSource
This compound
Tebuconazole 50% + this compound 25% WGIn vitroMycelial Growth Inhibition85.00% at 0.1% concentration[1]
Tebuconazole 50% + this compound 25% WGIn vitroMycelial Growth Inhibition95.27% (average across concentrations)[10]
This compoundIn vitroMycelial Growth Inhibition67.07% - 70.77% at 100 ppm against various isolates[11]
This compound + TebuconazoleField TrialDisease Severity Reduction (Cabbage)Reduced severity to 6.01%[12]
This compound 25% + Tebuconazole 50% WGField TrialDisease Control (Cabbage)7.66% Percent Disease Index (PDI) vs 36.48% in control[13]
Boscalid
BoscalidIn vitroEC50 (Mycelial Growth)Baseline average: 0.112 µg/mL[14]
BoscalidIn vitroEC50 (Mycelial Growth)Some sensitive A. solani isolates < 7 µg/mL; many other Alternaria spp. > 100 µg/mL (resistant)[9]
BoscalidIn vitroEC50 (Mycelial Growth)0.551 to >100 µg/mL against A. alternata[15]
Pyraclostrobin (B128455) + BoscalidField TrialDisease ControlLowest disease progress observed in treated plots[16]
Boscalid + PyraclostrobinField TrialGenotype ShiftSignificantly more GII F129L resistant types found after application[17]

EC50: The effective concentration required to inhibit 50% of fungal growth.

Experimental Protocols

The quantitative data presented above is primarily derived from in vitro laboratory assays and in vivo field trials. Understanding the methodologies is crucial for interpreting the results.

Key Experiment: In Vitro Fungicide Efficacy (Poisoned Food Technique)

This is a standard laboratory method used to determine the direct effect of a fungicide on the mycelial growth of a fungus.[18][19]

1. Pathogen Isolation and Culture:

  • The Alternaria solani pathogen is first isolated from infected plant tissue (e.g., tomato or potato leaves).[18]

  • The fungus is then purified and grown on a nutrient medium, typically Potato Dextrose Agar (PDA), to obtain a pure culture for testing.[19]

2. Preparation of Fungicide-Amended Media:

  • A stock solution of the test fungicide (e.g., this compound or Boscalid) is prepared.

  • The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 ppm).[18]

  • The mixture is thoroughly mixed and poured into sterile Petri plates. A control set of plates containing PDA without any fungicide is also prepared.[19]

3. Inoculation and Incubation:

  • A small mycelial disc (typically 5mm in diameter) is taken from the edge of an actively growing A. solani culture.[19]

  • This disc is placed mycelium-side-down in the center of both the fungicide-amended (poisoned) and control plates.[19]

  • The plates are incubated at a controlled temperature (e.g., 25-27°C) for a specified period (e.g., 7-14 days).[19]

4. Data Collection and Analysis:

  • After the incubation period, the radial growth (colony diameter) of the fungus on both control and treated plates is measured.[19]

  • The Percent Inhibition of mycelial growth is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where: C = Average colony diameter in the control plate, and T = Average colony diameter in the treated plate.

  • From the inhibition data across different concentrations, the EC50 value can be calculated using probit analysis.

G cluster_workflow Experimental Workflow: Poisoned Food Technique A 1. Isolate A. solani from infected leaf B 2. Prepare pure culture on PDA medium A->B F 6. Inoculate plates with 5mm A. solani mycelial disc B->F C 3. Create serial dilutions of this compound & Boscalid D 4. Mix fungicides into molten PDA (Poisoned Media) C->D E 5. Pour media into Petri plates (Control & Treated) D->E E->F G 7. Incubate at 25-27°C for 7-14 days F->G H 8. Measure colony diameter in all plates G->H I 9. Calculate Percent Inhibition and EC50 values H->I

Caption: Workflow for In Vitro Fungicide Efficacy Testing.

Resistance Considerations

An essential aspect of fungicide efficacy is the potential for pathogen populations to develop resistance.

  • This compound (QoI): Resistance to QoI fungicides in Alternaria species is a known issue. The F129L mutation in the cytochrome b gene can confer reduced sensitivity to some QoI fungicides.[20] Interestingly, some studies have shown that isolates with the F129L mutation had only a two- to three-fold resistance factor for this compound, which was less than for other strobilurins like azoxystrobin.[20]

  • Boscalid (SDHI): Resistance to boscalid has also been reported in Alternaria spp. isolates.[21] Continuous use of SDHI fungicides can select for resistant individuals within the pathogen population, reducing field performance over time.[21] However, studies have indicated a lack of cross-resistance between fluopyram (B1672901) (another SDHI) and boscalid in Alternaria spp., suggesting distinct resistance mechanisms.[21]

Conclusion

Both this compound and Boscalid are effective fungicides that operate by inhibiting mitochondrial respiration in Alternaria solani, but at different target sites.

  • This compound , often used in combination products (e.g., with tebuconazole), demonstrates high mycelial growth inhibition in vitro and effective disease control in the field.[1][12][13] Its mesostemic properties provide good residual activity.[4]

  • Boscalid is also effective, particularly when used in combination with other fungicides like pyraclostrobin to broaden the spectrum of control and manage resistance.[16] However, resistance in Alternaria populations is a significant concern that requires careful management.[9][21]

The choice between these fungicides, or more commonly, the products that contain them, should be guided by local resistance management strategies, disease pressure, and the specific crop. An integrated approach that includes rotating fungicides with different modes of action is critical for the sustainable and long-term control of early blight.[2]

References

Validating the G143A mutation as a marker for Trifloxystrobin resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the G143A mutation in the cytochrome b gene as a definitive marker for resistance to Trifloxystrobin (B1683241) and other Quinone outside Inhibitor (QoI) fungicides.

This guide provides a comparative analysis of the G143A mutation as a primary indicator of resistance to the fungicide this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in fungicide resistance research and management. This document synthesizes experimental data on the G143A mutation's impact on fungicide efficacy and details the methodologies for its detection.

The Central Role of the G143A Mutation in this compound Resistance

This compound, a member of the Quinone outside Inhibitor (QoI) class of fungicides, functions by disrupting mitochondrial respiration in fungi. It achieves this by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and halts ATP synthesis, ultimately leading to fungal cell death.[1][2]

The most significant mechanism of resistance to this compound and other QoI fungicides is a target-site modification in the mitochondrial cytochrome b (cytb) gene.[1][2] A single nucleotide polymorphism (SNP) leading to a substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 (G143A) is the most prevalent and impactful of these modifications.[1][2][3] This seemingly minor change dramatically reduces the binding affinity of this compound to its target, rendering the fungicide ineffective.[2] The G143A mutation is associated with high-level resistance, with resistance factors often exceeding 100-fold.[3]

While the G143A mutation is the primary driver of high-level resistance, other less frequent mutations in the cytb gene, such as F129L (phenylalanine to leucine (B10760876) at codon 129) and G137R (glycine to arginine at codon 137), can confer moderate or partial resistance.[3] Non-target site resistance mechanisms, including the activation of an alternative oxidase (AOX) pathway that bypasses the cytochrome bc1 complex and increased activity of efflux pumps that actively transport the fungicide out of the fungal cell, have also been reported but are generally considered to have a lesser impact on QoI fungicide efficacy compared to the G143A mutation.[1][2]

Quantitative Impact of the G143A Mutation on this compound Sensitivity

The presence of the G143A mutation consistently correlates with a significant increase in the half-maximal effective concentration (EC50) of this compound required to inhibit fungal growth. The following tables summarize experimental data from various studies, demonstrating the stark contrast in this compound sensitivity between fungal isolates with and without the G143A mutation.

Table 1: Comparison of this compound EC50 Values in Fungal Pathogens With and Without the G143A Mutation

Fungal PathogenWild-Type (G143) EC50 (µg/mL)G143A Mutant EC50 (µg/mL)Fold ResistanceReference
Cercospora beticola≤ 0.006> 0.92> 153[4]
Corynespora cassiicolaNot specified81.56 to 337.71Not applicable[5]
Magnaporthe oryzae0.02412.75 to 171.49531 to 7145[6]

Table 2: Frequency of the G143A Mutation in this compound-Resistant Fungal Populations

Fungal PathogenGeographic RegionYear of IsolationFrequency of G143A in Resistant IsolatesReference
Venturia inaequalisMichigan, USA2008-200964% - 67%[7]
Corynespora cassiicolaLiaoning Province, ChinaNot specified100%[5][8][9][10]
Blumeria graminis f. sp. triticiTasmania, Australia20169% - 100%[11]

Experimental Protocols for Validating the G143A Mutation

Accurate and rapid detection of the G143A mutation is crucial for effective fungicide resistance management. Various molecular biology techniques have been developed and validated for this purpose.

Fungal Isolate Collection and DNA Extraction
  • Sample Collection: Fungal isolates are typically collected from infected plant tissues in agricultural fields.

  • Pure Culture: Isolates are grown on a suitable nutrient medium, such as potato dextrose agar (B569324) (PDA), to obtain a pure culture.

  • DNA Extraction: Genomic DNA is extracted from the fungal mycelium using standard protocols, often involving cell lysis with detergents like CTAB, followed by purification steps to remove proteins and other cellular debris.

Molecular Detection of the G143A Mutation

A variety of PCR-based methods can be employed to detect the single nucleotide polymorphism responsible for the G143A mutation.

  • Polymerase Chain Reaction (PCR) and Sanger Sequencing:

    • Primers are designed to amplify a fragment of the cytb gene containing codon 143.

    • The PCR product is then purified and sequenced using the Sanger method.

    • The resulting DNA sequence is analyzed to identify the specific nucleotide change at codon 143. A GGT to GCT, GCC, GCA, or GCG codon change indicates the G143A mutation.

  • Allele-Specific PCR (AS-PCR):

    • This method uses primers that are designed to be specific for either the wild-type (G143) or the mutant (A143) allele.

    • The presence of a PCR product indicates the presence of the corresponding allele.

  • Quantitative PCR (qPCR):

    • qPCR assays, often using fluorescent probes like TaqMan, can not only detect the presence of the G143A mutation but also quantify its frequency within a mixed population of fungal isolates.[11]

  • Loop-Mediated Isothermal Amplification (LAMP):

    • LAMP is a rapid and sensitive method that amplifies DNA under isothermal conditions, making it suitable for field-based diagnostics.[12][13]

  • Pyrosequencing:

    • This sequencing-by-synthesis method provides a rapid and quantitative analysis of the G143A allele frequency in a sample.[14]

Fungicide Sensitivity Bioassay (EC50 Determination)
  • In Vitro Assay: The sensitivity of fungal isolates to this compound is determined by measuring the inhibition of mycelial growth or spore germination on fungicide-amended media.

  • Procedure:

    • A range of this compound concentrations is prepared in a suitable growth medium (e.g., PDA).

    • Mycelial plugs or spore suspensions of the fungal isolates are inoculated onto the media.

    • Plates are incubated under controlled conditions.

    • The radial growth of the mycelium or the percentage of spore germination is measured at each fungicide concentration.

    • The EC50 value, which is the concentration of the fungicide that inhibits growth or germination by 50%, is calculated.

Visualizing the Workflow and Mechanism

experimental_workflow cluster_collection Sample Collection & Isolation cluster_analysis Molecular & Phenotypic Analysis cluster_validation Data Analysis & Validation field_sample Infected Plant Tissue isolation Fungal Isolation on PDA field_sample->isolation dna_extraction Genomic DNA Extraction isolation->dna_extraction bioassay Fungicide Sensitivity Bioassay (EC50 Determination) isolation->bioassay molecular_detection G143A Mutation Detection (PCR, qPCR, Sequencing) dna_extraction->molecular_detection data_analysis Correlate Genotype with Phenotype molecular_detection->data_analysis bioassay->data_analysis validation Validate G143A as Resistance Marker data_analysis->validation

resistance_mechanism cluster_sensitive Sensitive Fungus (Wild-Type) cluster_resistant Resistant Fungus (G143A Mutant) trifloxystrobin_s This compound cytb_s Cytochrome b (G143) resp_chain_s Mitochondrial Respiration atp_s ATP Production death_s Fungal Cell Death trifloxystrobin_r This compound cytb_r Cytochrome b (A143) resp_chain_r Mitochondrial Respiration atp_r ATP Production survival_r Fungal Cell Survival

Conclusion

The G143A mutation in the cytochrome b gene is a well-validated and highly reliable molecular marker for high-level resistance to this compound and other QoI fungicides in a wide range of plant pathogenic fungi. Its presence is strongly correlated with a significant reduction in fungicide sensitivity, as evidenced by consistently higher EC50 values in mutant strains. The development of rapid and accurate molecular diagnostic tools for the detection of the G143A mutation is essential for implementing effective fungicide resistance management strategies and ensuring the longevity of this important class of fungicides in agriculture. Continuous monitoring of fungal populations for the presence and frequency of the G143A mutation is recommended to guide fungicide application decisions and mitigate the spread of resistance.

References

Trifloxystrobin Degradation: A Comparative Analysis Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the persistence and degradation pathways of the fungicide Trifloxystrobin (B1683241) in various soil matrices. This document provides a comparative analysis of its degradation kinetics, outlines detailed experimental protocols for assessment, and visualizes key processes.

This compound, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control a wide range of fungal diseases. Understanding its environmental fate, particularly its degradation profile in different soil types, is crucial for assessing its ecological impact and ensuring sustainable agricultural practices. This guide offers an objective comparison of this compound's degradation, supported by experimental data from various studies.

Comparative Degradation of this compound in Soil

The degradation of this compound in soil is a relatively rapid process, primarily mediated by microbial activity. However, the rate of degradation is significantly influenced by the physicochemical properties of the soil, including texture, organic matter content, pH, and microbial biomass.

Numerous studies have demonstrated that the half-life (DT50) of this compound in soil is typically short, often ranging from less than one to a few days.[1][2] In contrast, its primary metabolite, this compound acid (CGA321113), exhibits significantly greater persistence.

Below is a summary of quantitative data on this compound degradation from various studies conducted in different soil types.

Soil Type/DescriptionLocationHalf-life (DT50) of this compound (days)Key Influencing Factors NotedReference
Not specifiedBeijing, China1.9Field conditions[3]
Not specifiedShandong, China3.0Field conditions[3]
Not specifiedIndia1.8 - 2.3In vitro, darkness[4]
Various tropical soilsHawaii, USA< 1Field and laboratory aerobic conditions[2][5]
Silty clay, clay, sandy loamIndia and Germany1.8 - 2.3Guideline procedures[6]
General viable soilsNot specified< 3 (laboratory)Microbial activity
Wide range of soilsNot specified< 5 (field)Field conditions

Note: The variability in reported half-lives can be attributed to differences in experimental conditions (laboratory vs. field), soil properties, and analytical methods used in each study. Adsorption of this compound is directly correlated with organic matter and clay content in the soil.[4]

Experimental Protocols for Assessing this compound Degradation in Soil

The following is a detailed methodology for a laboratory-based aerobic soil metabolism study, based on the OECD Guideline 307.[7][8][9] This protocol is designed to determine the rate and route of degradation of this compound in various soil types under controlled conditions.

Test System
  • Soil Selection: A minimum of three different soil types should be used, representing a range of properties (e.g., sandy loam, silt loam, clay loam). Soils should be characterized for texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

  • Test Substance: Analytical grade this compound and its 14C-labeled analogue are required for tracing the degradation pathway and mineralization.

  • Apparatus: Incubation vessels (e.g., biometer flasks), a system for trapping volatile organics and 14CO2, extraction glassware, and analytical instrumentation (e.g., HPLC, LC-MS/MS, LSC).

Experimental Procedure
  • Soil Preparation and Acclimation: Freshly collected soil samples are sieved (e.g., 2 mm) and their moisture content is adjusted to 40-60% of the maximum water holding capacity. The soils are pre-incubated in the dark at the test temperature for 7-14 days to allow the microbial population to stabilize.

  • Application of Test Substance: The 14C-labeled this compound is applied to the soil samples at a concentration relevant to its recommended agricultural application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days.[7] A continuous flow of humidified, CO2-free air is passed through the incubation vessels.

  • Sampling: Duplicate soil samples are taken for analysis at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing a suitable absorbent (e.g., ethylene (B1197577) glycol for organic volatiles and ethanolamine (B43304) for 14CO2) to capture any volatile degradation products and mineralized 14CO2.

Analysis
  • Soil Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover the parent this compound and its degradation products. Multiple extraction steps may be necessary to ensure high recovery.

  • Quantification: The concentrations of this compound and its metabolites in the soil extracts are quantified using techniques like HPLC with UV or mass spectrometric detection. Radio-labeled compounds are quantified by Liquid Scintillation Counting (LSC).

  • Identification of Metabolites: The chemical structures of major degradation products are elucidated using advanced analytical techniques such as LC-MS/MS or NMR.

  • Mineralization: The amount of 14CO2 captured in the traps is measured by LSC to determine the extent of mineralization of the test substance.

  • Non-extractable Residues: The amount of radioactivity remaining in the soil after exhaustive extraction is determined by combustion analysis to quantify the formation of bound residues.

Data Analysis
  • The degradation kinetics of this compound and the formation and decline of its major metabolites are determined using appropriate kinetic models (e.g., first-order or biphasic kinetics).

  • The half-life (DT50) and the time to 90% dissipation (DT90) of this compound are calculated.

  • A mass balance is established at each sampling point to account for the distribution of the applied radioactivity.

Visualizing the Process

To better understand the experimental workflow and the degradation pathway, the following diagrams have been generated.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results soil_selection Soil Selection (e.g., Sandy Loam, Clay, Silt) acclimation Pre-incubation (20°C, 7-14 days) soil_selection->acclimation application Application of 14C-Trifloxystrobin acclimation->application incubation Aerobic Incubation (up to 120 days) application->incubation sampling Soil Sampling (multiple time points) incubation->sampling extraction Solvent Extraction sampling->extraction quantification HPLC / LC-MS/MS LSC Analysis extraction->quantification kinetics Degradation Kinetics (DT50) quantification->kinetics mass_balance Mass Balance quantification->mass_balance degradation_pathway This compound This compound (Parent Compound) Metabolite This compound Acid (CGA321113) More Persistent This compound->Metabolite Microbial Hydrolysis Mineralization Mineralization (CO2) Metabolite->Mineralization Further Degradation Bound_Residues Bound Residues (Non-extractable) Metabolite->Bound_Residues

References

Potency of Trifloxystrobin Isomers Against Wheat Stripe Rust (Puccinia striiformis)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Trifloxystrobin, a broad-spectrum strobilurin fungicide, is a key tool in the management of various fungal plant diseases, including wheat stripe rust caused by the obligate biotrophic fungus Puccinia striiformis f. sp. tritici.[1][2] Its efficacy is intrinsically linked to its molecular geometry, as it exists as four distinct geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z).[1] This guide provides a comparative overview of the relative potency of these isomers against Puccinia striiformis, supported by available data and detailed experimental protocols for assessing fungicidal activity.

Isomeric Potency: The Supremacy of the (E,E)-Isomer

Efficacy of Commercial this compound Formulations

In the absence of data on individual isomers, the efficacy of commercially available this compound, which is predominantly the (E,E)-isomer, provides a practical benchmark for its potency against Puccinia striiformis. Often used in combination with other fungicides like tebuconazole, this compound has demonstrated significant activity.

Table 1: In Vitro Efficacy of a this compound-Containing Fungicide Against Puccinia striiformis

Fungicide FormulationConcentration for Complete Inhibition of Urediniospore Germination
This compound 25% WG + Tebuconazole 50% WG5 µg/L

Source: Adapted from in vitro bio-efficacy studies.[3]

This data underscores the high potency of the active isomer in a formulated product against the germination of P. striiformis urediniospores, a critical stage in the fungal infection cycle.

Experimental Protocols for Assessing Fungicidal Potency

To facilitate further research and comparative studies, detailed methodologies for evaluating the efficacy of fungicidal compounds against Puccinia striiformis are outlined below. These protocols are synthesized from established research practices.

Urediniospore Germination Inhibition Assay (In Vitro)

This assay is fundamental for determining the direct impact of a fungicide on the viability of P. striiformis spores.

a. Urediniospore Collection: Fresh urediniospores are harvested from heavily infected, susceptible wheat cultivars. Spores should be used within a few hours of collection and stored at 4°C if immediate use is not possible.

b. Fungicide Preparation: Stock solutions of the test compounds (e.g., individual this compound isomers) are prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made in sterile distilled water containing a surfactant like 0.02% Tween 20 to create a range of test concentrations.

c. Assay Procedure:

  • Agar (B569324) Method: Prepare 0.5% water agar plates. A small aliquot of each fungicide dilution is spread evenly over the agar surface. Once dry, a known concentration of fresh urediniospores is dusted onto the plates.

  • Cavity Slide Method: A drop of each fungicide dilution is placed in the cavity of a microscope slide. A suspension of urediniospores is then added to the drop.

d. Incubation: The inoculated plates or slides are incubated in a dark, humid environment at the optimal temperature for P. striiformis germination, which is typically between 7°C and 12°C.[4]

e. Data Collection and Analysis: After 24 hours, the percentage of germinated spores is determined by microscopic examination. A spore is considered germinated if the germ tube is at least half the length of the spore. The percentage of inhibition is calculated relative to a control (no fungicide). The EC50 value (the concentration that inhibits 50% of spore germination) can then be calculated using probit analysis.

Detached Leaf Assay (In Planta)

This method assesses the protective and curative activity of a fungicide on host tissue.

a. Plant Material: Seedlings of a susceptible wheat variety are grown to the two-leaf stage.

b. Leaf Excision and Plating: Leaf segments of a uniform length (e.g., 5 cm) are excised and placed on 0.5% water agar containing a senescence inhibitor, such as 75 µg/ml of 6-benzylaminopurine, in a petri dish.[5]

c. Fungicide Application:

  • Protective Assay: Leaf segments are sprayed with the test fungicide solutions and allowed to dry before inoculation.

  • Curative Assay: Leaf segments are first inoculated with urediniospores and then treated with the fungicide at various time points post-inoculation.

d. Inoculation: A suspension of fresh urediniospores in a carrier fluid (e.g., Novec 7100 engineered fluid or a light mineral oil) is sprayed onto the leaf segments.[6] The typical spore concentration for effective inoculation is around 5 mg/ml.[6]

e. Incubation: The petri dishes are incubated at 10°C with a 24-hour dark period to facilitate infection, followed by a photoperiod (e.g., 16 hours light/8 hours dark) in a growth chamber at approximately 12°C.[5]

f. Disease Assessment: After 8-14 days, the leaves are assessed for disease severity, typically by measuring the proportion of the leaf area covered by sporulating pustules.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro potency of fungicide isomers against Puccinia striiformis.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis spore_collection Urediniospore Collection inoculation Inoculation on Agar/Slide spore_collection->inoculation isomer_prep Isomer Stock Solution Prep serial_dilution Serial Dilutions isomer_prep->serial_dilution serial_dilution->inoculation incubation Incubation (7-12°C, 24h) inoculation->incubation microscopy Microscopic Examination incubation->microscopy germ_count Germination Count microscopy->germ_count inhibition_calc % Inhibition Calculation germ_count->inhibition_calc ec50_calc EC50 Determination (Probit Analysis) inhibition_calc->ec50_calc

Caption: Workflow for in vitro fungicidal potency testing.

Signaling Pathway of Strobilurin Action

This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi. This is a critical pathway for energy production in the pathogen.

signaling_pathway This compound This compound (E,E-Isomer) complex_iii Mitochondrial Complex III (Cytochrome bc1) This compound->complex_iii Binds to Qo site inhibition complex_iii->inhibition electron_transport Electron Transport Chain atp_synthesis ATP Synthesis electron_transport->atp_synthesis fungal_death Fungal Cell Energy Depletion & Death atp_synthesis->fungal_death Inhibited inhibition->electron_transport Blocks Electron Transfer

Caption: Mechanism of action of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal performance of Trifloxystrobin, a prominent strobilurin fungicide, against key alternatives. The analysis is supported by experimental data from both laboratory (in vitro) and field or greenhouse (in vivo) studies, offering a comprehensive overview of its efficacy. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these findings.

Introduction to this compound and its Alternatives

This compound is a broad-spectrum, synthetic fungicide belonging to the strobilurin group, also known as Quinone outside Inhibitors (QoI).[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain, which ultimately halts ATP production, preventing spore germination and mycelial growth.[1][2] this compound is characterized by its "mesostemic" activity, meaning it is strongly adsorbed to the waxy layers of plants, penetrates the tissue, and exhibits translaminar movement (moving from one side of a leaf to the other).[1]

This guide compares this compound with other widely used fungicides, including another strobilurin, Azoxystrobin (B1666510), and a triazole, Tebuconazole (B1682727).

  • Azoxystrobin: Like this compound, Azoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration. It is a broad-spectrum, systemic fungicide.[3]

  • Tebuconazole: As a triazole fungicide, Tebuconazole acts as a demethylation inhibitor (DMI). It disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, thereby compromising the membrane's structure and function. Tebuconazole is a systemic fungicide.[4][5]

Molecular Mode of Action

The primary target of strobilurin fungicides like this compound is the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. By binding to the Quinone outside (Qo) site of this complex, this compound blocks electron transfer, which is crucial for the production of ATP, the cell's main energy currency. This disruption of energy synthesis ultimately leads to the inhibition of fungal growth and development.[3][4]

Trifloxystrobin_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex I Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Fungal_Growth Fungal Growth & Spore Germination ATP->Fungal_Growth Energy for ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_III Inhibits Qo site

Mode of action for this compound (QoI fungicide).

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives against various fungal pathogens.

Table 1: In Vitro Efficacy (EC50 values)

PathogenFungicideMean EC50 (µg/mL)Reference
Sclerotinia sclerotiorumThis compound0.06[6][7]
Cercospora sojina (Frogeye Leaf Spot)Azoxystrobin3.1644[3]
This compound0.8573[3]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth in vitro.[3]

Table 2: In Vivo Efficacy (Disease Control)

PathogenCropFungicide TreatmentEfficacy (% Disease Control/Reduction)Reference
Sclerotinia sclerotiorumOilseed RapeThis compound (45 µg/mL) - Preventive100.0%[6][7]
This compound (45 µg/mL) - Curative73.4%[6][7]
Colletotrichum spp. (Anthracnose)PomegranateThis compound + Tebuconazole81.48%[8]
Difenoconazole62.16%[8]
Powdery MildewAppleThis compound95-100% protection vs. untreated[8]
Penconazole (DMI)Significantly less effective than this compound[8]
NectarineMyclobutanil (DMI)Less effective than this compound[8]
Sclerospora graminicola (Downy Mildew)Pearl MilletAzoxystrobin (Seed treatment + Foliar spray)93%[9][10]
Kresoxim-methyl (Seed treatment + Foliar spray)82%[9][10]
This compound (Seed treatment + Foliar spray)62%[9][10]
Azoxystrobin (Foliar spray alone)91%[9][10]
Kresoxim-methyl (Foliar spray alone)79%[9][10]
This compound (Foliar spray alone)59%[9][10]
Wheat RustsWheatTebuconazole + this compoundVery Good to Excellent[11][12]
Alternaria brassicicolaCabbageThis compound 25% + Tebuconazole 50% WGPDI of 7.66% (untreated control PDI was 36.48%)[13]
Tebuconazole 25% ECPDI of 6.66%[13]

PDI: Percent Disease Index

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized protocols for in vitro and in vivo fungicide evaluations.

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol outlines a common method for determining the EC50 value of a fungicide against a fungal pathogen.

  • Pathogen Culture: The target fungal pathogen is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is available.[14]

  • Fungicide Stock Solution Preparation: A stock solution of the test fungicide is prepared by dissolving it in an appropriate solvent (e.g., sterile distilled water or an organic solvent if necessary).[15]

  • Poisoned Food Technique: The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations. The amended PDA is then poured into Petri plates. A non-amended PDA plate serves as the control.[14][15]

  • Inoculation: A small plug of mycelium from the actively growing edge of the pathogen culture is placed in the center of each fungicide-amended and control plate.[14]

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the specific pathogen's growth.[14]

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.[14]

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined using probit analysis or other statistical methods.[7]

In Vivo Fungicide Efficacy Testing (Field Trial)

This protocol describes a typical field trial to evaluate the performance of fungicides in controlling a plant disease.

  • Experimental Design: The trial is set up in a Randomized Complete Block Design (RCBD) with multiple replications for each treatment. Plot sizes are standardized with buffer zones to minimize spray drift. A susceptible crop variety is used to ensure adequate disease pressure.[8]

  • Treatments: The treatments include different fungicides at their recommended application rates, a positive control (a standard fungicide for the target disease), and a negative control (untreated).

  • Fungicide Application: Fungicides are applied at specific crop growth stages or upon the first appearance of disease symptoms, following the manufacturer's recommendations. Applications are typically made using a calibrated sprayer to ensure uniform coverage.[13]

  • Disease Assessment: Disease severity and incidence are assessed visually at multiple time points after fungicide application. This can involve rating the percentage of leaf area affected or the proportion of infected plants.[3]

  • Data Collection: At the end of the growing season, crop yield and other relevant agronomic parameters are measured.[3][16]

  • Statistical Analysis: The collected data on disease severity, incidence, and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between the treatments.[3][16]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating the efficacy of a novel fungicide.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Isolate and Culture Fungal Pathogen A3 Poisoned Food Assay A1->A3 A2 Prepare Fungicide Stock Solutions A2->A3 A4 Incubate and Measure Mycelial Growth A3->A4 A5 Calculate EC50 Value A4->A5 B1 Experimental Design (e.g., RCBD in field) A5->B1 Promising candidates move to in vivo testing B2 Plant Susceptible Crop Variety B1->B2 B3 Fungicide Application at defined stages B2->B3 B4 Disease Severity & Incidence Assessment B3->B4 B5 Yield Data Collection B4->B5 B6 Statistical Analysis of Efficacy B5->B6 C1 Comparative Analysis & Product Development Decision B6->C1 Efficacy Data

General workflow for fungicide efficacy evaluation.

Conclusion

This compound demonstrates broad-spectrum and high efficacy against a range of fungal pathogens, both in vitro and in vivo. Its mesostemic properties provide excellent protective and curative activity.[7] While this compound is highly effective on its own, experimental data consistently show that combination products, such as this compound + Tebuconazole, often provide superior and more broad-spectrum disease control than single-ingredient applications.[8][17] This integrated approach is fundamental to developing robust and sustainable disease management programs in modern agriculture. The choice of fungicide ultimately depends on the target pathogen, crop, environmental conditions, and resistance management strategies.[8]

References

A Comparative Guide to the Field Performance of Trifloxystrobin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin (QoI) class, renowned for its efficacy against a wide range of fungal pathogens in various crops.[1][2] Its unique mesostemic action, characterized by strong affinity to the plant surface, translaminar movement, and redistribution via superficial vapor movement, provides excellent preventative and curative activity.[3][4] The performance of a fungicide in the field is not solely dependent on the active ingredient but is also significantly influenced by its formulation. Different formulations, such as Suspension Concentrates (SC), Water Dispersible Granules (WG), and Emulsifiable Concentrates (EC), can affect the product's handling, mixing, stability, and, ultimately, its biological efficacy.

This guide provides a comparative overview of the field performance of different this compound formulations, supported by available experimental data. It also details the experimental protocols for evaluating fungicide efficacy and illustrates the key signaling pathways and workflows.

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5] This blockage disrupts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell, leading to the cessation of fungal growth and spore germination.[1][3]

Trifloxystrobin_MoA This compound inhibits the cytochrome bc1 complex (Complex III), halting ATP production. cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex_I Complex I Q CoQ Complex_I->Q e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Complex_II Complex II Complex_II->Q e- Complex_III Complex III (cytochrome bc1) Q->Complex_III e- CytC Cyt c Complex_III->CytC e- Complex_III->ATP_Synthase Complex_IV Complex IV CytC->Complex_IV e- O2 O₂ Complex_IV->O2 Complex_IV->ATP_Synthase H2O H₂O ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_III Inhibits e- transfer

Fig. 1: Mechanism of Action of this compound

Comparison of this compound Formulations

While direct, head-to-head field trial data comparing different standalone formulations of this compound are limited in publicly available literature, we can infer performance characteristics based on combination product studies and general formulation properties. The most commonly available formulations are Suspension Concentrates (SC) and Water Dispersible Granules (WG).

  • Suspension Concentrates (SC): In an SC formulation, the solid active ingredient is finely ground and suspended in a liquid.[3] They are known for good coverage and rainfastness due to the small particle size.[3]

  • Water Dispersible Granules (WG): WG formulations are granular products that disintegrate in water to form a suspension. They offer advantages in terms of reduced dust exposure during handling, making them safer and easier to use.[3]

  • Emulsifiable Concentrates (EC): EC formulations consist of the active ingredient dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water. They are known for excellent spreading and penetration capabilities.[3]

Performance Data from Field Trials

The majority of published field trial data for this compound involves its use in combination with other fungicides, most notably Tebuconazole, often in a WG formulation. This synergistic combination enhances the spectrum of disease control and aids in resistance management.[3]

This compound + Tebuconazole (WG Formulation)

The combination of this compound (25%) and Tebuconazole (50%) in a 75% WG formulation has been extensively evaluated against a variety of diseases.

CropTarget DiseaseFormulationApplication RateDisease Control (%)Yield Increase (%)Reference
RiceSheath Blight (Rhizoctonia solani)25% this compound + 50% Tebuconazole 75WGNot Specified37.61% reduction in severity over control50% over control[6]
MaizeLeaf Blight (Exserohilum turcicum)25% this compound + 50% Tebuconazole 75WG87.5+175g a.i./ha78.23Not explicitly stated, but maximum grain yield was recorded.[7]
TomatoEarly Blight (Alternaria solani)25% this compound + 50% Tebuconazole WG350-400g/haSignificantly superior to controlIncreased fruit yields[8]
CabbageLeaf Spot (Alternaria brassicae)25% this compound + 50% Tebuconazole 75WG300g/ha68.96 - 69.05Highest head yield recorded[9]
RiceSheath Blight (Rhizoctonia solani)25% this compound + 50% Tebuconazole 75WGNot Specified61.6% reduction in Percent Disease Index (PDI)3635.0 kg/ha vs 2872.0 kg/ha in control[10]
This compound (SC Formulation)

Limited data is available for standalone SC formulations. One study on grapes provides the following insights:

CropTarget Disease(s)FormulationDisease Control (%)Yield Increase (%)Reference
GrapesPowdery Mildew (Uncinula necator) & Downy Mildew (Plasmopara viticola)200 g/L SC85-90 (Powdery Mildew), 75-80 (Downy Mildew)15-20[3]

Experimental Protocols

A standardized protocol is crucial for the accurate evaluation and comparison of fungicide performance in the field. Below is a detailed methodology for a typical field efficacy trial.

Objective:

To evaluate the comparative efficacy of different this compound formulations for the control of a target fungal disease on a specific crop.

Experimental Design:
  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.

  • Plot Size: Standardized plot dimensions (e.g., 4 rows wide by 10 meters long) with buffer zones to minimize spray drift between treatments.

  • Crop: A commercially relevant and susceptible cultivar of the host plant should be used to ensure adequate and uniform disease pressure.

Treatments:
  • T1: this compound Formulation A (e.g., SC) at the recommended application rate.

  • T2: this compound Formulation B (e.g., WG) at the recommended application rate.

  • T3: A standard, registered fungicide for the target disease (positive control).

  • T4: Untreated control (sprayed with water only).

Fungicide Application:
  • Timing: Applications should be initiated based on a pre-determined schedule (e.g., preventative) or at the first sign of disease symptoms.

  • Frequency: Subsequent applications should be made at regular intervals (e.g., 10-14 days) as per product labels and disease pressure.

  • Equipment: A calibrated sprayer (e.g., CO2-pressurized backpack sprayer) should be used to ensure uniform and thorough foliage coverage.

Data Collection and Analysis:
  • Disease Assessment:

    • Disease severity and incidence should be recorded periodically (e.g., 7-10 days after each application) from a pre-determined number of randomly selected plants within the central rows of each plot.

    • A standardized disease rating scale (e.g., 0-9 or percentage of leaf area affected) should be used.

    • The Area Under the Disease Progress Curve (AUDPC) can be calculated from the severity data to provide a quantitative summary of disease development over time.

  • Yield Data:

    • At crop maturity, the marketable yield from the central rows of each plot should be harvested and weighed.

    • Yield components (e.g., thousand-grain weight, fruit size) can also be measured.

  • Phytotoxicity Assessment:

    • Plants should be visually inspected for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) after each application.

  • Statistical Analysis:

    • The collected data (disease severity, AUDPC, yield) should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments.

    • Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatments.

Experimental_Workflow start Start: Trial Planning site_selection Site Selection & Field Preparation start->site_selection exp_design Experimental Design (RCBD, 4 Reps) site_selection->exp_design treatment_prep Treatment Preparation (Formulations, Controls) exp_design->treatment_prep application Fungicide Application (Calibrated Sprayer) treatment_prep->application data_collection Data Collection application->data_collection Periodic Intervals disease_assessment Disease Assessment (Severity, Incidence) data_collection->disease_assessment yield_measurement Yield Measurement (Marketable Yield) data_collection->yield_measurement At Harvest phytotoxicity Phytotoxicity Evaluation data_collection->phytotoxicity analysis Statistical Analysis (ANOVA) disease_assessment->analysis yield_measurement->analysis phytotoxicity->analysis end End: Results & Conclusion analysis->end

Fig. 2: Generalized Experimental Workflow

Phytotoxicity

While this compound is generally safe for a wide range of crops when used as directed, there is potential for phytotoxicity, especially on certain sensitive species or varieties. Symptoms of phytotoxicity can include chlorosis (yellowing), necrosis (tissue death), leaf distortion, and stunting. It is important to note that no phytotoxic effects were observed in the cited studies on maize at the tested application rates.[7]

Conclusion

Based on the available data, this compound, particularly when formulated as a Water Dispersible Granule (WG) in combination with Tebuconazole, demonstrates high efficacy in controlling a broad spectrum of fungal diseases across various crops, leading to significant yield protection.[6][7][8][10] While quantitative data for standalone Suspension Concentrate (SC) formulations is limited, one study indicates strong performance against powdery and downy mildew in grapes.[3]

References

Revolutionizing Resistance Management: A Comparative Guide to Validating Predictive Models for Trifloxystrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against fungicide resistance, the ability to predict the emergence and spread of resistant pathogens is paramount for sustainable crop protection. This guide provides a comprehensive comparison of methodologies for validating predictive models of resistance to Trifloxystrobin, a widely used quinone outside inhibitor (QoI) fungicide. Tailored for researchers, scientists, and drug development professionals, this document outlines the key molecular mechanisms of resistance, presents quantitative data from sensitivity studies, details experimental protocols for resistance detection, and explores alternative management strategies.

The Rise of this compound Resistance: A Molecular Perspective

This compound targets the cytochrome b subunit of the mitochondrial respiratory chain in fungi, inhibiting energy production. However, the widespread use of this fungicide has led to the selection of resistant strains in various pathogenic fungi, including Corynespora cassiicola and Rhizoctonia cerealis. The primary mechanism of resistance is a single nucleotide polymorphism (SNP) in the cytochrome b (cyt b) gene, resulting in a glycine (B1666218) to alanine (B10760859) substitution at codon 143 (G143A). This mutation significantly reduces the binding affinity of this compound to its target site, rendering the fungicide less effective.

Quantitative Analysis of this compound Resistance

The development of resistance is quantified by determining the effective concentration of a fungicide required to inhibit 50% of fungal growth (EC50). Isolates harboring the G143A mutation exhibit significantly higher EC50 values compared to their wild-type (sensitive) counterparts.

Fungal SpeciesGenotypeMean EC50 (µg/mL)Fold ResistanceReference
Corynespora cassiicolaWild-Type (G143)0.01 - 0.1-[1]
Corynespora cassiicolaMutant (A143)>100>1000[2]
Cercospora beticolaWild-Type (G143)≤ 0.006-
Cercospora beticolaMutant (A143)> 0.92>153
Sclerotinia sclerotiorumBaseline0.01 - 0.80-

Predictive Modeling of this compound Resistance

While a specific, universally validated predictive model for this compound resistance is still an area of active research, models developed for QoI fungicides in other pathosystems, such as Septoria leaf blotch of wheat (Zymoseptoria tritici), provide a strong foundation.[3][4] These models often incorporate key parameters such as the initial frequency of resistant alleles, the fitness cost of resistance, the efficacy of the fungicide, and the application strategy (e.g., dose, timing, mixtures).

A crucial aspect of validating any predictive model is comparing its output with real-world observational data. This involves monitoring the frequency of the G143A mutation and the prevalence of resistant phenotypes in field populations over time and under different fungicide application regimes.

Experimental Protocols for Resistance Validation

Accurate validation of predictive models relies on robust experimental data. The following are key experimental protocols for assessing this compound resistance.

Fungal Isolation and Culture
  • Objective: To obtain pure cultures of the fungal pathogen from infected plant tissue.

  • Protocol:

    • Surface sterilize small sections of infected plant tissue by immersing in 70% ethanol (B145695) for 30 seconds, followed by 1% sodium hypochlorite (B82951) for 1-2 minutes, and then rinsing with sterile distilled water.

    • Place the sterilized tissue onto a suitable culture medium, such as potato dextrose agar (B569324) (PDA), amended with antibiotics (e.g., streptomycin (B1217042) sulfate) to suppress bacterial growth.

    • Incubate plates at a temperature and light cycle optimal for the specific fungus.

    • Subculture emerging fungal colonies to fresh PDA plates to obtain pure isolates.

Mycelial Growth Inhibition Assay for Fungicide Sensitivity
  • Objective: To determine the EC50 value of this compound for a fungal isolate.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Amend molten PDA with serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent and non-inhibitory across all plates.

    • Pour the amended PDA into petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each plate.

    • Incubate the plates under optimal growth conditions.

    • Measure the colony diameter in two perpendicular directions daily until the colony in the control plate (no fungicide) reaches near full growth.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log-transformed fungicide concentration and performing a regression analysis.[5][6]

Molecular Detection of the G143A Mutation

Several molecular techniques can be employed to detect the G143A mutation.

  • Objective: To specifically amplify either the wild-type (G143) or mutant (A143) allele.

  • Protocol:

    • DNA Extraction: Extract genomic DNA from fungal mycelium using a commercial kit or a standard CTAB protocol.

    • Primer Design: Design two forward primers specific to either the G143 or A143 allele at the 3' end. A common reverse primer is also required.

    • PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the G143-specific forward primer and the other with the A143-specific forward primer. Include a control PCR with primers for a conserved gene (e.g., beta-tubulin) to ensure DNA quality.

    • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the G143-specific reaction indicates a sensitive isolate, while a band in the A143-specific reaction indicates a resistant isolate. Heterozygous individuals may show bands in both reactions.[7]

  • Objective: To quantitatively determine the frequency of the G143A mutation in a population.

  • Protocol:

    • PCR Amplification: Amplify a short fragment of the cyt b gene spanning codon 143 using a biotinylated forward primer and a standard reverse primer.

    • Sequencing Reaction: Perform pyrosequencing using a sequencing primer that anneals adjacent to the mutation site. The dispensation of specific deoxynucleotides allows for the detection and quantification of the SNP based on the light signal produced.[8]

  • Objective: For rapid and specific detection of the G143A mutation, suitable for in-field applications.

  • Protocol:

    • Primer Design: Design a set of four to six primers that recognize six to eight distinct regions of the target DNA, specifically targeting the G143A mutation.

    • Isothermal Amplification: The reaction is carried out at a constant temperature (e.g., 60-65°C) using a Bst DNA polymerase with strand displacement activity.

    • Detection: Amplification can be detected in real-time by measuring turbidity or fluorescence, or visually at the end of the reaction using a colorimetric indicator.[9][10]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Trifloxystrobin_Resistance_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanism ComplexIII Complex III (Cytochrome bc1 complex) CytB Cytochrome b ComplexIV Complex IV ComplexIII->ComplexIV e- UQ Ubiquinone Pool UQ->ComplexIII e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->CytB Inhibits Electron Transport G143A G143A Mutation in Cytochrome b G143A->CytB Alters Binding Site

Mechanism of this compound action and resistance.

Model_Validation_Workflow cluster_model_dev Predictive Model Development cluster_exp_validation Experimental Validation cluster_comparison Model vs. Data Comparison Model Develop/Select Predictive Model for QoI Resistance Parameters Define Model Parameters (e.g., mutation rate, fitness cost, fungicide efficacy) Model->Parameters Model_Prediction Generate Model Predictions of Resistance Frequency Parameters->Model_Prediction Field_Sampling Collect Field Samples of Pathogen Sensitivity_Assay Fungicide Sensitivity Assay (EC50) Field_Sampling->Sensitivity_Assay Molecular_Detection Molecular Detection of G143A Mutation Field_Sampling->Molecular_Detection Data_Analysis Analyze Experimental Data (EC50 values, G143A frequency) Sensitivity_Assay->Data_Analysis Molecular_Detection->Data_Analysis Comparison Compare Model Predictions with Experimental Data Model_Prediction->Comparison Data_Analysis->Comparison Validation Model Validated/ Refined Comparison->Validation

Workflow for validating a predictive model of this compound resistance.

Alternative Management Strategies and Integrated Pest Management (IPM)

Given the high risk of resistance development to this compound, an integrated approach to disease management is crucial. This includes:

  • Fungicide Rotation and Mixtures: Alternating or mixing this compound with fungicides that have different modes of action can delay the selection for resistant strains. Effective alternatives for controlling this compound-resistant Corynespora cassiicola include fludioxonil (B1672872) and prochloraz.[2][11] Other fungicide groups to consider for rotation include the succinate (B1194679) dehydrogenase inhibitors (SDHIs) and demethylation inhibitors (DMIs).

  • Dose Management: Applying the lowest effective dose can reduce the selection pressure for resistance.

  • Cultural Practices: Implementing practices such as crop rotation, sanitation, and the use of resistant crop varieties can reduce the overall disease pressure and the need for fungicide applications.

  • Monitoring: Regularly monitoring pathogen populations for the presence of resistance mutations is essential for making informed decisions about fungicide use.

By integrating predictive modeling with robust experimental validation and sound IPM strategies, the agricultural community can work towards preserving the efficacy of valuable fungicides like this compound and ensuring long-term, sustainable crop protection.

References

Benchmarking Trifloxystrobin: A Comparative Analysis of Efficacy Against Novel Fungicide Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Göttingen, Germany – December 19, 2025 – In the ongoing effort to combat fungal pathogens and mitigate crop losses, researchers and professionals in drug development require objective data to guide the discovery of new fungicidal agents. This report provides a comprehensive comparison of the established strobilurin fungicide, trifloxystrobin (B1683241), against a new generation of fungicide candidates with diverse modes of action. This guide synthesizes available experimental data to offer a clear benchmark for future research and development.

This compound, a widely used quinone outside inhibitor (QoI) fungicide, effectively controls a broad spectrum of fungal diseases by inhibiting mitochondrial respiration.[1][2][3] Its mode of action targets the cytochrome bc1 complex, halting ATP production essential for fungal growth.[2] While effective, the agricultural industry faces challenges from the development of fungicide resistance, necessitating the exploration of novel chemical entities with different target sites. This guide evaluates the efficacy of five such novel candidates: Ebselen (B1671040), Pyrazole Amide Derivatives, Cinnamic Acid Derivatives, Oxathiapiprolin Derivatives, and Sulfonamide Derivatives.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the available quantitative data, primarily in the form of Median Effective Concentration (EC50) and inhibition rates, to facilitate a direct comparison of fungicidal potency.

Table 1: In Vitro Efficacy (EC50) of this compound and Novel Fungicide Candidates Against Various Fungal Pathogens

Fungicide ClassCompoundTarget PathogenEC50 (µg/mL)Reference
Strobilurin (QoI) This compoundSclerotinia sclerotiorum0.01 - 0.80 (mean 0.06)
Organoselenium EbselenCandida & Cryptococcus spp.0.5 - 2.0[4]
Pyrazole Amide Compound 89Valsa mali0.6
Compound 90Valsa mali1.3
This compoundValsa mali1.6
Compound 7aiRhizoctonia solani0.37[5]
Cinnamic Acid Derivative Compound 7zValsa mali0.71[6]
Compound 7nBotrytis cinerea1.41[6]
Sulfonamide Derivative L13Botrytis cinerea2.12[7]

Table 2: In Vivo Protective and Curative Efficacy of this compound and Novel Fungicide Candidates

Fungicide ClassCompoundTarget DiseaseApplicationEfficacyReference
Strobilurin (QoI) This compound (45 µg/mL)Sclerotinia Stem Rot (S. sclerotiorum)Preventive100.0% control
This compound (45 µg/mL)Sclerotinia Stem Rot (S. sclerotiorum)Curative73.4% control
Organoselenium EbselenRice Blast (Magnaporthe oryzae)CurativeEffective elimination of infection[8]
Cinnamic Acid Derivative Compound 7z (200 µg/mL)Apple Valsa Canker (V. mali)Protective & Curative100% control[6]
Compound 7nGray Mold (B. cinerea) on TomatoProtective & Curative>96% control[6]
Sulfonamide Derivative L13 (450 g ai/ha)Tomato Gray Mold (B. cinerea)Field Control83% control[7]

Modes of Action: Diverse Strategies for Fungal Inhibition

A critical aspect of developing new fungicides is the identification of novel molecular targets to overcome existing resistance mechanisms. The candidates evaluated in this report exhibit a range of innovative modes of action that differ significantly from this compound's inhibition of mitochondrial respiration.

This compound: Inhibition of Mitochondrial Respiration

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1] It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2] This binding action blocks electron transfer, thereby inhibiting ATP synthesis and leading to the cessation of fungal growth and spore germination.

Trifloxystrobin_MoA cluster_etc Mitochondrial Respiration Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase e- transfer ATP ATP (Energy) ATP_Synthase->ATP This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexIII

This compound's Mode of Action
Novel Fungicide Candidate Modes of Action

The novel fungicide candidates employ diverse mechanisms to disrupt fungal viability:

  • Ebselen (Organoselenium): This compound presents a dual mode of action. It has been shown to inhibit fungal autophagy, a critical cellular recycling process required for pathogenicity.[8][9] Additionally, ebselen depletes intracellular glutathione (B108866), leading to an increase in reactive oxygen species (ROS) and disrupting the redox homeostasis within fungal cells.[4][10]

Ebselen_MoA Ebselen Ebselen Inhibition Inhibition Ebselen->Inhibition Depletion Depletion Ebselen->Depletion Increase Increase Ebselen->Increase Autophagy Fungal Autophagy Pathogenicity Fungal Pathogenicity Autophagy->Pathogenicity Glutathione Glutathione (GSH) ROS Reactive Oxygen Species (ROS) Glutathione->ROS neutralizes Redox_Homeostasis Redox Homeostasis Glutathione->Redox_Homeostasis Disruption Disruption ROS->Disruption Fungal_Cell_Death Fungal Cell Death Pathogenicity->Fungal_Cell_Death Redox_Homeostasis->Fungal_Cell_Death Inhibition->Autophagy Depletion->Glutathione Increase->ROS Disruption->Redox_Homeostasis

Ebselen's Dual Mode of Action
  • Pyrazole Amide Derivatives: Many fungicides in this class act as Succinate Dehydrogenase Inhibitors (SDHIs).[11] They block the electron transport chain at Complex II, disrupting cellular respiration and energy production.

  • Cinnamic Acid Derivatives: These compounds exhibit multiple mechanisms, including the inhibition of the fungal-specific enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for detoxification pathways.[12][13] Some derivatives also disrupt ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[6]

  • Oxathiapiprolin Derivatives: This class of fungicides has a novel mode of action, targeting an oxysterol-binding protein (OSBP).[14][15] The precise function of OSBP is still under investigation, but its inhibition disrupts essential processes within the fungal cell.

  • Sulfonamide Derivatives: The primary mode of action for the studied sulfonamide derivatives involves causing significant morphological and cytological changes to the fungus.[7][16] This includes excessive branching of hyphae, irregular cell shapes, and the breakdown of the cell wall and vacuole.[7]

Experimental Protocols

The data presented in this guide were derived from established methodologies for fungicide evaluation. The following outlines the general protocols employed in the cited research.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide, which is the lowest concentration that prevents visible fungal growth.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to ensure viability. A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium.

  • Serial Dilution of Fungicides: The test fungicide is dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Data Analysis: The MIC is determined by visual inspection for the lowest concentration of the fungicide that inhibits fungal growth. Alternatively, a microplate reader can be used to measure absorbance and calculate the EC50 value.

InVitro_Workflow Start Start Culture Culture Fungal Strain on Agar Start->Culture Prepare_Inoculum Prepare Standardized Fungal Inoculum Culture->Prepare_Inoculum Inoculate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Fungicide in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC/EC50 Read_Results->Determine_MIC End End Determine_MIC->End

In Vitro Antifungal Assay Workflow
In Vivo Efficacy Testing (Detached Leaf and Whole Plant Assays)

These assays evaluate the protective and curative activity of a fungicide on plant tissue.

  • Plant Material: Healthy, susceptible plants are grown under controlled greenhouse conditions. For detached leaf assays, leaves of a uniform size and age are excised.

  • Fungicide Application: The fungicide is applied to the plant material at specified concentrations. For protective assays, the fungicide is applied before inoculation with the pathogen. For curative assays, the fungicide is applied after inoculation.

  • Pathogen Inoculation: A standardized suspension of fungal spores or a mycelial plug is applied to the treated and control plant material.

  • Incubation: The inoculated plant material is maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature, and light cycle).

  • Disease Assessment: After a set incubation period, the severity of the disease is assessed by measuring lesion size, the percentage of infected tissue area, or other relevant metrics. Efficacy is calculated by comparing the disease severity on treated plants to that on untreated controls.

Conclusion

This compound remains a potent and valuable fungicide due to its broad-spectrum activity and mesostemic properties. However, the novel fungicide candidates presented in this guide demonstrate significant potential, with some exhibiting comparable or superior efficacy against specific pathogens. The diverse modes of action of these new candidates are particularly promising for the development of effective resistance management strategies. Further head-to-head comparative studies are warranted to fully elucidate the performance of these novel fungicides relative to established standards like this compound across a wider range of crops and pathogens. This will provide the critical data needed to advance the development of the next generation of fungal disease control agents.

References

Safety Operating Guide

Proper Disposal of Trifloxystrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Trifloxystrobin, a widely used fungicide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Adherence to established procedures is essential for researchers, scientists, and drug development professionals who handle this chemical. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste and its containers, in line with safety data sheet recommendations and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes.[3][4] In the event of a spill, unauthorized personnel should be kept away from the area.[5] Spilled material should be absorbed with inert compounds and collected for proper disposal.[5]

Personal Protective Equipment (PPE) for Handling and Disposal

Equipment TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[3]Protects against splashes and dust formation.
Hand Protection Chemical-impermeable gloves (e.g., barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, or PVC >14 mils).[5]Prevents skin contact and potential allergic reactions.[4][6][7]
Protective Clothing Fire/flame resistant and impervious clothing, such as coveralls or a long-sleeved shirt and long pants.[3][8]Minimizes skin exposure to the chemical.
Respiratory Protection An approved pesticide respirator should be used, especially in areas with inadequate ventilation.[8]Protects against inhalation of dust or vapors.[4][9]

Step-by-Step Disposal of this compound Waste

Wastes generated from the use of this compound must be managed carefully to prevent environmental harm, as it is very toxic to aquatic life with long-lasting effects.[7][9][10] Never pour this compound down the sink, toilet, or any drain, as this can contaminate waterways.[3][9][10][11]

  • Containment : Collect any this compound waste, including spilled material, into suitable, closed, and clearly labeled containers for disposal.[3][4]

  • Storage : Store the waste container in a cool, dry, and well-ventilated place, away from foodstuffs and incompatible materials, until it can be disposed of.[3][5]

  • Disposal Facility : Dispose of the contents and container at an approved waste disposal facility or a licensed chemical destruction plant.[3][5][12] This may involve controlled incineration with flue gas scrubbing.[3]

  • Regulatory Compliance : All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[3][4][7][8] Contact your local solid waste management authority or environmental agency for specific guidance.[11]

Procedure for Empty Container Disposal

Empty containers must be properly decontaminated before disposal to prevent reuse and minimize environmental impact.[10][11]

  • Triple Rinsing : For non-refillable containers of 5 gallons or less, triple rinse the container promptly after emptying.[5][12]

    • Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[5]

    • Fill the container at least 10% full (or ¼ full) with water and recap.[5][12]

    • Shake for 10 seconds or agitate vigorously for 2 minutes.[5][12]

    • Pour the rinsate into the application equipment or a collection system for later use or disposal.[5]

    • Repeat this procedure two more times.[5][12]

  • Pressure Rinsing (Alternative) :

    • Empty the remaining contents into application equipment.

    • Hold the container upside down over the equipment to collect rinsate.[5]

    • Insert a pressure rinsing nozzle into the side of the container and rinse at about 40 PSI for at least 30 seconds.[5]

    • Allow it to drain for 10 seconds after the flow begins to drip.[5]

  • Final Disposal of Rinsed Containers :

    • Once properly rinsed, offer the container for recycling if available.[5][12]

    • Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, or as directed by your local waste management authority.[3][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Trifloxystrobin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste or Empty Container assess Assess Waste Type start->assess waste Unused or Spilled this compound assess->waste Chemical Waste container Empty Container assess->container Empty Container collect_waste Collect in a Labeled, Closed Container waste->collect_waste rinse_q Is Container Rinsable? container->rinse_q dispose_waste Dispose at Approved Hazardous Waste Facility (e.g., Incineration) collect_waste->dispose_waste no_rinse Dispose of as Hazardous Waste rinse_q->no_rinse No rinse_proc Triple or Pressure Rinse Container rinse_q->rinse_proc Yes no_rinse->dispose_waste collect_rinsate Collect Rinsate for Application or Disposal rinse_proc->collect_rinsate dispose_rinsed Recycle, Recondition, or Puncture and Dispose in Sanitary Landfill collect_rinsate->dispose_rinsed end End of Process dispose_rinsed->end dispose_waste->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Trifloxystrobin. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following equipment is mandatory:

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes and dust.[1][2][3] Do not wear contact lenses when handling this chemical.[3] An eye wash unit should be readily accessible.[4]

  • Hand Protection : Chemical-resistant, waterproof gloves are required.[1][2] Recommended materials include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, or polyvinyl chloride (PVC), with a thickness of >14 mils.[1] Always inspect gloves for leaks before use and wash them thoroughly with soap and water before removal.[3][5] After use, hands should be washed and dried, followed by the application of a non-perfumed moisturizer.[4]

  • Body Protection : Wear a long-sleeved shirt, long pants, and an apron.[1][4] For tasks with a higher risk of exposure, coveralls or a chemical-resistant suit should be worn.[1][6]

  • Footwear : Use unlined, chemical-resistant boots that extend to mid-calf.[5][7] Pant legs should be worn outside the boots to prevent the chemical from entering.[7]

  • Respiratory Protection : A respirator may be necessary, especially when handling concentrated or highly toxic pesticides, or if ventilation is inadequate.[3][5][8] Use a NIOSH-approved respirator with the correct filter for particulates.[5][8][9]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing at-a-glance information for risk assessment.

ParameterValueSource
Acute Toxicity (Oral LD50, Rat) >5000 mg/kg[4]
Acute Toxicity (Dermal LD50, Rabbit) >2000 mg/kg[4]
Acute Toxicity (Inhalation LC50, Rat) 4.65 mg/l[4]
Water Solubility 610 µg/l (at 25 °C)[8]
Melting Point 72.9 °C[10]
Boiling Point Approximately 312 °C[10]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step operational plan should be followed:

  • Preparation :

    • Ensure the work area is well-ventilated, using local exhaust ventilation where solids are handled as powders or crystals.[4][9]

    • Inspect all PPE for integrity before use.[11]

    • Have an emergency plan and ensure all personnel are familiar with it.

    • Keep an eye wash station and safety shower readily accessible.[8]

  • Handling :

    • Avoid all personal contact, including inhalation of dust or vapors.[2][4]

    • Ground and bond containers and receiving equipment to prevent static discharge.[9][12]

    • Avoid creating dust; the enrichment of fine dust can lead to an explosion hazard.[9]

    • Do not eat, drink, or smoke in the work area.[9]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][9]

    • Remove contaminated clothing immediately.[1][9] Wash contaminated clothing separately from other laundry before reuse.[8][9]

    • Clean all equipment used in the handling process.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal : All waste must be handled in accordance with local, state, and federal regulations.[4] This material and its container must be disposed of as hazardous waste.[4] Options include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not allow the product to enter drains or sewer systems.[2]

  • Container Disposal : Puncture and dispose of empty containers at an authorized landfill, or triple rinse (or equivalent) and offer for recycling or reconditioning.[2][4]

Emergency Procedures: First Aid

Immediate action is crucial in the event of exposure to this compound.

  • General Advice : In all cases of doubt, or when symptoms persist, seek medical advice.[9] Remove the affected person from the danger area and keep them warm and still.[9]

  • Eye Contact : Immediately wash out with fresh, running water for at least 15-20 minutes, holding the eyelids apart.[1][9] Remove contact lenses if present and easy to do so.[9]

  • Skin Contact : Immediately remove all contaminated clothing.[1][4] Flush skin and hair with running water and soap for 15-20 minutes.[1][4]

  • Inhalation : Move the person to fresh air.[4][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[2][9]

  • Ingestion : Rinse the mouth with water if the person is conscious.[9] Do NOT induce vomiting.[1][9] Immediately call a poison control center or doctor for treatment advice.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Trifloxystrobin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet B Ensure Proper Ventilation A->B C Inspect and Don PPE B->C D Weighing and Measuring C->D Proceed to Handling E Mixing and Application D->E F Avoid Dust and Aerosol Generation E->F G Decontaminate Work Area F->G Proceed to Post-Handling H Remove and Clean PPE G->H I Personal Hygiene (Wash Hands) H->I J Segregate Waste I->J Proceed to Disposal K Dispose of Waste per Regulations J->K L Decontaminate/Dispose of Container K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.